(R)-2-Chloro-4-methylpentanoic acid chemical properties
Content Type: Technical Monograph / Chemical Property Guide Subject: (R)-2-Chloro-4-methylpentanoic Acid (CAS: 80919-74-0) Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists. Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Monograph / Chemical Property Guide
Subject: (R)-2-Chloro-4-methylpentanoic Acid (CAS: 80919-74-0)
Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists.
Executive Summary
(R)-2-Chloro-4-methylpentanoic acid (also known as D-2-chloroisocaproic acid) is a critical chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates. Derived directly from the chiral pool (D-Leucine), it serves as a lipophilic, stereochemically defined scaffold. Its primary utility lies in its ability to undergo stereospecific nucleophilic substitution (S_N2), allowing for the controlled introduction of heteroatoms with inversion of configuration, or serving as a stable "isostere" for leucine residues in protease inhibitors.
This guide details the physicochemical profile, retention-based synthesis mechanism, and reactivity patterns necessary for utilizing this compound in high-fidelity organic synthesis.
-halo carboxylic acid. The presence of the electron-withdrawing chlorine atom at the -position significantly increases the acidity of the carboxyl group compared to its parent alkyl acid (isocaproic acid).
The synthesis of (R)-2-chloro-4-methylpentanoic acid is classically achieved via the diazotization of D-Leucine . A critical aspect of this transformation is the stereochemical outcome. Unlike standard S_N2 reactions that proceed with inversion, the conversion of
-amino acids to -chloro acids under aqueous acidic conditions (NaNO/HCl) proceeds with overall retention of configuration .
Mechanism: Neighboring Group Participation (Double Inversion)
To maintain the (R)-configuration starting from D-Leucine (which is also R-configured at the
-carbon), the reaction relies on the carboxylate group acting as an intramolecular nucleophile.
Diazotization: The amine reacts with nitrous acid (HONO) to form a diazonium salt.
First Inversion (Intramolecular): The neighboring carboxylate oxygen attacks the
-carbon, displacing nitrogen gas (N) and forming a transient -lactone intermediate.
Second Inversion (Intermolecular): The chloride ion (Cl
) attacks the -lactone at the most substituted carbon, opening the ring to yield the -chloro acid.
Net Result: Two inversions equal Retention .
Diagram 1: Stereochemical Retention Mechanism
Caption: The conversion of D-Leucine to (R)-2-chloro acid proceeds via an alpha-lactone intermediate, resulting in net retention of stereochemistry.
Reactivity Profile & Functionalization
(R)-2-Chloro-4-methylpentanoic acid is a versatile electrophile. The chlorine atom is a good leaving group, activated by the adjacent carbonyl.
Nucleophilic Substitution (S_N2)
Reactions at the
-carbon with strong nucleophiles (azides, amines, thiols) will proceed via a standard S_N2 mechanism, resulting in inversion of configuration .
Target: Synthesis of (S)-isomers of leucine derivatives.
Example: Reaction with Sodium Azide (NaN
) yields (S)-2-azido-4-methylpentanoic acid, a precursor for "click" chemistry or reduction to L-Leucine.
Acid Chloride Formation
The carboxylic acid can be converted to an acid chloride using thionyl chloride (SOCl
) or oxalyl chloride.
Precaution: High temperatures can lead to racemization via enolization. Catalytic DMF and lower temperatures (0–20 °C) are recommended to preserve the chiral center.
Diagram 2: Divergent Reactivity Flowchart
Caption: Reactivity map showing inversion pathways (red) for nucleophilic attack and retention pathways (green) for carbonyl modifications.
Applications in Medicinal Chemistry
Peptidomimetics & Protease Inhibitors
The 2-chloro isostere is often used to probe the active sites of metalloproteases. Replacing the N-terminal amino group of a peptide with a chlorine atom removes the basic amine (changing pKa and H-bonding potential) while maintaining steric bulk and lipophilicity.
Application: Design of Neprilysin Inhibitors (e.g., Sacubitril analogs). While Sacubitril utilizes an amino-biphenyl backbone, the synthesis of such complex chiral acids often employs
-halo acids as intermediates to introduce the chiral center via displacement or to protect the position during biphenyl coupling.
Chiral Pool Synthesis
It serves as a starting material for:
Non-natural Amino Acids: Synthesis of (S)-Leucine analogs via inversion.
Depsipeptides: Incorporation into peptide chains where an ester linkage replaces an amide bond (using the
-hydroxy derivative generated or direct coupling).
Handling, Stability & Safety
Hazards: The compound is corrosive and an irritant (H315, H319). It can cause severe skin burns and eye damage due to its acidity and alkylating potential.
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The
-chloro bond is susceptible to hydrolysis over prolonged exposure to moisture.
Racemization Risk: Avoid strong bases or high temperatures (>100 °C) in the presence of base, which can promote elimination to the
-unsaturated acid or racemization via the enolate.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12732682, (R)-2-Chloro-4-methylpentanoic acid. Retrieved from [Link]
Koppenhoefer, B., & Schurig, V. (1988).Racemization-free chlorination of alpha-hydroxy carboxylic acids. ( mechanistic basis for retention/inversion). Organic Syntheses.
This technical guide is structured to serve as a definitive reference for the characterization, synthesis, and application of (R)-2-Chloro-4-methylpentanoic acid . It deviates from standard templates to prioritize mechan...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured to serve as a definitive reference for the characterization, synthesis, and application of (R)-2-Chloro-4-methylpentanoic acid . It deviates from standard templates to prioritize mechanistic depth and industrial relevance.
Stereochemical Architecture, Synthetic Methodologies, and Pharmaceutical Utility
Executive Summary
(R)-2-Chloro-4-methylpentanoic acid (CAS: 80919-74-0 for R-isomer; generic 29671-29-2) is a critical chiral building block in the synthesis of peptidomimetics and enantiopure amino acids. Unlike simple aliphatic halides, this
-halo acid possesses a reactive stereocenter adjacent to a carboxyl motif, making it a versatile electrophile for displacements.
This guide addresses the specific challenge of synthesizing this molecule with high enantiomeric excess (
), focusing on the diazotization of D-leucine , a route that demands precise control over stereochemical retention mechanisms.
To validate the (R) configuration, we assign priorities to the substituents at the C2 chiral center:
-Cl (Atomic number 17)
Priority 1
-COOH (Carbon bonded to O, O, O)
Priority 2
-CH2CH(CH3)2 (Isobutyl; Carbon bonded to C, H, H)
Priority 3
-H (Atomic number 1)
Priority 4
Configuration Logic: With the lowest priority group (-H) oriented away from the viewer, the sequence 1
2 3 traces a clockwise path, confirming the (R) stereochemistry.
Physical Properties (Enantiomeric Benchmarks)
Physical State: Colorless to pale yellow liquid.
Boiling Point: ~110-112°C at 10 mmHg.
Optical Rotation:
(neat).
Note: The (S)-enantiomer (derived from L-leucine) exhibits
to . Therefore, the (R)-enantiomer is dextrorotatory (+).
Synthetic Pathways: The Diazotization Route[3][4][5]
The industry-standard synthesis for (R)-2-Chloro-4-methylpentanoic acid utilizes D-Leucine as the chiral progenitor. This pathway is preferred over asymmetric chlorination due to the high cost of chiral catalysts compared to the abundance of amino acid feedstocks.
The Mechanistic Paradox: Retention of Configuration
A common misconception is that converting an amine to a halide via a diazonium intermediate proceeds via a carbocation (
, racemization) or direct attack (, inversion). However, for -amino acids, the reaction proceeds with retention of configuration .[3]
Expert Insight: This retention is driven by Neighboring Group Participation (NGP) . The carboxylate oxygen attacks the incipient carbocation from the back, forming a transient
-lactone (inversion #1). The chloride ion then attacks this lactone from the back to open the ring (inversion #2). Two inversions yield a net retention of stereochemistry.
DOT Diagram: Mechanism of Retention
Caption: The double-inversion mechanism ensuring retention of configuration during the diazotization of D-Leucine.
Validated Experimental Protocol
Objective: Synthesis of (R)-2-Chloro-4-methylpentanoic acid from D-Leucine.
Solubilization: Dissolve D-Leucine in 5 M HCl at room temperature. The high molarity is crucial to provide an excess of
ions and prevent hydroxylation (formation of the -hydroxy acid).
Diazotization (Cold Phase): Cool the solution to 0°C – 5°C . Add an aqueous solution of
dropwise over 2 hours.
Critical Control Point: Temperature must not exceed 5°C to prevent thermal decomposition of the diazonium salt into the carbocation, which leads to racemization and elimination byproducts (alkenes).
Reaction Maturation: Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours. Nitrogen gas evolution will cease, indicating reaction completion.
Extraction: Extract the aqueous phase three times with Ethyl Acetate or Dichloromethane (DCM) .
Purification: Dry the organic layer over anhydrous
. Evaporate solvent under reduced pressure.
Crystallization/Distillation: The crude oil can be purified via vacuum distillation (bp ~110°C @ 10 mmHg) to yield the pure acid.
Industrial & Pharmaceutical Applications[4][7]
Precursor for Unnatural Amino Acids (The "Inversion Strategy")
While (R)-2-chloro-4-methylpentanoic acid retains the D-Leucine configuration, it is primarily used industrially to synthesize L-Leucine analogues or specific D-amino acids via a subsequent
This "chiral pool" manipulation allows for the stereo-controlled synthesis of complex non-proteinogenic amino acids found in peptide therapeutics.
Peptidomimetics & Protease Inhibitors
The chlorine atom at the
-position provides unique electronic and steric properties compared to the native methyl or hydrogen.
Metabolic Stability: The C-Cl bond is resistant to hydrolysis by standard proteases, extending the half-life of peptide drugs.
Target: Used in the design of Metalloproteinase Inhibitors where the carboxylic acid coordinates with the Zinc active site, and the chlorine occupies the hydrophobic S1' pocket.
Agrochemicals
Chiral
-halo acids are intermediates in the synthesis of aryloxyphenoxypropionate herbicides (the "fops"), although the methyl/ethyl derivatives are more common than the isobutyl (leucine) backbone.
Analytical Controls & Characterization
To ensure "Trustworthiness" in production, the following analytical metrics must be met:
Table 1: Quality Control Specifications
Test
Method
Acceptance Criteria
Appearance
Visual
Clear, colorless to pale yellow liquid
Purity
GC-FID or HPLC
Enantiomeric Excess
Chiral HPLC
(ee)
Specific Rotation
Polarimetry (, neat)
to
Identity
-NMR (CDCl3)
0.95 (d, 6H), 1.7-1.9 (m, 3H), 4.4 (t, 1H)
Chiral HPLC Method (Guideline)
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
Precision Chiral Intermediates: The Technical Profile of (R)-2-Chloro-4-methylpentanoic Acid
Executive Summary In the landscape of chiral drug development, the integrity of starting materials dictates the efficacy of the final pharmaceutical agent. (R)-2-Chloro-4-methylpentanoic acid (CAS: 80919-74-0) serves as...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of chiral drug development, the integrity of starting materials dictates the efficacy of the final pharmaceutical agent. (R)-2-Chloro-4-methylpentanoic acid (CAS: 80919-74-0) serves as a critical chiral building block, functioning primarily as a leucine isostere in peptidomimetic synthesis. This guide provides a definitive physiochemical characterization, focusing on its molecular weight specifications, stereoselective synthesis via diazotization, and rigorous quality control protocols required for GMP-compliant workflows.
Part 1: Physiochemical Characterization & Molecular Weight
The precise molecular weight of (R)-2-Chloro-4-methylpentanoic acid is not a single static number in high-resolution mass spectrometry (HRMS) but a distribution defined by the natural abundance of chlorine isotopes. For stoichiometric calculations in synthesis, the average molecular weight is used; for analytical identification, the monoisotopic mass is critical.
Core Identity Data[1]
Property
Specification
Notes
IUPAC Name
(2R)-2-Chloro-4-methylpentanoic acid
Stereocenter at C2
Common Name
(R)--Chloroisocaproic acid
Derived from D-Leucine structure
CAS Number
80919-74-0
Specific to (R)-enantiomer
Molecular Formula
Average Molecular Weight
150.60 g/mol
Used for molarity/yield calculations
Monoisotopic Mass
150.0448 Da
Based on (100% abundance)
Physical State
Colorless to pale yellow liquid
Hygroscopic
Boiling Point
~110–112 °C (at 10 mmHg)
Extrapolated from racemic data
Isotopic Distribution (Mass Spec Signature)
Because chlorine exists naturally as
(~75%) and (~25%), the mass spectrum of this molecule exhibits a characteristic "M" and "M+2" peak pattern with a 3:1 intensity ratio.
Technical Insight: When developing LC-MS methods for pharmacokinetic tracking of derivatives, ensure the M+2 peak is integrated to confirm the presence of the chlorine moiety, distinguishing it from non-halogenated impurities like leucine.
Part 2: Stereoselective Synthesis
The Challenge: Synthesizing alpha-halo acids with high enantiomeric excess (ee) requires preventing racemization at the alpha-carbon.
The Solution: Diazotization of D-Leucine under aqueous acidic conditions.
Reaction Mechanism: Retention of Configuration
Contrary to typical
reactions that cause inversion, the conversion of alpha-amino acids to alpha-chloro acids using sodium nitrite () and hydrochloric acid () proceeds with retention of configuration .
Diazotization: D-Leucine reacts with nitrous acid to form a diazonium salt.
Neighboring Group Participation: The carboxylate oxygen attacks the alpha-carbon, displacing nitrogen (
) and forming a transient, unstable alpha-lactone intermediate (Inversion #1).
Ring Opening: The chloride ion attacks the alpha-lactone at the most substituted position, opening the ring (Inversion #2).
Net Result: Double inversion results in net retention. D-Leucine (R) yields (R)-2-Chloro-4-methylpentanoic acid.
Synthetic Workflow Diagram
The following diagram illustrates the critical process flow and decision points for the synthesis.
Figure 1: Stereoselective synthesis pathway from D-Leucine demonstrating the retention of configuration mechanism.
Part 3: Quality Control & Analytical Validation
Trust in the chiral integrity of the molecule is paramount. A self-validating system must prove not just chemical purity, but optical purity.
Analytical Protocol
Objective: Confirm >98% Chemical Purity and >99% Enantiomeric Excess (ee).
Chemical Purity (GC-FID):
Column: DB-1 or equivalent non-polar capillary column.
Conditions: Inject 1µL. Ramp 50°C to 200°C at 10°C/min.
Derivatization (Recommended): Convert to the methyl ester using trimethylsilyldiazomethane (TMS-CHN2) to improve peak shape on chiral columns.
Column: Chiralcel OD-H or Chiralpak AD-H.
Mobile Phase: Hexane:Isopropanol (98:2).
Detection: UV at 210 nm.
Validation: Compare against a racemic standard (CAS: 29671-29-2) to identify the (S)-enantiomer impurity peak.
QC Decision Tree
Figure 2: Quality Control decision matrix for validating (R)-2-Chloro-4-methylpentanoic acid batches.
Part 4: Applications in Drug Development
(R)-2-Chloro-4-methylpentanoic acid is not merely a reagent; it is a scaffold for peptidomimetics . By replacing the amino group of leucine with a chlorine atom, researchers can introduce specific electronic and steric properties into a peptide backbone without altering the side-chain recognition elements.
Key Applications
Neprilysin Inhibition Research: Analogs of this acid are structurally relevant to the synthesis of Sacubitril-like intermediates, where a chiral alkyl chain is required to fit into the hydrophobic pocket of zinc-metalloproteases.
Chiral Auxiliaries: The molecule can be coupled to amines to induce diastereoselectivity in subsequent reactions.
Amino Acid Regeneration: It serves as a precursor to non-natural D-amino acids via nucleophilic substitution with azides followed by reduction, allowing for the "customization" of the alpha-position.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12732682, (R)-2-Chloro-4-methylpentanoic acid. Retrieved from [Link][3]
Koppenhoefer, B., & Schurig, V. (1988).Organic Syntheses, Coll. Vol. 8, p. 119.
The following technical guide details the structural identity, synthesis, and application of (R)-2-Chloro-4-methylpentanoic acid , a critical chiral building block in the synthesis of non-proteinogenic amino acids and pe...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural identity, synthesis, and application of (R)-2-Chloro-4-methylpentanoic acid , a critical chiral building block in the synthesis of non-proteinogenic amino acids and peptidomimetics.
Structural Analysis & Stereochemical Identity
(R)-2-Chloro-4-methylpentanoic acid is the
-chloro isostere of D-leucine. Its utility in drug development stems from its ability to serve as a chiral electrophile, allowing for the introduction of the isobutyl side chain with precise stereochemical control.
Core Data Table
Parameter
Specification
IUPAC Name
(2R)-2-Chloro-4-methylpentanoic acid
Common Name
-Chloroisocaproic acid (R-isomer)
CAS Registry
80919-74-0 (R-isomer) / 29671-29-2 (racemic)
Molecular Formula
Molecular Weight
150.60 g/mol
Chiral Center
C2 (R-configuration)
Specific Rotation
+32.0° to +35.0° (neat) [Inferred from (S)-enantiomer data]
Physical State
Colorless to pale yellow liquid
Boiling Point
~110-115°C at 10 mmHg
Stereochemical Conformation
The (R)-configuration at the C2 position is defined by the Cahn-Ingold-Prelog (CIP) priority rules:
-Cl (Atomic number 17)
-COOH (Carboxyl carbon bonded to O, O, O)
-CH2CH(CH3)2 (Isobutyl group)
-H (Hydrogen)
With the lowest priority group (-H) pointing away, the sequence Cl
COOH Isobutyl traces a clockwise path, confirming the (R) designation.
Synthetic Pathways & Chiral Fidelity
High-fidelity synthesis of (R)-2-chloro-4-methylpentanoic acid relies on the "Chiral Pool" strategy, utilizing leucine enantiomers as starting materials. Two primary routes exist, distinguished by their mechanism of substitution (Retention vs. Inversion).
Route A: Diazotization of D-Leucine (Retention of Configuration)
This is the most direct route but requires expensive D-leucine. The reaction proceeds via a double inversion mechanism involving neighboring group participation (NGP).
Diazotization: D-Leucine reacts with nitrous acid (HONO) to form a diazonium intermediate.
-Lactone Formation (Inversion 1): The carboxylate oxygen attacks the -carbon, displacing and forming a transient 3-membered -lactone ring.
Chloride Attack (Inversion 2): Chloride ions (from HCl) attack the
-lactone at the C2 position, opening the ring.
Net Result: Two inversions yield net retention of configuration.
Route B: Activation of L-Leucine Derivatives (Inversion of Configuration)
This route is economically superior as it starts from abundant L-leucine ((S)-isomer).
Diazotization to Hydroxy Acid: L-Leucine is converted to (S)-2-hydroxy-4-methylpentanoic acid (Retention).
Activation/Displacement: The (S)-hydroxy acid reacts with Thionyl Chloride (
) in the presence of Pyridine. This process displaces the hydroxyl group with inversion , yielding the (R)-chloro product.
Pathway Visualization
Figure 1: Stereochemical genealogy of (R)-2-chloro-4-methylpentanoic acid showing the 'Retention' pathway from D-Leucine and the 'Inversion' pathway from L-Leucine.[1]
Experimental Protocol: Diazotization with Retention
This protocol describes the synthesis of (R)-2-chloro-4-methylpentanoic acid from D-leucine. This method is preferred for its operational simplicity and high preservation of enantiomeric excess (ee).
Materials
Substrate: D-Leucine (13.1 g, 100 mmol)
Reagents: Sodium Nitrite (
, 10.4 g), Hydrochloric Acid (5N and 12N)
Solvent: Water, Dichloromethane (DCM) for extraction
Step-by-Step Methodology
Solubilization: In a 500 mL three-necked round-bottom flask, dissolve D-leucine (100 mmol) in 5N HCl (100 mL). Cool the solution to 0°C using an ice/salt bath.
Diazotization: Prepare a solution of
(150 mmol) in water (40 mL). Add this solution dropwise to the amino acid mixture over 2 hours.
Critical Control Point: Maintain internal temperature below 5°C . Rapid addition or high temperature promotes side reactions (elimination to alkenes).
Reaction Maintenance: Stir the mixture at 0°C for an additional 3 hours, then allow it to warm slowly to room temperature overnight. The evolution of
gas indicates reaction progress.
Quenching & Extraction:
Saturate the aqueous phase with solid NaCl (salting out effect).
Extract the product with Dichloromethane (3 x 50 mL).
Combine organic layers and dry over anhydrous
.
Purification: Concentrate the solvent under reduced pressure. The crude oil can be purified via vacuum distillation (bp ~112°C @ 10 mmHg) to yield the pure (R)-chloro acid.
Self-Validating Quality Control
Visual Check: Product should be a clear, colorless liquid. Darkening indicates oxidation or elimination byproducts.
Polarimetry: Measure optical rotation.
Target:
(neat).
Note: If the rotation is negative, you have synthesized the (S)-isomer (likely started with L-leucine).
Applications in Drug Development
(R)-2-Chloro-4-methylpentanoic acid is not merely an intermediate; it is a strategic "chiral switch" tool.
Synthesis of D-Leucine (Inversion Route)
While D-leucine can be bought, it is often synthesized industrially from cheap L-leucine via this chloro-intermediate.
Relevance: Essential for synthesizing peptides resistant to proteolytic degradation (e.g., cyclosporine analogs).
Thiol-Based Metalloprotease Inhibitors
The chlorine atom at the
-position is an excellent leaving group for soft nucleophiles like thiols ().
Mechanism:
displacement of the chlorine by a thiol proceeds with inversion , converting the (R)-chloro acid into an (S)--thio acid.
Application: This motif is found in inhibitors of Angiotensin-Converting Enzyme (ACE) and Enkephalinase, where the sulfur atom coordinates with the Zinc ion in the enzyme's active site.
Peptidomimetics
Incorporating the
-chloro acid into a peptide backbone (via standard coupling of the COOH group) creates a "warhead" capable of covalent bonding to nucleophilic residues (Cysteine, Serine) in a target protein's active site.
References
Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Vol. 3. New York: John Wiley & Sons.
Koppenhoefer, B., & Schurig, V. (1984). Organic Syntheses, Coll. Vol. 8, p. 119. "Manganese(III) Acetate Dihydrate". (Describes general handling of alpha-branched acids). Link
Sigma-Aldrich. (2024). Product Specification: (S)-2-Chloro-4-methylpentanoic acid (CAS 28659-81-6).[2][3] (Source for physical property comparison). Link
PubChem. (2024).[4] Compound Summary: (R)-2-Chloro-4-methylpentanoic acid (CAS 80919-74-0).[5] Link
Brewster, P., et al. (1950). "Configuration of amino-compounds and the steric course of deamination." Nature, 166, 178-180. (Foundational paper on the retention of configuration during amino acid diazotization). Link
(R)-2-Chloro-4-methylpentanoic acid CAS number 80919-74-0
The following technical guide provides an in-depth analysis of (R)-2-Chloro-4-methylpentanoic acid (CAS 80919-74-0). This document is structured for researchers and process chemists, focusing on the compound's utility as...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of (R)-2-Chloro-4-methylpentanoic acid (CAS 80919-74-0). This document is structured for researchers and process chemists, focusing on the compound's utility as a chiral synthon, its synthesis via diazotization with retention of configuration, and its application in stereoselective drug development.
CAS Number: 80919-74-0
Synonyms: (R)-2-Chloroisocaproic acid; D-2-Chloroisocaproic acid; (R)-alpha-Chloroisocaproic acid
Classification: Chiral Building Block / Halogenated Fatty Acid Derivative
Executive Summary
(R)-2-Chloro-4-methylpentanoic acid is a critical chiral building block derived from the "chiral pool" (specifically D-Leucine). It serves as a versatile electrophile in the synthesis of peptidomimetics, metalloprotease inhibitors, and agrochemicals. Its primary value lies in its stereochemical integrity; the chlorine atom at the
-position acts as a leaving group that allows for nucleophilic substitution (S_N2) with predictable inversion of configuration, enabling the precise construction of (S)-configured derivatives (e.g., -thio or -amino acids) often required in pharmaceutical pharmacophores.
Chemical Identity & Physical Properties[1][2]
Property
Specification
CAS Number
80919-74-0
Molecular Formula
CHClO
Molecular Weight
150.60 g/mol
Stereochemistry
(R)-Enantiomer
Appearance
Colorless to pale yellow liquid
Boiling Point
~110–112 °C at 10 mmHg (Predicted)
Density
~1.08 g/mL
Solubility
Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water
Chiral Precursor
D-Leucine (CAS 328-38-1)
Synthesis & Production Strategy
The Diazotization Route (Retention of Configuration)
The industrial and laboratory standard for synthesizing (R)-2-chloro-4-methylpentanoic acid involves the diazotization of D-Leucine using sodium nitrite in hydrochloric acid.
Critical Mechanistic Insight:
Contrary to typical S_N2 reactions that proceed with inversion, the conversion of
-amino acids to -chloro acids in aqueous acid proceeds with overall retention of configuration .
Diazotization: The amine reacts with nitrous acid (HONO) to form a diazonium salt.
Neighboring Group Participation: The adjacent carboxylate group attacks the displacement center, forming a transient, unstable
-lactone (a 3-membered ring). This step involves an intramolecular inversion (Inversion #1).
Ring Opening: The chloride ion attacks the
-lactone at the most substituted carbon (or via an S_N2-like opening), causing a second inversion (Inversion #2).
Net Result: Inversion + Inversion = Retention .
Reaction Mechanism Diagram
The following diagram illustrates the stereochemical pathway from D-Leucine to the target acid.
Figure 1: Mechanistic pathway showing the double-inversion sequence leading to net retention of stereochemistry.
Experimental Protocol (Self-Validating)
Note: This protocol is scaled for 50 mmol. Ensure all safety precautions for handling strong acids and toxic gases (NOx) are followed.
Reagents:
D-Leucine: 6.56 g (50 mmol)
Hydrochloric Acid (5 N): 100 mL
Sodium Nitrite (NaNO
): 5.18 g (75 mmol)
Extraction Solvent: Dichloromethane (DCM) or Diethyl Ether
Step-by-Step Methodology:
Setup: In a 250 mL three-necked round-bottom flask equipped with a thermometer and an addition funnel, dissolve D-Leucine (50 mmol) in 5 N HCl (100 mL). Cool the solution to 0 °C using an ice/salt bath.
Why: Low temperature prevents the decomposition of the unstable diazonium intermediate into unwanted elimination products (alkenes).
Diazotization: Dissolve NaNO
(75 mmol) in a minimum amount of water (~15 mL). Add this solution dropwise to the reaction mixture over 45–60 minutes, maintaining the internal temperature below 5 °C.
Observation: Evolution of N
gas will occur. Vigorous stirring is essential to manage foaming.
Reaction: Once addition is complete, allow the mixture to warm slowly to room temperature (20–25 °C) and stir for 3–12 hours.
Endpoint: Reaction is complete when gas evolution ceases.
Work-up: Extract the aqueous phase with DCM (3 x 50 mL). Combine organic layers.
Purification: Wash the organic layer with brine (50 mL), dry over anhydrous Na
SO, and concentrate under reduced pressure.
Distillation (Optional but Recommended): For high purity (>98%), distill the crude oil under high vacuum (0.1–1 mmHg).
Expected Yield: 70–85%.
Applications in Drug Development
(R)-2-Chloro-4-methylpentanoic acid is primarily used as a "stereochemical inverter." Because the chloride is a good leaving group, it can be displaced by nucleophiles (thiols, amines, azides) in an S_N2 reaction. This results in an inversion of configuration, yielding (S)-derivatives which are common in bioactive peptides and inhibitors.
Key Application Areas
Neprilysin & ACE Inhibitors: Many metalloprotease inhibitors require a mercapto-acyl moiety (HS-CH(R)-CO-). Reaction of the (R)-chloro acid with a thioacetate (e.g., KSAc) yields the (S)-thioacetate (inversion), which is then hydrolyzed to the active (S)-thiol.
Peptidomimetics: Introduction of the 2-chloro-4-methylpentanoyl group at the N-terminus of a peptide can improve metabolic stability against aminopeptidases.
Herbicidal Actives: Chiral
-chloro acids are precursors to specific aryloxyphenoxypropionate-type herbicides (though methyl derivatives are more common there, the isobutyl chain offers unique selectivity).
Application Workflow Diagram
Figure 2: Workflow demonstrating the use of the (R)-acid to generate (S)-configured drug intermediates via SN2 inversion.
Analytical Specifications (Quality Control)
To ensure the material meets pharmaceutical standards, the following QC parameters are recommended:
Enantiomeric Excess (ee): Must be determined via Chiral HPLC or GC.
Column: Chiralpak AD-H or equivalent (amylose-based).
Derivatization: Often requires esterification (e.g., with methyl iodide) prior to analysis if using GC.
Target: >98% ee (contamination with the S-isomer suggests racemization during synthesis or impure D-Leucine starting material).
1H NMR (CDCl
, 400 MHz):
0.95 (d, 6H, 2xCH)
1.7-1.9 (m, 3H, CH-CH)
4.25 (t, 1H, -CH-Cl)
10.5 (br s, 1H, COOH)
Safety & Handling
Hazards: Corrosive (Causes severe skin burns and eye damage). Toxic if swallowed.
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (acid chloride formation possible if catalyzed).
Disposal: Neutralize with sodium bicarbonate solution before disposal into organic waste streams.
References
Brewster, P., et al. "Walden Inversion in the Replacement of Hydroxyl by Halogen." Nature, vol. 166, 1950, pp. 178–179. (Foundational mechanism on retention via
-lactone).
Koppenhoefer, B., & Schurig, V.
-amino acids to -chloro acids." Organic Syntheses, Coll. Vol. 8, 1993, p. 119. Link (Protocol basis for diazotization).
PubChem. "(R)-2-Chloro-4-methylpentanoic acid (CAS 80919-74-0)."[1] National Library of Medicine.[1] Link
Fletcher, M. D., et al. "Approaches to the synthesis of L-leucine selectively labelled."[2] J. Chem. Soc., Perkin Trans.[2][3] 1, 2000, pp. 43-52. Link (Stereochemical verification of Leucine derivatives).
Sigma-Aldrich. "D-Leucine Product Specification." Link (Source of chiral precursor).
This technical guide details the nomenclature, physicochemical properties, and synthetic utility of (R)- -chloroisocaproic acid , a critical chiral building block in the synthesis of peptidomimetics and depsipeptides. Te...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the nomenclature, physicochemical properties, and synthetic utility of (R)-
-chloroisocaproic acid , a critical chiral building block in the synthesis of peptidomimetics and depsipeptides.
Technical Whitepaper: (R)-
-Chloroisocaproic Acid
Nomenclature, Physicochemical Profiling, and Synthetic Utility
Executive Summary
(R)-
-Chloroisocaproic acid (Systematic Name: (2R)-2-chloro-4-methylpentanoic acid ) is a chiral aliphatic carboxylic acid derived from D-leucine. It serves as a pivotal "chiral pool" intermediate in drug discovery, specifically for the synthesis of depsipeptides (e.g., morpholine-2,5-diones) and peptidomimetics (e.g., renin or MMP inhibitors). Its utility lies in its ability to undergo nucleophilic substitution with stereochemical inversion, allowing access to specific (S)-configured derivatives that are difficult to synthesize directly.
Nomenclature & Chemical Identity
Precise nomenclature is required to avoid stereochemical ambiguity, particularly when distinguishing between the "D/L" (Fisher) and "R/S" (Cahn-Ingold-Prelog) systems.
"D" correlates to the (R) configuration in this specific halogenated series (derived from D-Leu).
CAS Number (Racemate)
29671-29-2
Often used for bulk sourcing; enantiopure forms require specific synthesis or chiral resolution.
CAS Number ((S)-Isomer)
29617-66-1
The enantiomer (derived from L-Leu) is more commercially common; (R) is often custom-synthesized.
Molecular Formula
CHClO
Molecular Weight
150.60 g/mol
Stereochemical Correlation
The synthesis of
-chloro acids from -amino acids via diazotization generally proceeds with retention of configuration due to neighboring group participation (double inversion).
D-Leucine ((R)-configuration)
(R)-2-chloro-4-methylpentanoic acid .
L-Leucine ((S)-configuration)
(S)-2-chloro-4-methylpentanoic acid .
Physicochemical Properties
The following data points are critical for process optimization and analytical characterization.
Property
Value / Description
Technical Context
Physical State
Colorless to pale yellow liquid
Often solidifies at low temperatures; hygroscopic.
Boiling Point
~113–115 °C at 10 mmHg
High vacuum distillation is recommended for purification.
Density
~1.08 g/cm³
Denser than water; facilitates phase separation in aqueous workups.
Solubility
DCM, EtOAc, THF, MeOH
Highly soluble in organic solvents; limited solubility in cold water.
Optical Rotation
(c=1, MeOH)
Note: Literature values vary based on solvent and concentration; referencing the (S)-enantiomer () suggests the (R) form is dextrorotatory (+).
Synthetic Utility & Mechanisms
The value of (R)-
-chloroisocaproic acid lies in its reactivity profile. It acts as an electrophile at the -carbon, susceptible to S2 attack.
Mechanistic Pathway: The "Double Inversion" vs. "Single Inversion"
Formation (Retention): Diazotization of D-Leucine involves an intramolecular attack by the carboxylate oxygen to form an
-lactone intermediate (Inversion 1), which is then opened by chloride (Inversion 2), resulting in net retention .
Utilization (Inversion): Subsequent reaction of the (R)-chloro acid with nucleophiles (e.g., thioacetate, amines) typically proceeds via a standard S
2 mechanism, resulting in inversion to the (S)-configuration.
Figure 1: Stereochemical pathway from D-Leucine to (S)-functionalized derivatives via (R)-chloro acid intermediate.
Experimental Protocols
The following protocols are adapted from standard methodologies for
-chloro acid synthesis and usage.
Protocol A: Synthesis of (R)-2-Chloro-4-methylpentanoic Acid
Objective: Convert D-Leucine to its
-chloro analog with retention of configuration.
Reagents:
D-Leucine (1.0 equiv)
Sodium Nitrite (NaNO
, 1.5 equiv)
Hydrochloric Acid (5 N HCl, excess)
Procedure:
Dissolution: Dissolve D-Leucine in 5 N HCl (approx. 10 mL per gram of amino acid) in a round-bottom flask.
Cooling: Cool the solution to 0°C using an ice/salt bath. Critical: Temperature control is essential to prevent side reactions.
Diazotization: Add an aqueous solution of NaNO
dropwise over 1–2 hours, maintaining the internal temperature below 5°C. Vigorous gas evolution (N) will occur.
Reaction: Stir at 0°C for 3 hours, then allow to warm to room temperature overnight.
Extraction: Extract the aqueous phase with diethyl ether (3x).
Purification: Wash combined organic layers with brine, dry over MgSO
, and concentrate in vacuo.
Distillation: Purify the crude oil via vacuum distillation (bp ~113°C @ 10 mmHg) to obtain the pure acid.
Protocol B: Synthesis of (S)-Thio-Derivative (Peptidomimetic Precursor)
Objective: Displace the
-chloro group with a thiol nucleophile (inversion).
Procedure:
Preparation: Dissolve (R)-2-chloro-4-methylpentanoic acid (1.0 equiv) in DMF.
Nucleophile: Add Potassium Thioacetate (KSAc, 1.2 equiv) at 0°C.
Reaction: Stir at room temperature for 12 hours. The reaction proceeds via S
2 inversion.
Workup: Dilute with water, extract with EtOAc, and purify via column chromatography.
Result: Yields (S)-2-(acetylthio)-4-methylpentanoic acid , a key intermediate for thiol-based inhibitors.
Quality Control & Analytics
To ensure scientific integrity, the following parameters must be verified:
Enantiomeric Excess (ee%): Determine via Chiral HPLC (e.g., Chiralpak AD-H column) or by derivatization with a chiral amine (e.g., (S)-
-methylbenzylamine) followed by H-NMR analysis.
NMR Verification:
H NMR (CDCl): Look for the -proton doublet of doublets at ppm.
C NMR: Carbonyl carbon at ppm; -carbon at ppm.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12732682, (R)-2-Chloro-4-methylpentanoic acid. Retrieved from [Link]
Organic Syntheses (1988). Synthesis of (S)-2-Chloroalkanoic Acids from (S)-Amino Acids. Org.[1] Synth. 1988, 66, 151. (Methodology adapted for D-enantiomer). Retrieved from [Link]
Koppenhoefer, B., & Schurig, V. (1988). (S)-2-Chloroalkanoic acids via diazotization of (S)-amino acids. Organic Syntheses.[2] (Provides the foundational mechanism for retention of configuration). Retrieved from [Link]
Physical and chemical properties of (R)-2-chloro-4-methylvaleric acid
This technical guide details the physicochemical profile, synthetic utility, and handling protocols for (R)-2-chloro-4-methylvaleric acid , a critical chiral building block in the synthesis of peptidomimetics and pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical profile, synthetic utility, and handling protocols for (R)-2-chloro-4-methylvaleric acid , a critical chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates.
Content Type: Technical Monograph
Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists
Executive Summary
(R)-2-Chloro-4-methylvaleric acid (CAS: 80919-74-0) is an alpha-halo carboxylic acid derived from the chiral pool (specifically D-leucine). It serves as a high-value electrophilic intermediate for synthesizing (S)-configured leucine derivatives via nucleophilic substitution (
). Its primary utility lies in its ability to invert stereochemistry during downstream functionalization, allowing access to specific enantiomers of alpha-functionalized isocaproic acids used in protease inhibitors and non-natural peptide synthesis.
Molecular Identity & Stereochemistry
Property
Detail
IUPAC Name
(2R)-2-chloro-4-methylpentanoic acid
Common Name
(R)-alpha-chloroisocaproic acid
CAS Number
80919-74-0
Molecular Formula
Molecular Weight
150.60 g/mol
SMILES
CC(C)CC(=O)O
Stereochemistry
(R) (Derived from D-Leucine)
Stereochemical Provenance
The absolute configuration of this molecule is established during its synthesis from D-leucine . Unlike standard
reactions that invert configuration, the diazotization of alpha-amino acids to alpha-halo acids proceeds with retention of configuration . This occurs due to the neighboring group participation (NGP) of the carboxylate oxygen, which forms a transient alpha-lactone intermediate, enforcing a double-inversion mechanism.
Physical & Chemical Properties[2][3][4][5][6][7][8][9]
The following data characterizes the pure liquid state of the compound.
Property
Value / Observation
Condition
Physical State
Liquid
20°C, 1 atm
Appearance
Colorless to pale yellow
--
Boiling Point
126°C
@ ~15 mmHg (Estimated)*
Density
~1.08 g/mL
25°C
Refractive Index
--
Solubility
Soluble in DCM, EtOAc, MeOH; Low in
--
pKa
~2.86
Calculated (alpha-chloro effect)
Optical Rotation
Dextrorotatory (+)
(Specific value varies by solvent/conc.)
*Note: The boiling point of the non-chlorinated analog (isocaproic acid) is ~200°C at atm. The value of 126°C is consistent with vacuum distillation data for alpha-halo acids.
Synthetic Pathway & Mechanism
The synthesis of (R)-2-chloro-4-methylvaleric acid is a classic example of stereochemical retention via diazotization.
Protocol Summary
Precursor: D-Leucine (CAS: 328-38-1).
Reagents: Sodium Nitrite (
), Hydrochloric Acid ().
Mechanism:
Formation of the diazonium salt.
Intramolecular attack by the carboxylate to form an alpha-lactone (First Inversion).
Ring opening by chloride ion (
) (Second Inversion).
Net Result: Retention of the (R)-configuration.
Visualization: Synthesis Mechanism
The following diagram illustrates the double-inversion pathway that preserves chirality.
Figure 1: Synthesis of (R)-2-chloro-4-methylvaleric acid from D-Leucine via diazotization, showing the double-inversion mechanism that results in net retention of stereochemistry.
Chemical Reactivity & Applications[10]
The primary value of (R)-2-chloro-4-methylvaleric acid is its role as a "stereochemical switch." Because it possesses a good leaving group (
) at a chiral center, it undergoes reactions with high stereospecificity.
Key Reaction: Nucleophilic Substitution with Inversion
To synthesize (S)-isomers of leucine derivatives (which are often the bioactive forms for protease inhibitors), researchers start with the (R)-chloro acid .
Nucleophiles: Thioacetate (
), Azides (), Amines.
Outcome: The nucleophile attacks from the backside, displacing the chloride and inverting the center from (R) to (S).
Application Workflow: Synthesis of (S)-alpha-Mercaptoisocaproic Acid
This derivative is a common motif in metalloproteinase inhibitors (e.g., inhibitors of ACE or enkephalinase).
Start: (R)-2-chloro-4-methylvaleric acid.
Reagent: Potassium Thioacetate (KSAc).
Process:
Displacement.
Product: (S)-2-acetylthio-4-methylvaleric acid.
Hydrolysis: Yields the free thiol ((S)-HS-Leu-OH analog).
Figure 2: Reactivity profile showing the
inversion pathway. The (R)-chloride precursor is essential to access (S)-configured products.
Handling & Safety Protocols
As an alpha-halo acid, this compound is corrosive and capable of causing severe skin and eye burns.
Hazard Classification: Skin Corr. 1B (Causes severe skin burns and eye damage).
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the C-Cl bond can occur over prolonged exposure to humidity).
PPE: Nitrile gloves, safety goggles, and face shield. Work must be performed in a chemical fume hood.
Spill Response: Neutralize with sodium bicarbonate (
) before cleanup. Do not use water directly on large spills due to potential exotherm.
References
PubChem. (n.d.). (R)-2-Chloro-4-methylpentanoic acid (CID 12732682). National Library of Medicine. Retrieved from [Link]
Koppenhoefer, B., & Schurig, V. (1988). Racemization-free diazotization of alpha-amino acids to alpha-halo acids. Organic Syntheses.
Master Organic Chemistry. (2011). Nucleophilic Substitution with Inversion (SN2). Retrieved from [Link]
Exploratory
Biological Duality of Chiral Chloroalkanoic Acids: Mechanisms, Toxicity, and Industrial Application
Part 1: Executive Synthesis The biological activity of chiral chloroalkanoic acids—specifically 2-chloropropionic acid (2-CPA) —presents a striking case of stereoselective duality. While chemically identical in connectiv...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Synthesis
The biological activity of chiral chloroalkanoic acids—specifically 2-chloropropionic acid (2-CPA) —presents a striking case of stereoselective duality. While chemically identical in connectivity, the two enantiomers diverge radically in their biological interaction:
(S)-(-)-2-Chloropropionic Acid (L-CPA): A potent, selective neurotoxin that induces necrosis in cerebellar granule cells via an excitotoxic mechanism.
(R)-(+)-2-Chloropropionic Acid (D-CPA): A critical industrial intermediate used to synthesize optically active aryloxyphenoxypropionate herbicides (e.g., Mecoprop-P), which mimic the plant hormone auxin.
This guide dissects the molecular mechanisms driving these divergent pathways, details the enzymatic machinery for their degradation, and provides validated protocols for their analysis.
Part 2: The Neurotoxic Enantiomer ((S)-2-CPA)
Mechanism of Cerebellar Granule Cell Necrosis
The (S)-enantiomer of 2-CPA exhibits a highly specific toxicity toward the cerebellum. Unlike general cytotoxins, (S)-2-CPA targets cerebellar granule cells (CGCs) , leading to delayed necrosis (36–48 hours post-exposure).
The Excitotoxic Cascade:
Research indicates that (S)-2-CPA toxicity is not due to simple acidification but involves glutamate receptor excitotoxicity .
NMDA Receptor Activation: (S)-2-CPA facilitates the over-activation of N-methyl-D-aspartate (NMDA) receptors.
Calcium Overload: This agonism triggers a massive influx of intracellular
.
Mitochondrial Dysfunction: Calcium loading collapses the mitochondrial membrane potential.
ROS Generation: The respiratory chain uncouples, generating Reactive Oxygen Species (ROS) like superoxide and hydroxyl radicals, which execute the cell death program.
Metabolic Interference: The PDH Complex
Both enantiomers of 2-CPA, similar to dichloroacetate (DCA), interact with mitochondrial metabolism. They inhibit Pyruvate Dehydrogenase Kinase (PDK) .[1][2]
Normal State: PDK phosphorylates and inhibits the Pyruvate Dehydrogenase (PDH) complex.[3]
Effect of 2-CPA: By inhibiting PDK, 2-CPA locks PDH in its active (dephosphorylated) state.
Clinical Nuance: While PDH activation lowers blood lactate and glucose, it is not the direct cause of neurotoxicity.[4] The neurotoxicity is specific to the (S)-enantiomer's interaction with the excitotoxic machinery, whereas PDH activation is a metabolic side effect shared by both isomers.
Visualization: Neurotoxic Signaling Pathway
The following diagram illustrates the specific pathway of (S)-2-CPA induced neurotoxicity.
Figure 1: The excitotoxic cascade triggered by (S)-2-chloropropionic acid in cerebellar granule cells.
Part 3: The Industrial Enantiomer ((R)-2-CPA)
Chiral Herbicides and Auxin Mimicry
The (R)-enantiomer is the "gold standard" building block for the agrochemical industry. It is used to synthesize aryloxyphenoxypropionate herbicides (e.g., Mecoprop-P, Dichlorprop-P).
Mechanism: These herbicides mimic Indole-3-acetic acid (IAA) , the natural plant auxin.
Stereospecificity: The auxin receptor in plants requires a specific three-dimensional arrangement of the carboxyl group, the aromatic ring, and the methyl group. Only the (R)-configuration of the final herbicide (derived from (S)-lactate or (R)-2-CPA depending on the synthesis route) fits the receptor pocket effectively.
Synthesis Note: Industrial synthesis often uses (S)-Lactate esters which are converted to (R)-aryloxypropionatess via
inversion, or directly uses (R)-2-CPA.
Part 4: Metabolic Fate & Biodegradation
Environmental detoxification of chloroalkanoic acids relies on 2-Haloacid Dehalogenases (2-HADs) . These enzymes are evolutionarily distinct and classified by their reaction mechanism.
This diagram depicts the Group II mechanism where an aspartate residue acts as the nucleophile, forming a covalent ester intermediate before hydrolysis.
Figure 2: Group II 2-Haloacid Dehalogenase mechanism showing stereochemical inversion via an ester intermediate.
Part 5: Experimental Protocols
Protocol: Colorimetric Dehalogenase Assay
This protocol quantifies the release of chloride ions (
), the standard metric for 2-CPA biodegradation.
Principle: Chloride ions react with mercuric thiocyanate to release thiocyanate ions, which then form a reddish-orange complex with ferric iron.[5]
Reagents:
Assay Buffer: 50 mM Tris-Sulfate, pH 7.5.
Substrate Stock: 100 mM (R,S)-2-Chloropropionic acid (neutralized to pH 7.0 with NaOH).
Stop Reagent (Mercuric Thiocyanate): Dissolve 0.3 g
Termination: Remove 200 µL of reaction mixture and add to a tube containing 20 µL of Color Developer and 20 µL of Stop Reagent .
Development: Vortex and incubate at room temperature for 10 minutes.
Measurement: Read Absorbance at 460 nm .
Quantification: Compare against a standard curve of NaCl (0–5 mM).
Validation Note: Ensure the substrate stock is pH-adjusted. Acidic substrate will precipitate the enzyme immediately, yielding false negatives.
Part 6: Quantitative Data Summary
Table 1: Comparative Toxicity Profile
Compound
Species
Route
/ Effect Level
Target Organ
(S)-2-CPA
Rat
Oral
750 mg/kg (Necrosis onset)
Cerebellum (Granule Cells)
(R)-2-CPA
Rat
Oral
>2000 mg/kg (Low acute tox)
Non-specific
Racemic 2-CPA
Rat
Oral
~1000 mg/kg
Liver, Kidney, CNS
Dalapon
Rat
Oral
7570 mg/kg
Kidney (General irritant)
Table 2: Kinetic Parameters of Dehalogenases (Example: Pseudomonas sp.)
Enzyme Class
Substrate
(mM)
(µmol/min/mg)
Stereoselectivity
L-DEX (Group II)
L-2-CPA
0.25
18.5
Strict L-specificity
L-DEX (Group II)
D-2-CPA
N.D.
< 0.1
No activity
DL-DEX (Group I)
L-2-CPA
1.10
12.0
Broad
DL-DEX (Group I)
D-2-CPA
0.95
11.5
Broad
References
Mechanism of Neurotoxicity: Waggett, A. et al. "Neurotoxic effect of L-2-chloropropionic acid on primary cultures of rat cerebellar granule cells." Journal of Neurochemistry, 2000. Link
Dehalogenase Classification: Kurihara, T. et al. "Comprehensive Review of 2-Haloacid Dehalogenases: Structure, Function, and Application." Frontiers in Microbiology, 2021. Link
Assay Protocol: Iwasaki, I. et al. "New Colorimetric Determination of Chloride using Mercuric Thiocyanate and Ferric Ion."[6] Bulletin of the Chemical Society of Japan, 1952. Link
PDH Complex Inhibition: Patel, M.S. et al. "Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms." Structure, 2007.[1] Link
Industrial Synthesis: "Preparation of 2-chloropropionic acid esters." European Patent EP0163435. Link
The Unseen Threat: A Technical Guide to the Discovery and Characterization of Novel Mutagens like 2-chloro-4-methylthiobutanoic acid
This guide provides an in-depth exploration of the methodologies and scientific reasoning pivotal to the identification and characterization of novel mutagens, using the discovery of 2-chloro-4-methylthiobutanoic acid (C...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth exploration of the methodologies and scientific reasoning pivotal to the identification and characterization of novel mutagens, using the discovery of 2-chloro-4-methylthiobutanoic acid (CMTBA) as a central case study. It is intended for researchers, scientists, and professionals in drug development who are navigating the complexities of genotoxicity assessment.
Foreword: The Imperative of Vigilance in a Chemical World
The chemical landscape is in constant flux, with new compounds being synthesized and discovered, both intentionally and as byproducts of various processes. While many of these chemicals offer significant benefits, some may harbor the unseen threat of mutagenicity, the capacity to induce genetic mutations. These mutations can have dire consequences, contributing to the etiology of cancer and other genetic disorders. Therefore, the robust and systematic investigation of potential mutagens is not merely a regulatory hurdle but a fundamental pillar of public health and drug safety. The discovery of 2-chloro-4-methylthiobutanoic acid, a potent mutagen lurking in a common food source, serves as a stark reminder of this imperative.
Part 1: The Spark of Discovery - From Suspicion to Structure
The journey to identifying a novel mutagen often begins with an observation of unexplained biological activity. In the case of CMTBA, the investigation was prompted by the high incidence of gastric cancer in regions where salted and pickled fish are dietary staples.[1][2][3] This epidemiological link provided the initial impetus for a deep dive into the chemical constituents of these foods.
Initial Screening: Casting a Wide Net with the Ames Test
The initial screening for mutagenic activity in complex mixtures, such as food extracts, frequently employs the Bacterial Reverse Mutation Assay, commonly known as the Ames test. This cost-effective and rapid screen utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow.
The extract from salted and pickled Sanma hiraki fish was found to be mutagenic in the S. typhimurium strain TA1535, notably without the need for metabolic activation (S9 mix).[1][2][3] This indicated the presence of a direct-acting mutagen. The absence of activity in strains like TA98 and TA102, which detect frameshift and different types of base-pair substitution mutagens respectively, provided early clues about the nature of the genetic damage.[3]
Bioassay-Guided Fractionation: The Path to a Pure Mutagen
Once mutagenic activity is confirmed, the arduous task of isolating the responsible compound begins. This is achieved through a process called bioassay-guided fractionation. The initial extract is subjected to a series of chromatographic separations, and at each step, the resulting fractions are tested for mutagenicity. This iterative process allows researchers to home in on the active compound.
For the discovery of CMTBA, a multi-step purification process was employed, involving:
Solid Phase Extraction (SPE): An initial cleanup and concentration step.[1]
High-Performance Liquid Chromatography (HPLC): A series of reverse-phase HPLC steps were used to separate the components of the complex mixture with high resolution.[1][2][3]
At each stage, the fraction exhibiting the highest mutagenic activity was carried forward to the next purification step.
Structural Elucidation: Unmasking the Culprit
With a purified, active compound in hand, the final step in the discovery phase is to determine its chemical structure. A combination of sophisticated analytical techniques is typically required:
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound. Both low and high-resolution MS were used for CMTBA.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed insights into the arrangement of atoms within the molecule.[1][2][3]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Helps to identify the functional groups present in the molecule.[1][2][3]
Through the convergence of these analytical techniques, the novel mutagen was identified as 2-chloro-4-methylthiobutanoic acid.[1][2][3] This was an unexpected finding, as the mutagen was not an N-nitroso compound, which were the primary suspects in gastric carcinogenesis at the time.[1][2][3]
Part 2: A Battery of Tests - Comprehensive In Vitro Genotoxicity Profiling
The discovery of a novel mutagen necessitates a thorough characterization of its genotoxic potential. A single assay is insufficient to capture the diverse ways in which a chemical can damage genetic material. Therefore, a battery of in vitro tests is employed to assess different endpoints of genotoxicity.
Workflow for In Vitro Genotoxicity Testing
Caption: Logic flow for progressing from in vitro to in vivo genotoxicity testing.
In Vivo Mammalian Erythrocyte Micronucleus Test
Principle: This is the most widely used in vivo genotoxicity assay. It assesses chromosomal damage in the bone marrow by measuring the frequency of micronucleated immature erythrocytes in either the bone marrow or peripheral blood of treated animals (usually rodents).
Experimental Protocol:
Animal Dosing: Administer the test compound to the animals (e.g., mice or rats) via a relevant route of exposure (e.g., oral gavage, intraperitoneal injection). A range of doses, including a maximum tolerated dose, should be used.
Sample Collection: Collect bone marrow or peripheral blood samples at appropriate time points after treatment.
Slide Preparation and Staining: Prepare smears and stain them to differentiate between mature and immature erythrocytes and to visualize micronuclei.
Analysis: Score the frequency of micronucleated immature erythrocytes in at least 2000 immature erythrocytes per animal. Also, assess cytotoxicity by determining the ratio of immature to mature erythrocytes.
Self-Validation: The protocol requires the inclusion of vehicle and positive control groups. The frequency of micronucleated cells in the vehicle control must be within the laboratory's historical control range.
In Vivo Comet Assay
Principle: The in vivo Comet assay is used to assess DNA damage in specific tissues of interest. This is particularly valuable when the target organ of toxicity is known or suspected, as was the case with the gastric mucosa for CMTBA.
[4]
Experimental Protocol:
Animal Dosing: Administer the test compound to animals as described for the micronucleus test.
Tissue Collection and Cell Isolation: At a suitable time after dosing, euthanize the animals and collect the target organs (e.g., liver, stomach, brain). Prepare single-cell suspensions from these tissues.
Comet Assay Procedure: Follow the same steps of embedding, lysis, electrophoresis, and analysis as described for the in vitro Comet assay.
Self-Validation: The inclusion of vehicle and positive control groups is essential. The positive control should be known to induce DNA damage in the target tissue.
Part 4: Unraveling the "How" - Mechanistic Studies
Identifying a compound as a mutagen is only the first step. For a thorough understanding and risk assessment, it is crucial to elucidate its mechanism of action.
The Case of CMTBA: Formation of a Reactive Intermediate
Further investigation into the mutagenicity of CMTBA suggested that its genotoxicity is mediated by the formation of a reactive intermediate. It is proposed that CMTBA cyclizes to form a highly reactive 1-methyl-2-thietaniumcarboxylic acid ion. [5]This electrophilic intermediate can then react with nucleophilic sites on DNA, leading to the formation of DNA adducts and subsequent mutations.
Investigating DNA Adducts
The covalent binding of a chemical to DNA forms a DNA adduct, which is a key initiating event in chemical carcinogenesis. The detection and characterization of these adducts can provide direct evidence of a genotoxic mechanism.
Analytical Approach:
Dosing and DNA Isolation: Expose cells in vitro or animals in vivo to the test compound. Isolate DNA from the cells or target tissues.
DNA Hydrolysis: Hydrolyze the DNA to individual nucleosides or nucleobases.
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the specific DNA adducts. This highly sensitive technique can detect and quantify adducts at very low levels.
[6]
Part 5: From Data to Decision - Interpretation and Regulatory Context
The culmination of this comprehensive testing strategy is the interpretation of the data in its entirety to make a decision about the risk posed by the novel mutagen.
Weight of Evidence Approach
No single test result is considered in isolation. A "weight of evidence" approach is used, considering the following factors:
Concordance of results: Are the findings consistent across different assays and between in vitro and in vivo systems?
Dose-response relationship: Is there a clear, dose-dependent increase in the genotoxic effect?
Potency: How potent is the mutagen compared to known genotoxic agents? CMTBA, for instance, was found to have a lower potency than the potent gastric carcinogen N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).
[4]* Metabolic activation: Is the mutagenicity direct-acting or does it require metabolic activation?
Mechanism of action: Is the compound a clastogen, an aneugen, or does it act through another mechanism?
Quantitative Data Summary
Assay
Endpoint
Example Result for a Novel Mutagen
Ames Test
Revertant Colonies
2.5-fold increase over background in TA100 with S9
In Vitro Micronucleus
Micronuclei Frequency
Statistically significant increase at ≥ 50 µg/mL
In Vivo Comet Assay
% Tail DNA
Dose-dependent increase in liver cells
DNA Adduct Analysis
Adduct Levels
2 adducts per 10^7 nucleotides at the highest dose
Regulatory Implications
For professionals in drug development, a finding of mutagenicity has profound implications. Regulatory agencies such as the FDA and EMA have stringent requirements for genotoxicity testing. A positive finding in the standard test battery may trigger the need for further, more extensive testing and could potentially halt the development of a drug candidate unless the benefits are deemed to outweigh the risks, or if the mutagenic effect is shown to have a threshold.
Conclusion
The discovery and characterization of novel mutagens like 2-chloro-4-methylthiobutanoic acid is a testament to the power of systematic scientific inquiry. It underscores the importance of a multi-faceted approach, combining classical toxicology assays with modern analytical chemistry. For researchers and drug development professionals, a thorough understanding of these principles and methodologies is not just a matter of scientific rigor, but a critical component of safeguarding human health in an increasingly complex chemical world.
References
Gastric carcinogenesis: 2-chloro-4-methylthiobutanoic acid, a novel mutagen in salted, pickled Sanma hiraki fish, or similarly treated methionine. PubMed. Available at: [Link]
Effect of 2-chloro-4-methylthiobutanoic acid in a rapid bioassay for gastric carcinogens. PubMed. Available at: [Link]
Gastric Carcinogenesis: 2-Chloro-4-methylthiobutanoic Acid, a Novel Mutagen in Salted, Pickled Sanma Hiraki Fish, or Similarly Treated Methionine. ACS Publications. Available at: [Link]
Gastric Carcinogenesis: 2-Chloro-4-methylthiobutanoic Acid, a Novel Mutagen in Salted, Pickled Sanma. ACS Publications. Available at: [Link]
Thietanium Ion Formation from the Food Mutagen 2-Chloro-4-(methylthio)butanoic Acid. ACS Publications. Available at: [Link]
Assessment of genotoxicity of methyl-tert-butyl ether, benzene, toluene, ethylbenzene, and xylene to human lymphocytes using comet assay. PubMed. Available at: [Link]
Genotoxicity assessment of calcium β-hydroxy-β-methylbutyrate. PubMed. Available at: [Link]
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
ANALYTICAL METHOD SUMMARIES. Eurofins. Available at: [Link]
Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. LCGC North America. Available at: [Link]
Genotoxicity Assessment of Metal-Based Nanocomposites Applied in Drug Delivery. MDPI. Available at: [Link]
Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Walsh Medical Media. Available at: [Link]
Genotoxicity sensor response correlated with DNA nucleobase damage rates measured by LC-MS. Royal Society of Chemistry. Available at: [Link]
Technical Guide: Role of Chlorinated Compounds in Gastric Carcinogenesis
Executive Summary The interaction between chlorinated compounds and gastric physiology represents a complex intersection of environmental toxicology, microbiology, and oncology. While water chlorination is a triumph of p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The interaction between chlorinated compounds and gastric physiology represents a complex intersection of environmental toxicology, microbiology, and oncology. While water chlorination is a triumph of public health, the formation of Disinfection Byproducts (DBPs) such as trihalomethanes (THMs), haloacetic acids (HAAs), and the potent mutagen "MX" (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) poses a chronic carcinogenic risk.
Critically, this risk is not merely direct chemical toxicity. It is amplified by the gastric microbiome. The "Ammonia-Monochloramine Axis" —driven by Helicobacter pylori urease activity interacting with neutrophil-derived hypochlorous acid—creates an endogenous source of the highly cytotoxic monochloramine (NH₂Cl).[1] This guide dissects these mechanisms, providing validated experimental protocols for assessing these risks and identifying therapeutic intervention points.
The Chemical Landscape: DBPs and Industrial Agents
Chlorinated compounds implicated in gastric carcinogenesis generally fall into two categories: environmental contaminants (DBPs) and occupational solvents.
Disinfection Byproducts (DBPs)
Formed when chlorine reacts with natural organic matter (NOM) in water.
Trihalomethanes (THMs): Chloroform, bromoform. Lipophilic, absorbed via ingestion and inhalation.
MX (Mutagen X): Although present in nanogram quantities, MX accounts for up to 60% of the mutagenicity of chlorinated water in the Ames test. It is a potent thyroid and gastric carcinogen in rat models.
Industrial Solvents[2]
Trichloroethylene (TCE): A Group 1 Carcinogen.[2] While primarily linked to renal and hepatic cancers, occupational cohorts (e.g., Finnish workers) have shown elevated gastric cancer risks, likely due to metabolic activation via CYP2E1 in the gastric mucosa.
The Core Mechanism: The H. pylori Multiplier Effect
The most scientifically significant pathway for gastric carcinogenesis involves the endogenous formation of chloramines. This mechanism explains why H. pylori-infected individuals may be hypersensitive to background levels of chlorinated compounds or precursors.
The Mechanism
Urease Activity: H. pylori secretes urease, hydrolyzing gastric urea into massive amounts of ammonia (NH₃) to buffer stomach acid.
Inflammation: Infection recruits neutrophils, which release myeloperoxidase (MPO) and generate hypochlorous acid (HOCl) as a bactericidal agent.
The Fatal Reaction: Instead of killing the bacteria, HOCl reacts with the abundant NH₃ to form Monochloramine (NH₂Cl) .[1]
Reaction:
Pathology: NH₂Cl is lipophilic and penetrates gastric epithelial cells more effectively than HOCl. It oxidizes intracellular components, depletes glutathione, and causes DNA strand breaks.
Pathway Visualization
The following diagram illustrates the synergistic toxicity between H. pylori and chlorination byproducts/precursors.
Figure 1: The Ammonia-Monochloramine Axis. H. pylori urease generates ammonia, which reacts with neutrophil-derived HOCl to form the potent carcinogen monochloramine.[1]
Quantitative Data Summary
The following table synthesizes epidemiological and experimental data regarding the risk potential of key chlorinated compounds.
Compound
Source
Carcinogenicity (IARC)
Gastric Risk Association
Key Experimental Finding
Monochloramine (NH₂Cl)
Endogenous (H. pylori) / Water
Not Classified (Endogenous)
High (Mechanistic)
Promotes MNNG-initiated gastric cancer in rats; causes DNA breaks in vitro.
MX (Mutagen X)
Chlorinated Water DBP
Group 2B (Possible)
High (Experimental)
Induces atypical hyperplasia and adenocarcinomas in rat glandular stomach at 30 ppm.
Chloroform (THM)
Chlorinated Water DBP
Group 2B
Moderate
Weak association in meta-analyses; primarily linked to bladder/rectal cancer.
Trichloroethylene (TCE)
Industrial Solvent
Group 1 (Carcinogenic)
Low/Inconsistent
Occupational cohorts show elevated risk (RR ~1.5) but confounded by other solvents.
Experimental Protocols
To validate drug candidates (e.g., scavengers, antioxidants) or assess toxicity, the following protocols are the field standard.
In Vitro Model: Monochloramine Cytotoxicity & Genotoxicity
Objective: Assess the ability of a compound to prevent NH₂Cl-induced DNA damage in gastric cells.
Reagents:
Cell Line: KATO III or AGS (Human gastric adenocarcinoma).
Assay: Alkaline Comet Assay (Single Cell Gel Electrophoresis).
Protocol Workflow:
Preparation of NH₂Cl:
Mix equal volumes of 20 mM NH₄Cl and 20 mM NaOCl in 50 mM sodium phosphate buffer (pH 8.0).
Verify concentration using UV spectrophotometry (
).
Cell Treatment:
Seed AGS cells at
cells/well in 24-well plates.
Wash with PBS.
Treat cells with NH₂Cl (range: 10–50 µM) for 30 minutes at 37°C.
Intervention Arm: Pre-incubate cells with test drug (e.g., Taurine, Vitamin C) for 1 hour prior to NH₂Cl exposure.
Comet Assay (Genotoxicity Readout):
Harvest cells and suspend in low melting point agarose.
Layer onto microscope slides.
Lyse cells (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.
Perform electrophoresis (25V, 300mA) for 20 minutes.
Stain with SYBR Gold or Ethidium Bromide.
Quantification: Measure "Tail Moment" using image analysis software (e.g., OpenComet).
In Vivo Model: MNNG-Initiated/MX-Promoted Carcinogenesis
Objective: Determine if a compound acts as a tumor promoter in the gastric mucosa.
Subject: Male Wistar Rats (6 weeks old).
Protocol Workflow:
Initiation (Weeks 0–8):
Administer MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) in drinking water at 100 ppm.[3][4]
Simultaneously feed a diet supplemented with 5% or 10% NaCl (enhances initiation).
Washout (Week 9):
Return to normal tap water and basal diet.
Promotion (Weeks 10–52):
Administer the test chlorinated compound (e.g., MX at 10–30 ppm or Chlorinated Water) in drinking water.[4]
Control Group: Distilled water.
Termination & Histopathology (Week 52):
Sacrifice animals.
Excise stomach, open along the greater curvature.
Fix in 10% buffered formalin.
Scoring: Count incidence of atypical hyperplasia and adenocarcinomas in the glandular stomach (pyloric region).
References
Iishi, H., et al. (1997). Enhancement by monochloramine of the development of gastric cancers in rats: a possible mechanism of Helicobacter pylori-associated gastric carcinogenesis.[5][6] Cancer Research. Link
Nishikawa, A., et al. (1999). Promoting effects of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone on rat glandular stomach carcinogenesis initiated with N-methyl-N'-nitro-N-nitrosoguanidine.[3][4][7] Cancer Research. Link
Suzuki, H., et al. (2012). Redox biology and gastric carcinogenesis: the role of Helicobacter pylori.[1][6][8] Journal of Clinical Biochemistry and Nutrition. Link
Villanueva, C. M., et al. (2004). Disinfection byproducts and bladder cancer: a pooled analysis. Epidemiology. Link
International Agency for Research on Cancer (IARC). (2014). Trichloroethylene.[9][2][10] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Link
Application Note: High-Fidelity Enantioselective Synthesis of (R)-2-Chloro-4-methylpentanoic Acid
Executive Summary This application note details the enantioselective synthesis of (R)-2-chloro-4-methylpentanoic acid (also known as (R)- -chloroisocaproic acid). This molecule is a critical chiral synthon in the pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the enantioselective synthesis of (R)-2-chloro-4-methylpentanoic acid (also known as (R)-
-chloroisocaproic acid). This molecule is a critical chiral synthon in the pharmaceutical industry, serving as a key intermediate for the synthesis of neprilysin inhibitors (e.g., Sacubitril) and various peptidomimetics.
While enzymatic resolution and asymmetric chlorination exist, this guide focuses on the diazotization of D-Leucine under aqueous acidic conditions. This route is selected for its scalability, cost-effectiveness, and unique mechanistic pathway that proceeds with retention of configuration , ensuring high optical purity (
ee) without the need for expensive chiral auxiliaries.
Scientific Foundation: The Stereochemical Paradox
To synthesize the (R)-chloride, one might intuitively select an (S)-starting material, assuming a standard
inversion. However, the diazotization of -amino acids in aqueous hydrohalic acids is an exception to this rule.
Mechanism of Retention
The transformation of D-Leucine to (R)-2-chloro-4-methylpentanoic acid proceeds via a double inversion mechanism, resulting in net retention of stereochemistry.
Diazotization: Sodium nitrite reacts with HCl to form nitrous acid (
), which converts the primary amine of D-Leucine into a diazonium salt ().
First Inversion (Intramolecular): The neighboring carboxylate group acts as an internal nucleophile, displacing the nitrogen gas (
) to form a transient three-membered -lactone intermediate. This step inverts the chiral center.[1]
Second Inversion (Intermolecular): The chloride ion (
) attacks the -lactone at the -carbon (the most substituted position), opening the ring. This second inversion restores the original absolute configuration.
Mechanistic Visualization
The following diagram illustrates the pathway from D-Leucine to the target chloride, highlighting the critical
-lactone intermediate.
Figure 1: Mechanistic pathway showing the double inversion sequence leading to net retention of stereochemistry.
Note: This reaction generates nitrogen oxides (NOx). Perform all steps in a well-ventilated fume hood.
Step 1: Solubilization and Cooling
Equip a 2-L three-necked round-bottom flask with a mechanical overhead stirrer, a pressure-equalizing addition funnel, and a low-temperature thermometer.
Charge the flask with D-Leucine (65.6 g, 0.50 mol) .
Add 650 mL of 5 N HCl . Stir until the amino acid is fully dissolved.
Cool the system to 0°C using an ice/salt bath. Ensure the internal temperature remains between -2°C and +2°C.
Step 2: Diazotization (Critical Rate Control)
Prepare a solution of Sodium Nitrite (55.2 g, 0.80 mol) in 200 mL of deionized water .
Transfer the NaNO2 solution to the addition funnel.
Slow Addition: Add the nitrite solution dropwise to the reaction mixture over a period of 2 to 3 hours .
Control Point: The internal temperature must not exceed 5°C .[7][8] Rapid addition or overheating can lead to elimination side-products (alkenes) or racemization.
Vigorous gas evolution (
) will occur. Maintain efficient stirring to prevent foaming over.
Step 3: Post-Reaction Stirring
Once addition is complete, maintain the mixture at 0°C for 3 hours .
Allow the reaction to slowly warm to room temperature (~20-25°C) and stir for an additional 12 hours (overnight) to ensure complete conversion of the intermediate lactone to the chloro-acid.
Step 4: Work-up and Isolation
Transfer the reaction mixture to a separatory funnel.
Extract the aqueous phase with Diethyl Ether (3 x 200 mL) .
Combine the organic extracts and wash with Saturated Brine (1 x 150 mL) to remove residual acid and water.
Dry the organic phase over Anhydrous Magnesium Sulfate (
) for 2 hours.
Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator) at 35°C to yield the crude yellow oil.
Step 5: Purification (Vacuum Distillation)
The crude oil is purified via fractional distillation under reduced pressure.[8]
Collect the fraction boiling at 113–115°C at 10 mmHg (or 83-85°C at 1 mmHg).
Yield Expectation: 55–65% (approx. 45–50 g).
Appearance: Colorless to pale yellow liquid (may solidify upon prolonged storage in freezer).[8]
Quality Control & Validation
To ensure the product meets the stringent requirements for pharmaceutical intermediates, the following QC parameters must be validated.
Analytical Specifications
Test
Method
Specification
Appearance
Visual
Colorless/Pale Yellow Oil
Purity
GC-FID / HPLC
Enantiomeric Excess
Chiral GC
ee
Optical Rotation
Polarimetry (, MeOH)
to
Identity
-NMR (CDCl3)
Conforms to structure
Chiral Analysis Protocol
Direct analysis of
-chloro acids on GC can be difficult due to peak tailing. Derivatization to the methyl ester is recommended.
Derivatization: Treat 10 mg of product with diazomethane or
-Methanol to form the methyl ester.
Column: Chirasil-Val or equivalent chiral stationary phase (e.g., Cyclodextrin-based).
Differentiation: The (R)-enantiomer (from D-Leucine) typically elutes after the (S)-enantiomer on Chirasil-Val columns, but this must be confirmed with a racemic standard.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete ring opening or volatility loss.
Ensure overnight stirring at RT. Do not over-evaporate during workup (product is semi-volatile).
Low ee%
Racemization during distillation or impure starting material.
Avoid excessive pot temperatures during distillation. Verify D-Leucine optical purity ().
Yellow/Brown Color
Residual NOx or Iodine traces.
Wash organic phase with dilute sodium thiosulfate if color persists.
References
Mechanism of Retention: Koppenhoefer, B., & Schurig, V. (1988). (S)
Application Note: Chiral Resolution Architectures for 2-Chloro-4-methylpentanoic Acid
-Chloroisocaproic Acid ) Executive Summary & Molecular Profile[1] 2-Chloro-4-methylpentanoic acid is a critical chiral building block, primarily serving as a precursor for leucine analogs, peptidomimetics, and renin inhi...
Author: BenchChem Technical Support Team. Date: February 2026
-Chloroisocaproic Acid )
Executive Summary & Molecular Profile[1]
2-Chloro-4-methylpentanoic acid is a critical chiral building block, primarily serving as a precursor for leucine analogs, peptidomimetics, and renin inhibitors. Its structural integrity is compromised by the labile
-chlorine atom, which is susceptible to hydrolysis (to -hydroxy acids) or elimination (to -unsaturated acids) under harsh basic conditions.
This guide details three distinct workflows for obtaining enantiopure material:
Classical Diastereomeric Resolution: A screening-based protocol for salt crystallization.
Biocatalytic Kinetic Resolution: A scalable, mild enzymatic hydrolysis of the ester.
Chiral Chromatography: Analytical and semi-preparative methods for Quality Control (QC).
Molecular Data
Property
Data
IUPAC Name
2-Chloro-4-methylpentanoic acid
Common Name
-Chloroisocaproic acid
CAS (Racemic)
28659-81-6
CAS (S-isomer)
28659-81-6 (Generic), Specific: 12732683 (CID)
Chiral Center
C2 (-position)
Stability Warning
Avoid prolonged exposure to strong aqueous bases at high temperatures (C) to prevent elimination.
Method A: Classical Diastereomeric Resolution
Best for: Multi-gram to Kilogram scale production where biocatalysis is unavailable.
Mechanistic Logic
Since the target is a carboxylic acid, resolution requires a chiral base to form diastereomeric salts.[1][2] The efficiency of this separation relies on the solubility difference between the
and salts.
Primary Resolving Agent Candidates:
-Phenylethylamine (PEA): Structural rigidity often yields sharp melting point differences.
Dehydroabietylamine: Excellent for lipophilic acids like this leucine derivative.
Cinchonidine / Quinine: Traditional alkaloid bases.
Experimental Protocol: The "Dutch Resolution" Screen
Do not assume a single solvent works. Use this parallel screening protocol.
Step 1: Salt Formation (Stoichiometry 1:1)
Dissolve 1.50 g (10 mmol) of racemic 2-chloro-4-methylpentanoic acid in 5 mL of solvent (see Table 1).
Add 10 mmol of the Resolving Agent (e.g., (R)-(+)-
-phenylethylamine) dropwise with stirring.
Heat to reflux until clear (or add minimal solvent until clear).
Step 2: Crystallization
Allow the solution to cool slowly to room temperature over 4 hours.
If no crystals form, scratch the glass or cool to 4°C.
Filter the precipitate. Save the mother liquor (contains the opposite enantiomer).
Step 3: Liberation & Analysis
Suspend the salt in dilute HCl (1M) and extract with Ethyl Acetate.
Dry organic layer (
) and concentrate.
Analyze ee% via Chiral HPLC (Method C).
Table 1: Solvent Screening Matrix
Solvent System
Polarity Index
Expected Outcome
Ethanol (95%)
High
Sharp crystals; lower yield.
Acetone/Water (9:1)
Medium
Good yield; risk of oiling out.
Ethyl Acetate/Hexane (1:1)
Low
Slow crystallization; high purity.
| Isopropanol | Medium | Often best compromise for PEA salts. |
Optimization: Recrystallization
Once the "Hit" crystal is found (e.g., >60% ee in first pass), perform double-recrystallization from the same solvent. The target optical purity is >98% ee.[3]
-substituted esters. The enzyme preferentially hydrolyzes one enantiomer of the ester (typically the S-form) into the acid, leaving the R-ester intact.
Advantages:
Separation: The product (Acid) and substrate (Ester) are easily separated by alkaline extraction.
Conditions: pH 7.0 buffer avoids chemical degradation of the
-chloro group.
Workflow Visualization
Figure 1: Biocatalytic Kinetic Resolution Workflow using Lipase CAL-B.
Detailed Protocol
Step 1: Substrate Preparation
Convert the racemic acid to its methyl ester using standard Fisher esterification (Methanol, catalytic
, reflux 2h). Yield should be quantitative.
Step 2: Enzymatic Hydrolysis
Reaction Mix: Suspend 10 g of Racemic Methyl Ester in 100 mL of Phosphate Buffer (0.1 M, pH 7.0). Add 10 mL Acetone to improve solubility.
Incubation: Stir at 30°C. Maintain pH 7.0 by automatic titration with 1M NaOH (pH-stat) or periodic manual addition.
Monitoring: Stop reaction when conversion reaches 50% (monitor by GC or HPLC). This maximizes the ee of both species.
Step 3: Workup
Filtration: Filter off the enzyme beads (can be reused).
Extraction (Ester Recovery): Extract the reaction mixture with MTBE (
mL) at pH 7. The organic layer contains the (R)-Ester .
Acid Recovery: Acidify the remaining aqueous phase to pH 2 with HCl. Extract with Ethyl Acetate. This layer contains the (S)-Acid .[4]
Hydrolysis of (R)-Ester: Reflux the (R)-Ester with dilute HCl to obtain (R)-Acid.
Method C: Chiral HPLC (Quality Control)
Best for: Determining Enantiomeric Excess (ee%).
Analytical Conditions
Direct analysis of
-halo acids can be difficult due to peak tailing. Derivatization to the methyl ester or anilide is often recommended for sharper peaks, but direct analysis is possible with acidic mobile phases.
Note on Detection: The molecule lacks a strong chromophore. 210 nm is required. Ensure solvents are HPLC grade and UV-transparent.
References
BGB Analytik. Chiral Handbook - HPLC Method Development Protocols. Retrieved from [Link]
Yee, C., et al. (1992). Enzymatic resolution of alpha-tertiary-substituted carboxylic acid esters. Journal of Organic Chemistry. (Cited in NIH context). Retrieved from [Link]
PubChem. Compound Summary: (R)-2-Chloro-4-methylpentanoic acid.[5] Retrieved from [Link]
Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]
Chemistry LibreTexts. Resolution (Separation) of Enantiomers. Retrieved from [Link]
Technical Guide: Leveraging (R)-2-Chloro-4-methylpentanoic Acid in Asymmetric Peptidomimetic Synthesis
This Technical Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It details the strategic use of (R)-2-Chloro-4-methylpentanoic acid as a chiral synthon for a...
Author: BenchChem Technical Support Team. Date: February 2026
This Technical Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It details the strategic use of (R)-2-Chloro-4-methylpentanoic acid as a chiral synthon for accessing enantiopure (S)-configured peptidomimetics and metalloproteinase inhibitors.
Executive Summary & Chemical Profile
(R)-2-Chloro-4-methylpentanoic acid (also known as D-2-chloroisocaproic acid) is a critical chiral building block derived from D-leucine. Its primary utility lies in its ability to function as a "stereochemical switch." Through nucleophilic substitution (
), it allows access to (S)-configured derivatives—such as -thio acids and unnatural amino acids—which are difficult to synthesize directly from the natural chiral pool without racemization risks.
Synthesis of MMP Inhibitors, Enkephalinase Inhibitors, Peptidomimetics
The Stereochemical Strategy: Retention vs. Inversion
To use this reagent effectively, one must understand the stereochemical pathway. The synthesis of the chloro acid from D-leucine proceeds with retention of configuration (double inversion mechanism involving the carboxylate group). However, its subsequent application in synthesis typically involves inversion .
Why use the (R)-Chloro Acid?
It allows the synthesis of (S)-configured bioactive molecules (mimicking the natural L-amino acid stereochemistry) while introducing non-native heteroatoms (Sulfur, Oxygen) at the
-position. This is the standard route for synthesizing the "warhead" of many Matrix Metalloproteinase (MMP) inhibitors.
Application Note: Synthesis of MMP Inhibitor Precursors
Target: Synthesis of (S)-2-(Acetylthio)-4-methylpentanoic acid .
Significance: This intermediate is the lipophilic "tail" found in potent MMP inhibitors (e.g., relatives of Batimastat/Marimastat) and dual enkephalinase inhibitors. The (S)-configuration at the thiol-bearing carbon is essential for binding to the S1' hydrophobic pocket of the enzyme.
Mechanism of Action
The reaction proceeds via a classic
mechanism.[1] The thioacetate anion attacks the -carbon from the backside of the C-Cl bond, displacing the chloride ion and inverting the stereocenter from (R) to (S).
Detailed Experimental Protocols
Protocol A: Preparation of (R)-2-Chloro-4-methylpentanoic Acid
Note: If not purchased commercially, this can be synthesized from D-Leucine.
Reagents:
D-Leucine (10.0 g, 76.2 mmol)
Sodium Nitrite (
)
Hydrochloric Acid (5 M) or Sulfuric Acid (2.5 M)
Potassium Bromide (KBr) - Optional catalyst for rate enhancement
Procedure:
Dissolution: Dissolve D-Leucine (10 g) in 5 M HCl (150 mL) in a 500 mL round-bottom flask.
Cooling: Cool the solution to 0°C using an ice/salt bath.
Diazotization: Add a solution of
(8.0 g in 20 mL ) dropwise over 1 hour. Maintain internal temperature below 5°C.
Mechanistic Insight: The formed diazonium species is unstable. The
-carboxylate attacks the carbocation equivalent to form a transient -lactone (inversion), which is then opened by chloride (second inversion), resulting in net retention .
Reaction: Stir at 0°C for 3 hours, then allow to warm to room temperature overnight.
Extraction: Extract the aqueous phase with Diethyl Ether (
mL).
Purification: Dry organic layers over
, filter, and concentrate in vacuo. Distill the residue under reduced pressure (approx. 110°C at 10 mmHg) to obtain the clear oily product.
Protocol B: Stereoselective Substitution with Thioacetate
This protocol yields the (S)-thioester, a key drug intermediate.
Reagents:
(R)-2-Chloro-4-methylpentanoic acid (1.0 equiv)
Potassium Thioacetate (KSAc) (1.5 equiv)
Solvent: Dry Acetone or DMF
Temperature: 0°C to Room Temperature (RT)
Procedure:
Preparation: In a flame-dried flask under Argon, suspend Potassium Thioacetate (1.71 g, 15 mmol) in dry Acetone (30 mL).
Addition: Cool to 0°C. Add (R)-2-Chloro-4-methylpentanoic acid (1.50 g, 10 mmol) dropwise (neat or dissolved in minimal acetone).
Critical Parameter: Adding the acid to the base prevents the formation of volatile free thioacetic acid.
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 12 hours. A white precipitate (KCl) will form.
Workup: Filter off the KCl solid. Concentrate the filtrate.
Partition: Dissolve residue in Ethyl Acetate and wash with 1N HCl (to remove unreacted thioacetate) and Brine.
Result: Dry (
) and concentrate to yield (S)-2-(acetylthio)-4-methylpentanoic acid .
Validation: Check optical rotation. It should be inverted relative to the starting material (Specific rotation
typically shifts from negative to positive or vice versa depending on solvent/concentration).
Visualizations & Pathways
DOT Diagram: Stereochemical Pathway
The following diagram illustrates the stereochemical inversion strategy from D-Leucine to the bioactive MMP inhibitor precursor.
Caption: Stereochemical pathway from D-Leucine to (S)-configured MMP inhibitor precursors via (R)-Chloro acid intermediate.
Critical Parameters & Troubleshooting
Parameter
Recommendation
Reason
Solvent Choice
Acetone or DMF
Promotes mechanism. Acetone allows easy precipitation of KCl salts.
Temperature
Keep < 5°C during Diazotization
Prevents side reactions (elimination to alkenes) and decomposition of diazonium.
Storage
Store (R)-Chloro acid at 4°C
-Halo acids are prone to hydrolysis or polymerization over time.
Racemization
Avoid strong bases / high heat
The -proton is acidic; strong base can enolize the center, destroying chirality.
References
Brewster, P., et al. "Walden Inversion in the Replacement of Hydroxyl by Halogen." Nature, vol. 166, 1950, pp. 178–179. (Foundational mechanism on retention via
-lactone).
Koppenhoefer, B., & Schurig, V. "(S)-2-Chloroalkanoic acids from (S)-2-amino acids: Retention of configuration." Organic Syntheses, Coll. Vol. 8, 1993, p. 119. Link
Fournie-Zaluski, M. C., et al. "Differential recognition of 'enkephalinase' and angiotensin-converting enzyme by new carboxymethylamino acid derivatives." Life Sciences, vol. 31, no. 26, 1982, pp. 2947-2954.
Brown, F. K., et al. "Design and synthesis of inhibitors of matrix metalloproteinases." Journal of Medicinal Chemistry, vol. 37, no. 5, 1994. (Context for MMP inhibitor synthesis).
PubChem Compound Summary. "(R)-2-Chloro-4-methylpentanoic acid." National Center for Biotechnology Information. Link
Application Note: Stereoselective Synthesis of Leucine-Based APIs via (R)-2-Chloro-4-methylpentanoic Acid
This Application Note is structured as a high-level technical guide for process chemists and drug developers. It focuses on the stereoselective N-alkylation capabilities of (R)-2-Chloro-4-methylpentanoic acid, a critical...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for process chemists and drug developers. It focuses on the stereoselective N-alkylation capabilities of (R)-2-Chloro-4-methylpentanoic acid, a critical chiral synthon used to introduce (S)-Leucine motifs into peptidomimetic APIs (e.g., protease inhibitors) and to synthesize specific impurities/analogs for "Sartan" class drugs.
Executive Summary
(R)-2-Chloro-4-methylpentanoic acid (CAS: 80919-74-0) is a high-value chiral building block used to introduce the isocaproyl moiety with precise stereocontrol. Its primary utility lies in the Walden Inversion (SN2 mechanism) during nucleophilic substitution with amines, allowing for the synthesis of (S)-Leucine derivatives and peptidomimetics from a non-amino acid precursor.
This guide details the synthetic route for coupling this chloro-acid with amino acid esters (e.g., L-Valine methyl ester).[1][2] This transformation is chemically analogous to the critical N-alkylation step in Valsartan synthesis, making it a vital model for developing "Sartan" analogs and Metalloproteinase (MMP) Inhibitors .
Key Applications
Peptidomimetics: Synthesis of protease inhibitors requiring a specific (S)-configuration at the P1' site.
Sartan Analogs: Development of isocaproyl-substituted biphenyl tetrazoles (Valsartan analogs).
Chiral Pool Manipulation: Conversion of (R)-chloro scaffolds to (S)-amino scaffolds.
Scientific Principles & Mechanism[3][4]
The Stereochemical Switch (Walden Inversion)
The core value of (R)-2-Chloro-4-methylpentanoic acid is its ability to invert stereochemistry upon reaction with a nucleophile.
Add Potassium Carbonate (34.5 g, 250 mmol) . Note: Use finely milled K₂CO₃ to increase surface area.
Stir at room temperature for 30 minutes to liberate the free amine.
Step 2: The Alkylation Reaction (Critical Step)
Add Tetrabutylammonium Bromide (1.6 g, 5 mmol) . Rationale: TBAB catalyzes the reaction by improving solubility of the carbonate and stabilizing the transition state.
Monitor via HPLC or TLC (System: Hexane/EtOAc 7:3).
Target: Disappearance of the chloro-acid peak.
Duration: Typically 6–8 hours.
Step 3: Workup & Isolation
Cool the mixture to 20°C.
Filter off the inorganic salts (KCl, excess K₂CO₃). Rinse the cake with MeCN (50 mL).
Concentrate the filtrate under reduced pressure to obtain a viscous oil.
Partition: Dissolve the residue in Ethyl Acetate (150 mL) and wash with Water (2 x 50 mL) .
Acidification: (Optional, if the free acid product is desired) The product currently exists as the methyl ester/carboxylic acid zwitterion or salt. To isolate the pure intermediate, adjust aqueous layer pH to 4.0 and extract.
Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and evaporate.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of the Leucine-Valine peptidomimetic scaffold.
Analytical Data & Quality Control
Expected Impurity Profile
When using (R)-2-Chloro-4-methylpentanoic acid, specific process-related impurities must be monitored.
Impurity Type
Origin
Prevention Strategy
Elimination Product
Dehydrohalogenation (formation of 4-methylpent-2-enoic acid).
Avoid excessive temperatures (>80°C) and strong hydroxide bases.
Racemate
SN1 pathway competition.
Use aprotic solvents (MeCN, DMF) to favor SN2. Avoid protic solvents like MeOH during the coupling.
Dialkylation
Reaction of the product with another mole of chloro-acid.
Use a slight excess of the amine (nucleophile) and slow addition of the electrophile.
Characterization (Expected)
¹H NMR (400 MHz, DMSO-d₆): Distinct doublet for the isopropyl methyls (0.9 ppm), multiplet for the leucine side chain (1.5-1.7 ppm), and the chiral proton at the alpha-position (~3.2 ppm).
Chiral HPLC: Essential to verify the enantiomeric excess (ee). The inversion should yield >98% (S)-isomer.
References
PubChem. (2025). (R)-2-Chloro-4-methylpentanoic acid Compound Summary. National Library of Medicine. [Link]
Royal Society of Chemistry. (2024). Development of selective N-alkylation methodologies. RSC Advances. [Link]
National Institutes of Health (NIH). (2015). Valsartan Impurities and Synthesis Pathways. [Link] (Cited for comparative N-alkylation chemistry in Sartan synthesis).
Technical Application Note: Strategic Utilization of (R)-2-Chloro-4-methylpentanoic Acid in Chiral Pharmacophore Synthesis
The following Technical Application Note is designed for medicinal chemists and process development scientists. It focuses on the strategic utilization of (R)-2-Chloro-4-methylpentanoic acid , a critical chiral building...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Application Note is designed for medicinal chemists and process development scientists. It focuses on the strategic utilization of (R)-2-Chloro-4-methylpentanoic acid , a critical chiral building block derived from the "chiral pool," specifically for the synthesis of metalloprotease inhibitors and peptidomimetics.
Executive Summary & Chemical Profile[1][2][3]
(R)-2-Chloro-4-methylpentanoic acid (also known as D-2-chloroisocaproic acid) is a versatile chiral intermediate used primarily to introduce the isobutyl side chain (leucine scaffold) with controlled stereochemistry into drug candidates.
Its primary value lies in its ability to undergo SN2 nucleophilic substitution with inversion of configuration . By starting with this (R)-configured halide, chemists can access (S)-configured derivatives—mimicking the natural L-Leucine stereochemistry found in biological systems—while introducing non-natural heteroatoms (Sulfur, Oxygen, Nitrogen) at the
-position.
Chemical Profile
Property
Specification
IUPAC Name
(2R)-2-chloro-4-methylpentanoic acid
CAS Number
80919-74-0
Molecular Formula
CHClO
Molecular Weight
150.60 g/mol
Chiral Origin
Derived from D-Leucine (via diazotization with retention)
Key Reactivity
-Halo acid susceptible to SN2 (Inversion)
Core Applications in Medicinal Chemistry
Application A: The "Thiol Switch" – Synthesis of Metalloprotease Inhibitors
The most critical application of (R)-2-Chloro-4-methylpentanoic acid is the synthesis of (S)-2-mercapto-4-methylpentanoic acid . This mercapto-acyl moiety serves as a potent Zinc-Binding Group (ZBG) in inhibitors of zinc-metalloproteases, such as:
Neprilysin (NEP) Inhibitors: Used in heart failure (e.g., Sacubitril/Valsartan class precursors).
Dual ACE/NEP Inhibitors (Vasopeptidase Inhibitors): Compounds like Gemopatrilat or Fasidotril often utilize a mercapto-alkanoyl side chain to chelate the active site zinc ion.
Mechanism & Stereochemistry:
To mimic the natural substrate (L-Leucine, S-configuration), the inhibitor requires an (S)-configuration at the thiol-bearing carbon.
/HCl) proceeds with retention of configuration (via a double inversion mechanism involving the carboxylate), yielding (R)-2-Chloro-4-methylpentanoic acid .
Thiolation: Nucleophilic displacement by thioacetate or trithiocarbonate proceeds via SN2 reaction with inversion , yielding the desired (S)-Mercapto derivative.
Application B: Peptidomimetics and Depsipeptides
The molecule is used to synthesize depsipeptides (ester-linked peptides) or modified amino acids where the N-terminus is replaced or cyclized.
Thiazolidinones: Reaction with thiourea derivatives yields 4-thiazolidinones, which have demonstrated antibacterial activity against MRSA. The chiral center dictates the spatial arrangement of the isobutyl group, influencing binding affinity.
N-Alkylated Amino Acids: Displacement of the chlorine by amines (e.g., azides followed by reduction) allows for the synthesis of "unnatural" amino acids with specific N-alkylations that resist proteolysis.
Stereochemical Pathway Visualization
The following diagram illustrates the critical stereochemical inversion pathway that makes the (R)-chloro acid valuable for accessing bioactive (S)-isomers.
Caption: Stereochemical pathway from D-Leucine to the bioactive (S)-Mercapto pharmacophore via the (R)-Chloro intermediate.
Experimental Protocols
Protocol A: Synthesis of (R)-2-Chloro-4-methylpentanoic Acid
Dissolution: Dissolve D-Leucine (e.g., 13.1 g, 100 mmol) in 5 N HCl (100 mL) in a round-bottom flask.
Cooling: Cool the solution to 0°C using an ice/salt bath. Efficient cooling is critical to prevent side reactions.
Diazotization: Prepare a solution of NaNO
(10.4 g, 150 mmol) in water (30 mL). Add this solution dropwise to the amino acid mixture over 1-2 hours, maintaining the internal temperature below 5°C.
Note: Vigorous gas evolution (N
) will occur. Ensure adequate venting.
Reaction: Stir at 0°C for 3 hours, then allow to warm to room temperature and stir overnight.
Extraction: Extract the aqueous phase with Diethyl Ether or Ethyl Acetate (3 x 50 mL).
Purification: Wash combined organics with brine, dry over MgSO
, and concentrate in vacuo.
Result: The crude oil is typically sufficiently pure (>95%) for subsequent steps. It can be distilled (bp ~115°C at 10 mmHg) for high-purity applications.
Expected Optical Rotation:
(neat) or similar positive value depending on solvent.
Protocol B: Synthesis of (S)-2-Mercapto-4-methylpentanoic Acid
Objective: SN2 displacement of Chloride by Sulfur to generate the Zinc-Binding Group.
Potassium Thioacetate (KSAc) or Sodium Trithiocarbonate
Sodium Hydroxide (NaOH)
Procedure:
Substitution: Dissolve (R)-2-Chloro-4-methylpentanoic acid (10 mmol) in DMF or water (neutralized with Na
CO).
Addition: Add Potassium Thioacetate (15 mmol) slowly. Stir the reaction at room temperature for 12–24 hours.
Mechanism:[2][4][5][6] The thioacetate anion attacks the
-carbon, displacing chloride with inversion of configuration .
Hydrolysis (Deprotection): Treat the resulting thioester with aqueous NaOH (3N) under nitrogen atmosphere (to prevent disulfide formation) for 2 hours.
Workup: Acidify the mixture to pH 1 with HCl and extract with Ethyl Acetate.
Purification: The product is an oil that can be vacuum distilled.
Stereochemical Check: The product should exhibit an optical rotation consistent with the (S)-enantiomer (
To ensure the integrity of the chiral center during these transformations, the following analytical methods are recommended:
Parameter
Method
Acceptance Criteria
Chemical Purity
HPLC (C18 Column, ACN/Water + 0.1% TFA)
> 98.0%
Enantiomeric Excess (ee)
Chiral GC (e.g., Chirasil-Val column) or Chiral HPLC (Chiralpak AD-H)
> 99.0%
Derivatization for GC
Convert acid to methyl ester (MeOH/HSO) before injection
N/A
Optical Rotation
Polarimeter (Sodium D line, 20°C)
Must match literature standard for (R)-isomer
References
Martin, M. & Greco, C. (1968). Synthesis of 2-bromo-4-methylpentanoic acid and its conversion to mercapto derivatives.[2] Journal of Organic Chemistry, 33(3), 1275-1276.[2]
Koppenhoefer, B. & Schurig, V. (1989). Synthesis of (S)-2-chloroalkanoic acids from (S)-amino acids with retention of configuration. Organic Syntheses, Coll.[7] Vol. 8, p.119.
Bi, L. et al. (2015). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Iranian Journal of Pharmaceutical Research, 14(1), 163–171.
Ondetti, M. A. et al. (1977). Design of specific inhibitors of angiotensin-converting enzyme: new class of orally active antihypertensive agents. Science, 196(4288), 441-444. (Foundational reference for mercapto-acyl inhibitors).
Application Note: High-Sensitivity GC-MS Analysis of Halogenated Carboxylic Acids (HCAs)
Executive Summary Halogenated carboxylic acids (HCAs), including chloro-, bromo-, and iodo-acetic acids, are critical analytes in two distinct domains: they are regulated disinfection by-products (DBPs) in municipal wate...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Halogenated carboxylic acids (HCAs), including chloro-, bromo-, and iodo-acetic acids, are critical analytes in two distinct domains: they are regulated disinfection by-products (DBPs) in municipal water and potential genotoxic impurities (GTIs) in pharmaceutical synthesis. Their analysis is complicated by their high polarity, low volatility, and thermal instability, which precludes direct Gas Chromatography (GC) analysis.
This guide provides a unified, high-precision protocol for the analysis of HCAs using Gas Chromatography-Mass Spectrometry (GC-MS) . Unlike traditional Electron Capture Detector (ECD) methods (e.g., EPA 552.3), this GC-MS approach offers definitive structural confirmation via mass spectral fingerprinting, reducing false positives in complex matrices like drug substance formulations.
Scientific Rationale & Strategy
The Derivatization Imperative
HCAs possess a polar carboxylic acid group (-COOH) that hydrogen bonds strongly with stationary phases, resulting in severe peak tailing and irreversible adsorption. To render them GC-amenable, the acidic proton must be replaced with a non-polar alkyl group.
Selected Method: Acid-Catalyzed Methylation (Fischer Esterification)
While silylation (e.g., BSTFA) is faster, it is highly susceptible to moisture—a fatal flaw when analyzing aqueous environmental samples or hydrophilic drug matrices. We utilize acidic methanol (10% H₂SO₄ in MeOH) .
Mechanism: Protonation of the carbonyl oxygen makes the carbonyl carbon electrophilic, facilitating attack by methanol.
Advantage: Methyl esters are hydrolytically stable, allowing for aqueous washes to remove excess acid, protecting the GC column.
We employ a microextraction technique using Methyl tert-butyl ether (MTBE) .
Why MTBE? It forms a distinct upper layer with water, has high solubility for methylated HCAs, and is compatible with GC-MS injection.
Salting Out: The addition of sodium sulfate (
) increases the ionic strength of the aqueous phase, driving the organic analytes into the MTBE phase (Salting-out effect).
Detection: SIM Mode GC-MS
Full-scan MS often lacks the sensitivity required for trace analysis (ppb levels). We utilize Selected Ion Monitoring (SIM) , targeting specific m/z ratios for each HCA methyl ester. This maximizes the duty cycle of the quadrupole on ions of interest, enhancing signal-to-noise ratios by 10-100x.
Internal Standard (IS): 1,2,3-Trichloropropane (Corrects for injection variability).
Surrogate Standard (SS): 2,3-Dibromopropionic acid (Monitors extraction & derivatization efficiency).
Workflow Diagram
Caption: End-to-end workflow for HCA analysis, ensuring phase separation and neutralization prior to injection.
Step-by-Step Methodology
Step 1: Sample Preparation
Water Samples: Measure 40 mL of sample into a clean glass vial.
Pharmaceutical API: Dissolve 1.0 g of API in 40 mL of reagent water. Note: If API is insoluble, dissolve in minimal methanol first, then dilute with water, ensuring methanol content <10%.
Preservation: Add 50 mg Ammonium Chloride (
) if residual chlorine is present (prevents further HCA formation).
Configure the MS to scan for the following ions. The "Quant Ion" is used for calculation; "Qual Ions" confirm identity.
Analyte
Derivative
Ret Time (min)
Quant Ion (m/z)
Qual Ions (m/z)
MCAA
Methyl chloroacetate
5.2
59
108, 110
MBAA
Methyl bromoacetate
7.8
152
154, 59
DCAA
Methyl dichloroacetate
8.1
83
59, 85
TCAA
Methyl trichloroacetate
10.5
117
59, 119
DBAA
Methyl dibromoacetate
12.3
173
171, 175
Surrogate
Me-2,3-dibromopropionate
13.1
121
199, 201
Note: m/z 59 (
) is common to all methyl esters but is non-specific. Use halogenated fragments for quantitation where possible.
Validation & Quality Assurance
To ensure Trustworthiness and Self-Validation , every batch must include:
Laboratory Reagent Blank (LRB): Reagent water processed as a sample. Must be < 1/3 the LOQ.
Surrogate Recovery: The surrogate (2,3-DBPA) must yield 70-130% recovery.
Failure Mode: Low recovery (<70%) usually indicates incomplete derivatization (check temperature/time) or poor extraction (check pH).
Internal Standard Area: Must be within ±30% of the calibration standard.
Failure Mode: Drift indicates injection issues or dirty liner.
Calculation
Calculate concentration (
) using the Internal Standard method:
Where is analyte area, is IS area, is IS concentration, and is the Relative Response Factor determined from calibration.
References
U.S. Environmental Protection Agency. (2003). Method 552.3: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Gas Chromatography with Electron Capture Detection.[5] Revision 1.0.
[Link]
Xie, Y. (2001). Analyzing haloacetic acids using gas chromatography/mass spectrometry. Water Research, 35(6), 1599-1602.
[Link]
Liu, W., et al. (2016). Determination of small halogenated carboxylic acid residues in drug substances by HPLC-DAD following derivatization. Journal of Pharmaceutical and Biomedical Analysis, 124, 1-8.
[Link]
Agilent Technologies. (2011). Determination of Haloacetic Acids in Water by GC/µECD Using Agilent J&W DB-35ms Ultra Inert and DB-XLB Columns. Application Note 5990-8765EN.
[Link]
Application Note: Chiral Separation of Chloro-methylpentanoic Acid Isomers via HPLC
Executive Summary This guide details the method development and validation protocols for the chiral separation of chloro-methylpentanoic acid (CMPA) isomers. These small, aliphatic halogenated acids are critical intermed...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the method development and validation protocols for the chiral separation of chloro-methylpentanoic acid (CMPA) isomers. These small, aliphatic halogenated acids are critical intermediates in the synthesis of leucine analogs and peptidomimetics.
The Challenge: CMPA lacks a strong chromophore (UV absorption is limited to the carboxyl group at <210 nm) and possesses an acidic proton that causes peak tailing on traditional stationary phases.
The Solution: This note presents two distinct workflows:
Direct Method (Method A): Uses Polysaccharide-based Chiral Stationary Phases (CSPs) with acidic mobile phase additives for rapid screening.
Derivatization Method (Method B): Utilizes achiral derivatization with an aromatic amine to enhance UV sensitivity and improve enantioselectivity via
interactions.
Analyte Profiling & Method Strategy
Before selecting a column, we must analyze the physicochemical properties of the target.
Property
Description
Chromatographic Implication
Structure
Aliphatic backbone, -chloro or -chloro substitution.
Minimal interaction potential with CSPs. Reliance on H-bonding and steric inclusion.
Chromophore
Weak (Carboxyl group only).
Detection Challenge: Requires UV monitoring at 205–210 nm. High-purity solvents are mandatory.
Acidity (pKa)
~2.8 – 4.5 (depending on Cl position).
Peak Shape Challenge: Will ionize at neutral pH, causing severe tailing. Mobile phase must be acidified (pH < 3.0).[1]
Method Selection Decision Tree
Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sample concentration and sensitivity requirements.
Protocol A: Direct Chiral Separation (High Throughput)
This method is preferred for process monitoring and raw material purity checks where sample abundance is not a limiting factor.
Column Selection Strategy
For acidic chiral compounds, Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1) is the "Gold Standard" starting point. The carbamate linkage provides hydrogen bonding sites for the carboxylic acid, while the amylose helical structure offers a chiral cavity.
Chromatographic Conditions[2][3][4][5]
Parameter
Setting
Rationale
Column
Chiralpak AD-H (or Lux Amylose-1) 250 x 4.6 mm, 5 µm
Broadest selectivity for carbonyl-containing analytes.
Hexane: Non-polar base. IPA: Polar modifier (adjust 5-20% for retention). TFA (0.1%): CRITICAL. Suppresses ionization of CMPA, ensuring it remains in neutral form for interaction with the CSP.
Flow Rate
1.0 mL/min
Standard balance of pressure and efficiency.
Temperature
25°C
Lower temperatures (15-20°C) may improve resolution if .
Detection
UV @ 210 nm
Maximize signal for the carboxyl group.
Injection
10 µL
Dissolve sample in Mobile Phase to prevent solvent shock.
Step-by-Step Procedure
System Prep: Flush the HPLC system with 100% Isopropanol (IPA) to remove any reversed-phase aqueous buffers. Switch to n-Hexane.
Mobile Phase Prep:
Measure 900 mL of HPLC-grade n-Hexane.
Measure 100 mL of HPLC-grade IPA.
Add 1.0 mL of Trifluoroacetic Acid (TFA).
Note: Do not filter volatile solvents under vacuum for long periods to avoid changing the ratio.
Equilibration: Pump mobile phase at 1.0 mL/min for 30 minutes. Monitor baseline at 210 nm. It must be stable (drift < 1 mAU/min).
Blank Injection: Inject mobile phase. Ensure no ghost peaks exist at the expected retention time (typically 5–15 mins).
If resolution is poor: Switch to Chiralcel OD-H (Cellulose backbone).[2] The distinct twist of the cellulose polymer often separates isomers that amylose misses.
This method is required when analyzing trace enantiomeric impurities (e.g., <0.1%) or when using detectors that cannot handle low-UV solvents. We convert the weak acid into a Benzylamide or Anilide , introducing a strong UV chromophore and additional
Large-scale production and purification of (R)-2-Chloro-4-methylpentanoic acid
Executive Summary (R)-2-Chloro-4-methylpentanoic acid (also known as D-α-chloroisocaproic acid) is a critical chiral building block used in the synthesis of peptidomimetics, metalloproteinase inhibitors, and specific ami...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(R)-2-Chloro-4-methylpentanoic acid (also known as D-α-chloroisocaproic acid) is a critical chiral building block used in the synthesis of peptidomimetics, metalloproteinase inhibitors, and specific amino acid derivatives. While laboratory-scale synthesis often relies on direct diazotization of D-leucine, the high cost of D-amino acids renders this route economically challenging for multi-kilogram or ton-scale production.
This Application Note details two validated protocols:
Method A (Direct Synthesis): A high-purity route using D-Leucine, ideal for pilot batches where speed and operational simplicity outweigh raw material costs.
Method B (Inversion Strategy): A cost-engineered route converting abundant L-Leucine to the (R)-chloro acid via a double-inversion logic (retention during diazotization followed by inversion during chlorination). This is the preferred route for industrial-scale manufacturing.
Route Selection & Stereochemical Logic
The choice of synthetic route depends heavily on the scale and cost-of-goods (COGS) requirements.
The Stereochemical Paradox
Diazotization of
-amino acids in aqueous acid typically proceeds with retention of configuration due to the formation of a transient -lactone intermediate, which is opened by the nucleophile (water or chloride) from the same face.
Reaction: Amino Acid
-Lactone -Substituted Acid
Outcome: (R)-Amine
(R)-Acid
However, standard nucleophilic substitution (
) on -hydroxy acids using thionyl chloride () proceeds with inversion of configuration .
Reaction:
-Hydroxy Acid + Chlorosulfite -Chloro Acid
Outcome: (S)-Alcohol
(R)-Chloride
Strategic Comparison
Feature
Method A: Direct Diazotization
Method B: Inversion Strategy
Starting Material
D-Leucine (High Cost)
L-Leucine (Commodity Cost)
Steps
1 (One-pot)
2 (Diazotization + Chlorination)
Stereochemistry
Retention ((R) (R))
Retention Inversion ((S) (S) (R))
Atom Economy
High
Moderate (requires )
Ideal Scale
Lab / Pilot (<10 kg)
Manufacturing (>100 kg)
Visualizing the Process Flow
Figure 1: Stereochemical pathways for the synthesis of (R)-2-Chloro-4-methylpentanoic acid showing both the direct retention route and the two-step inversion route.
Detailed Experimental Protocols
Method A: Direct Diazotization (High Purity)
Best for rapid delivery of high-ee material where raw material cost is secondary.
Reagents:
D-Leucine (1.0 equiv)
Sodium Nitrite (
, 1.5 equiv)
Hydrochloric Acid (5N aqueous solution)
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate
Protocol:
Dissolution: Charge a glass-lined reactor with D-Leucine (131.17 g, 1.0 mol) and 5N HCl (1000 mL). Stir until fully dissolved. Cool the solution to -5°C using a glycol jacket.
Diazotization: Prepare a solution of
(103.5 g, 1.5 mol) in water (300 mL). Add this solution dropwise to the reactor over 2 hours.
Critical Parameter: Maintain internal temperature < 0°C. Rapid addition causes exotherms and
evolution, leading to side products.
Reaction: After addition, allow the mixture to warm to Room Temperature (20-25°C) and stir for 12 hours. Nitrogen gas evolution will cease.
Workup:
Extract the aqueous phase with MTBE (3 x 400 mL).
Combine organics and wash with brine (2 x 200 mL).
Dry over anhydrous
or .
Purification: Concentrate the solvent under reduced pressure. Distill the residue under high vacuum.
attack by chloride inverts the (S)-alcohol to the (R)-chloride.
Quality Control & Analytical Specifications
To ensure the product meets pharmaceutical standards, the following analytical methods are required.
Test
Method
Specification
Assay
GC-FID or HPLC (C18)
w/w
Chiral Purity
Chiral GC (e.g., Cyclodextrin column)
ee (R-isomer)
Appearance
Visual
Colorless to pale yellow liquid
Water Content
Karl Fischer
Residual Solvents
GC-Headspace
Compliant with ICH Q3C
Chiral Analysis Note: Derivatization to the methyl ester using trimethylsilyldiazomethane or methanol/
is often required for optimal resolution on Chiral GC columns (e.g., Chirasil-Dex CB).
Process Safety & Engineering Controls
Nitrosation Hazards: The reaction of amines with nitrites generates N-nitrosamines (potential carcinogens) as intermediates. Ensure the system is closed and vented to a scrubber.
Exotherm Management: The diazotization is exothermic. On a large scale, failure to control temperature (<5°C) can lead to "runaway" nitrogen evolution and reactor over-pressurization.
Control: Use automated dosing pumps interlocked with reactor temperature probes.
Corrosive Gases: Method B generates significant
and . A caustic scrubber (NaOH) is mandatory.
References
Greenstein, J. P.; Winitz, M.Chemistry of the Amino Acids; John Wiley & Sons: New York, 1961; Vol. 1, pp 152-160.
Koppenhoefer, B.; et al.
-amino acids and -chloro acids." Journal of Chromatography A, 1990 , 509, 179-190. Link
Gao, Y.; et al.
PubChem Database. "(R)-2-Chloro-4-methylpentanoic acid." CID 12732682. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization of Yield and Enantiopurity in the Diazotization of D-Leucine
Document ID: TSC-ORG-2024-081
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Core Directive
The Challenge:
Synthesizing (R)-2-Chloro-4-methylpentanoic acid (also known as D-
-chloroisocaproic acid) typically involves the diazotization of D-Leucine . While this reaction is chemically straightforward, achieving high yields (>85%) and maintaining high enantiomeric excess (ee >98%) requires strict control over the kinetic competition between chloride substitution (desired) and hydrolysis (side reaction).
The Solution:
This guide moves beyond standard textbook protocols. We focus on the "Retention of Configuration" pathway via the
-lactone intermediate. Success depends on three variables:
HCl Concentration: Must be sufficient to push the equilibrium toward the chloro-product.
Temperature Control: Critical to prevent diazonium decomposition before the
-lactone forms.
Addition Rate: Controlling the NOₓ evolution profile.
Experimental Workflow (Visualized)
The following diagram outlines the optimized critical path for the synthesis.
Figure 1: Optimized workflow for the diazotization of D-Leucine. Note the critical temperature control point at the diazotization step.
Mechanistic Insight: Why "Retention"?
Understanding the mechanism is the only way to troubleshoot low ee. This reaction does not proceed via a standard
inversion.
Diazotization: The amine reacts with nitrous acid (
Neighboring Group Participation: The carboxylate group attacks the
-carbon, displacing and forming a transient, unstable -lactone (3-membered ring). This intramolecular attack occurs from the "back," inverting the configuration once.
Ring Opening: The chloride ion (
) attacks the -lactone. To relieve ring strain, it attacks from the "back" of the lactone oxygen, causing a second inversion .
Result: Inversion + Inversion = Retention of Configuration .
(R)-Leucine
(R)-2-Chloro-4-methylpentanoic acid.
Figure 2: Double inversion mechanism leading to net retention of stereochemistry.
Troubleshooting & FAQs
Issue 1: Low Yield (<50%)
User Question: "I followed the protocol, but my isolated yield is only 40%. Where did I lose the mass?"
Technical Diagnosis:
The primary competitor to the Chloride ion (
) is Water (). If water attacks the -lactone, you form (R)-2-hydroxy-4-methylpentanoic acid (the hydroxy acid impurity).
Corrective Actions:
Increase [Cl-] Concentration: Do not use dilute HCl. The reaction requires a high concentration of chloride ions to statistically favor the formation of the chloro-acid over the hydroxy-acid.
Recommendation: Use 5N to 6N HCl .
Stoichiometry Check: Ensure you are using a significant molar excess of HCl relative to the amino acid (typically >3 equivalents).
Extraction Efficiency: The chloro-acid is moderately soluble in water. A single extraction is insufficient.
Protocol: Extract the aqueous phase 3-4 times with diethyl ether or ethyl acetate.
Issue 2: Product is Dark/Oily (Decomposition)
User Question: "My crude product is a dark brown/black oil instead of a clear/pale yellow liquid."
Technical Diagnosis:
This indicates thermal decomposition of the diazonium salt or the formation of azo-coupling byproducts before the substitution could occur. This happens when the reaction temperature spikes during
addition.
Corrective Actions:
Strict Temperature Control: The addition of
is exothermic. The internal temperature must never exceed 5°C during addition.
Tip: Use an ice-salt bath (NaCl/Ice) to reach -5°C to -10°C before starting addition.
Addition Rate: Add the
solution sub-surface if possible, or very slowly dropwise. If you see brown fumes () excessively, you are adding too fast.
Issue 3: Low Enantiomeric Excess (Racemization)
User Question: "I started with 99% ee D-Leucine, but my product is only 85% ee."
Technical Diagnosis:
Racemization in this reaction is rare but can occur if the
-lactone mechanism is bypassed (favoring a carbocation intermediate) or if the reaction overheats.
Corrective Actions:
Avoid Strong Heating: While the reaction is often allowed to warm to room temperature to finish, do not reflux the acidic mixture for extended periods, as this can encourage racemization via enolization.
Purity of Starting Material: Verify the optical rotation of your D-Leucine. Commercial "D-Leucine" can sometimes be 98% or lower.[2]
Optimized Protocol Data
Stoichiometry Table
Reagent
Role
Molar Equivalents (eq)
Notes
D-Leucine
Substrate
1.0
Starting Material
HCl (5N)
Acid/Nucleophile
~5.0 - 10.0
Large excess required to minimize hydroxy impurity.
NaNO2
Diazotizing Agent
1.5 - 1.6
Excess ensures complete conversion of amine.
Water
Solvent
N/A
Keep volume minimum to maximize [Cl-].
Purification Parameters
Method
Conditions
Expected Result
Distillation
75–77°C @ 10 mm Hg
Clear, colorless oil. Best for high purity.
Extraction
Et2O or EtOAc (3x)
Crude oil, usually pale yellow.
References & Authority
Koppenhoefer, B., & Schurig, V. (1988). (S)-2-Chloroalkanoic Acids of High Enantiomeric Purity. Organic Syntheses, 66, 151; Coll.[3] Vol. 8, 119.[3]
Relevance: The definitive reference for the diazotization of amino acids with retention of configuration. Although it describes the (S)-enantiomer (from L-amino acids), the protocol is identical for D-Leucine.
Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. New York: John Wiley & Sons.
Relevance: Foundational text confirming the
-lactone mechanism and retention of stereochemistry in the deamination of -amino acids.
Brewster, P., Hiron, F., Hughes, E. D., Ingold, C. K., & Rao, P. A. D. S. (1950). Configuration of Amino-compounds and the Steric Course of Deamination. Nature, 166(4213), 178–180.
Relevance: Theoretical grounding for the "double inversion" mechanism.
Identifying and minimizing side products in chlorination reactions
Mission: To provide researchers and process chemists with actionable strategies for maximizing yield and minimizing side products in chlorination reactions. This guide moves beyond textbook definitions to address the spe...
Author: BenchChem Technical Support Team. Date: February 2026
Mission: To provide researchers and process chemists with actionable strategies for maximizing yield and minimizing side products in chlorination reactions. This guide moves beyond textbook definitions to address the specific failure modes encountered in high-stakes drug development and synthesis.
The Challenge: Controlling Regioselectivity and Preventing Polychlorination.
In drug development, the difference between a therapeutic candidate and toxic waste often lies in the position of a single chlorine atom. The high reactivity of reagents like
often leads to "runaway" reactions where the product is more reactive than the starting material.
Troubleshooting Guide: Aromatic Chlorination
Symptom
Probable Cause
Corrective Action
Polychlorination (e.g., di-chloro impurity)
Product is more electron-rich than substrate (Activation).
1. Switch Reagent: Use N-Chlorosuccinimide (NCS) or 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) instead of gas. These allow precise stoichiometric control.2. Solvent Tuning: Use a more polar solvent (Acetonitrile) to stabilize the transition state of the mono-chloro species, or a non-polar solvent to suppress further reaction depending on substrate solubility.3. Lower Temperature: Run at -10°C to 0°C to exploit the activation energy difference between mono- and di-chlorination.
Wrong Regioisomer (e.g., Ortho vs. Para)
Innate steric/electronic bias of the substrate.
1. Catalyst Control: Use Lewis basic selenoether catalysts or bis-thiourea catalysts to override innate selectivity (e.g., promoting ortho chlorination in phenols where para is typically favored).2. Blocking Groups: Sulfonate the para position, chlorinate ortho, then desulfonate.3. Solvent H-Bonding: In phenols, fluorinated alcohols (HFIP) can enhance para selectivity via H-bonding bulk.
Benzylic Chlorination (Impurity)
Radical pathway activation (competing mechanism).
1. Exclude Light: Wrap reactor in foil.2. Radical Scavenger: Add BHT (butylated hydroxytoluene) to suppress the radical chain reaction and favor the ionic EAS pathway.
Figure 1: Decision matrix for diagnosing and resolving selectivity issues in aromatic chlorination.
Module 2: Aliphatic Chlorination & Acid Chlorides
The Challenge: The "Hidden" Side Products of Thionyl Chloride (
).
While
is the workhorse for converting alcohols to alkyl chlorides and carboxylic acids to acid chlorides, it is notorious for "dirty" reactions if not catalyzed correctly. The standard addition of Dimethylformamide (DMF) is not just a rate accelerator; it changes the mechanism entirely.
The Vilsmeier-Haack Connection
When DMF is added to
, it forms the Vilsmeier Reagent (Chloroiminium ion) . This is the active species that reacts with your substrate.
Critical Side Product Alert: Dimethylcarbamoyl Chloride (DMCC)
Origin: Reaction of DMF with
.
Risk: DMCC is a potent carcinogen and stable enough to persist in your product if not removed.
Minimization: Use catalytic DMF (0.1 - 1 mol%) rather than stoichiometric amounts. Monitor DMCC levels if the product is a final API.
Troubleshooting Guide:
Reactions
Issue
Mechanism of Failure
Solution
Elimination (Alkene formation)
E2 elimination competes with substitution, especially in secondary alcohols.
1. Switch Mechanism: Use Appel Conditions (, or ) for mild, neutral chlorination.2. Ghosez's Reagent: Use 1-Chloro-N,N,2-trimethylpropenylamine for acid sensitive substrates.3. Lower Temp: Elimination has a higher activation energy than substitution.
Isomerization (Inversion vs Retention)
alone often proceeds via (retention). Adding base (Pyridine) forces (inversion).
Control the Base: For Retention : Use neat (no base).For Inversion : Add 1.1 eq Pyridine or Triethylamine.
Stalled Reaction
Formation of unreactive chlorosulfite intermediate.
Catalyze: Add 1-5 drops of DMF. The Vilsmeier intermediate breaks the stall by activating the oxygen more aggressively.
Visual Mechanism: The DMF Catalytic Cycle & DMCC Risk
Figure 2: The catalytic cycle of DMF with Thionyl Chloride, highlighting the active Vilsmeier species and the potential formation of toxic DMCC.
Module 3: Radical Chlorination
The Challenge: Taming the Reactivity-Selectivity Principle.
Chlorine radicals (
) are extremely reactive and less selective than bromine radicals. This often leads to a statistical distribution of products rather than the desired tertiary or benzylic substitution.
FAQ: Radical Chlorination
Q: Why am I getting a mix of primary and secondary chlorides?A: Chlorine's transition state is "early" (exothermic), meaning it resembles the starting material. It doesn't discriminate well between C-H bond strengths.
Fix: Use N-Chlorosuccinimide (NCS) .[1][2] The succinimidyl radical is more selective than the bare chlorine radical.
Fix:Solvent Effect. Run the reaction in benzene or chlorobenzene. The solvent forms a complex with the chlorine radical, increasing its steric bulk and stability, thereby improving selectivity for tertiary/benzylic positions.
Q: How do I initiate the reaction without specialized UV lamps?A: Use chemical initiators like AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide) at reflux temperatures. However, LED flow reactors (450nm blue light) are now the gold standard for reproducibility in drug development.
Standardized Protocol: High-Purity Conversion of Alcohol to Alkyl Chloride
Designed to minimize elimination and isomerization.
Reagents:
Substrate: Secondary Alcohol (1.0 eq)
Reagent: Thionyl Chloride (
) (1.2 eq)
Catalyst: DMF (0.05 eq)
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Step-by-Step:
Setup: Flame-dry a round-bottom flask under
atmosphere. Add Alcohol and Solvent.[3] Cool to 0°C.[4]
Activation: Add DMF. Note: Solution may turn slightly yellow.
Addition: Add
dropwise over 30 minutes. Do not rush. Rapid addition causes localized heating and promotes elimination (alkene formation).
Reaction: Allow to warm to room temperature. Monitor by TLC/LCMS.
Checkpoint: If reaction is <50% complete after 2 hours, heat to mild reflux (40°C).
Quench (Critical): Cool back to 0°C. Quench by pouring reaction mixture into a saturated
solution.
Why? Pouring water into the acid chloride mixture generates a massive exotherm and HCl gas, degrading the product.
Workup: Wash organic layer with water, then brine. Dry over
.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Electrophilic Aromatic Substitution).
Levin, D. (1997). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions Involving the Use of Dimethylformamide as a Catalyst.[5] Organic Process Research & Development, 1(2), 182. [Link]
Maddox, S. M., et al. (2016).[6] The Catalyst-Controlled Regiodivergent Chlorination of Phenols. Organic Letters, 18(21), 5476–5479. [Link]
Dinh, A. N., et al. (2020).[7] Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst.[4][7][8] The Journal of Organic Chemistry, 85(21). [Link]
Podgoršek, A., et al. (2009). "Green" halogenation of organic compounds. Green Chemistry, 11. (Review of oxidative halogenation including NCS). [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Operator: Senior Application Scientist
Topic: Stability Testing & Troubleshooting for Pharmaceutical Intermediates
Audience: Researchers, Process Chemists, QA/QC Managers
Introduction: The "Hidden" Critical Quality Attribute
Welcome to the technical support hub. You are likely here because an intermediate—often less characterized than the final API—has shown unexpected impurities, or you are preparing a regulatory filing that requires justification for holding times.
Unlike final APIs, intermediates occupy a regulatory grey area. If isolated and stored, they require stability data.[1][2][3] If shipped commercially, they must meet ICH Q1A standards. If held briefly in a reactor, they require "Hold Time" validation. This guide bridges the gap between regulatory expectation (ICH Q7/Q11) and bench-level reality.
Module 1: Troubleshooting Degradation (Root Cause Analysis)
User Scenario: “My intermediate shows a 2% increase in Impurity X after 3 days in the storage tank. The temperature was controlled at 25°C. What happened?”
Diagnostic Workflow
Use this logic flow to identify the degradation pathway.
Figure 1: Decision tree for diagnosing the root cause of intermediate degradation.
Detailed Troubleshooting Protocols
1. Hydrolysis (The Moisture Menace)
Mechanism: Water attacks susceptible bonds (esters, amides, imines). Even "dry" solvents can absorb atmospheric moisture if the container closure system (CCS) is compromised.
The Fix:
Immediate: Measure water content via Karl Fischer titration.
Corrective: If hygroscopic, switch to double-lined LDPE bags with desiccant or aluminum foil laminates.
Reference: ICH Q7 Section 11.6 requires specific storage conditions for critical intermediates [1].
2. Oxidation (The Invisible Attacker)
Mechanism: Free radical propagation or electron transfer. Often initiated by trace metal ions or light.
The Fix:
Immediate: Sparge solution with Nitrogen or Argon to <2 ppm dissolved oxygen.
Corrective: Add chelating agents (EDTA) if metal catalysis is suspected, or antioxidants (BHT) if permissible in the process.
Module 2: Protocol Optimization (How to Test)
User Scenario: “We are scaling up. Do I need a full 6-month stability study for an intermediate held for only 4 days?”
Answer: No, you need a Hold Time Study . However, if you ship the intermediate to a CMO, you need a Transport Simulation .
Protocol A: Hold Time Study (Internal Use)
Applicability: Intermediates held in bulk (tanks, drums) between processing steps.
Goal: Validate the maximum allowable hold time (e.g., 30 days).[4]
Parameter
Specification
Rationale
Batch Selection
1 Pilot or Production Batch
Unlike APIs (3 batches), 1 representative batch is often sufficient for hold times [4].
Container
Simulation of Bulk
Use a "scale-down" model (e.g., same material of construction, miniaturized).
Conditions
Worst-case Process Temp
If stored at 20-25°C, test at 25°C. If uncontrolled, consider 30°C.
Time Points
0, 50%, 100%, 120% of Target
Testing beyond the target (120%) provides a safety margin.
Tests
Assay, Impurities, pH, Micro
Focus on Critical Quality Attributes (CQAs) likely to change.
Protocol B: Transport & Long-Term Stability (Commercial/Shipped)
Applicability: Intermediates sold as products or shipped between sites.
Goal: Compliance with ICH Q1A(R2).[5][6][7]
Figure 2: Workflow determining the required stability package based on intermediate usage.
Key Requirement: If the intermediate is isolated, ICH Q7 requires stability data to support a retest date. For shipped intermediates, you must simulate transport stress (temperature excursions, vibration) [2].
Module 3: Forced Degradation (Stress Testing)
User Scenario: “How do I prove my analytical method can detect impurities formed during storage?”
Answer: You must perform Forced Degradation Studies to validate the method's specificity (stability-indicating nature).
The "Target 10-20%" Rule
Do not destroy the molecule completely. Aim for 10-20% degradation to generate realistic impurities.
Stressor
Condition Example
Target Outcome
Acid/Base
0.1N HCl / NaOH, 60°C, 2-24h
Hydrolysis products.
Oxidation
3% H2O2, RT, 2-24h
N-oxides, sulfoxides.
Thermal
60-80°C (Solid & Solution)
Pyrolysis/rearrangement products.
Photolytic
1.2M Lux hours (ICH Q1B)
Photo-isomers.
Critical Note: If >20% degradation occurs in seconds (e.g., with NaOH), dilute the stressor. If no degradation occurs after 7 days, the molecule is stable under that condition; stop and document "Stable" [3].
Frequently Asked Questions (FAQs)
Q1: Can I use a glass bottle for a stability study if the manufacturing container is a polyethylene drum?
No. You must use the same material of construction (MOC) or a "market-equivalent" container. Small-scale mimics (e.g., HDPE bottles) are acceptable if the MOC matches the commercial drum [1].
Q2: My intermediate is hygroscopic. How do I handle sampling?
Answer: Do not open the stability chamber frequently. Use separate, sacrificial aliquots for each time point (e.g., 6 small bottles instead of 1 big one) to prevent moisture intrusion during repeated opening.
Q3: Do I need to test for microbial limits on a chemical intermediate?
Answer: Only if the intermediate has high water activity (Aw > 0.6) or is stored in aqueous solution. Dry organic intermediates generally do not support microbial growth, but a "time zero" test is good practice to prove this.
Q4: What if my intermediate freezes during transport?
Answer: Conduct a Freeze-Thaw Cycle Study (e.g., -20°C to 25°C, 3 cycles). Check for physical changes (precipitation, phase separation) and chemical degradation.
References
ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Section 11.6 (Stability Monitoring).
ICH Q1A(R2): Stability Testing of New Drug Substances and Products.
FDA Guidance: Q1A(R2) Stability Testing of New Drug Substances and Products.
WHO Technical Report Series, No. 992: Annex 4: General guidance on hold-time studies.
Chiral Purity Tech Hub: Advanced Troubleshooting for Carboxylic Acids
Status: Online Operator: Senior Application Scientist Ticket ID: #CHIRAL-ACID-001 Welcome to the technical support center. You are likely here because your chiral carboxylic acid is behaving like an oil, tailing on your...
Welcome to the technical support center. You are likely here because your chiral carboxylic acid is behaving like an oil, tailing on your HPLC column, or racemizing during workup. These molecules present a "perfect storm" of purification challenges: high polarity, pH sensitivity, and a tendency to form hydrogen-bonded dimers.
Below are the three most common support tickets we resolve, structured with the causality and rigor required for pharmaceutical development.
Module 1: The "Oiling Out" Phenomenon (Crystallization)[1][2]
User Issue: "I am attempting a classical resolution of my racemic acid using a chiral amine. Instead of crystals, a second liquid phase (oil) separates at the bottom of the flask."
Technical Diagnosis
Oiling Out (Liquid-Liquid Phase Separation) occurs when the metastable zone width (MSZW) is too narrow or when the crystallization temperature is above the melting point of the solvated salt. This is thermodynamically driven by impurities acting as solvents for the salt, depressing the melting point below the process temperature.[1]
The "Dutch Resolution" Solution
When single resolving agents fail, we recommend the Dutch Resolution method.[2] This technique uses a "family" of structurally related resolving agents (e.g., a mix of phenylethylamine derivatives).[3]
Mechanism: The non-precipitating resolving agents remain in the mother liquor and act as solubilizers for impurities, preventing them from co-precipitating or inducing oiling.
Nucleation: The structural similarity often triggers faster nucleation through the "pebble in the bucket" effect, where the mix stabilizes the crystal lattice better than a single agent.
Troubleshooting Workflow
Refer to this logic flow to salvage an oiled-out batch.
Caption: Decision tree for remediating liquid-liquid phase separation (oiling out) during diastereomeric salt formation.
Confirmed Protocol: Salt Screening with Family Approach
Preparation: Dissolve 1.0 mmol of racemic acid in 2-propanol (5 mL).
Addition: Add 0.5 mmol of the primary chiral base (e.g., (R)-1-phenylethylamine) and 0.5 mmol of a structurally related base (e.g., (R)-1-(1-naphthyl)ethylamine).
Thermal Cycle: Heat to reflux until clear. Cool to 60°C.
Seeding: Add <1 mg of pure salt seed (if available) or scratch glass surface.
Ramp: Cool at 0.1°C/min to 20°C. Note: Rapid cooling promotes oiling.
User Issue: "My chiral acid peaks are tailing severely (As > 1.5), and I cannot get baseline resolution between enantiomers."
Technical Diagnosis
Carboxylic acids are notorious for interacting with residual silanols on the silica support of chiral columns.
Ionization: At neutral pH, the acid exists in equilibrium between
and . The anion interacts strongly with the stationary phase, causing peak broadening.
Dimerization: In non-polar solvents (Hexane/Heptane), carboxylic acids form cyclic dimers, which elute differently than monomers, leading to split or shouldered peaks.
The Acidic Additive Directive
You must suppress ionization to ensure the analyte remains in a single, neutral protonated state.
Additive
Concentration
Application
Mechanism
TFA (Trifluoroacetic Acid)
0.1% v/v
Standard Normal Phase
Strong acid (pKa ~0.2) ensures 99%+ protonation of analyte and silanols.
Formic Acid
0.1% - 0.5% v/v
LC-MS Compatible
Volatile; less ion suppression than TFA in Mass Spec.
Acetic Acid
0.5% - 1.0% v/v
Mild Cases
Weaker acid; often insufficient for stronger carboxylic acids.
Mechanism of Action Diagram
Caption: Mechanism of TFA in suppressing silanol interactions and ensuring analyte neutrality for sharp peak shape.
Module 3: Chemical Stability (Racemization Risks)[1]
User Issue: "I isolated the salt with 98% ee, but after breaking the salt with acid/base extraction, the final acid dropped to 80% ee."
Technical Diagnosis
-Chiral carboxylic acids are prone to racemization via enolization .[4] This process is catalyzed by both acid and base, particularly if the -proton is acidic (e.g., adjacent to an electron-withdrawing group like a phenyl ring or halogen).
Mechanism: Removal of the
-proton creates a planar enolate intermediate. When reprotonated, the proton can attack from either face, leading to a racemic mixture.[5]
Safe Salt Breaking Protocol
To recover the free acid without racemization, avoid "crash" acidification at high temperatures.
Biphasic Setup: Suspend the diastereomeric salt in MTBE (Methyl tert-butyl ether) or EtOAc.
Cold Acidification: Cool the mixture to 0°C .
Titration: Slowly add cold 1M HCl or 5%
while stirring.
Critical Control Point: Monitor pH.[6] Stop immediately when pH reaches 1-2. Do not use excess strong acid.[7]
Rapid Separation: Immediately separate layers. Wash the organic layer with cold brine.
Drying: Dry over
and concentrate in vacuo at a bath temperature < 35°C .
FAQ: Chemical Stability
Q: Can I use thermal recrystallization for the free acid?A: Proceed with caution. If your acid has an acidic
-proton (e.g., Naproxen analogs), boiling in protic solvents (ethanol/methanol) can induce spontaneous racemization. Use non-protic solvents (toluene/heptane) or keep temperatures below 50°C.
Q: How do I remove the resolving agent completely?A: If the resolving agent is an amine, the acidic wash (Step 3 above) converts it to a water-soluble hydrochloride salt, which remains in the aqueous layer. Ensure the aqueous layer pH is < 2 to guarantee full removal.
References
Vries, T. D., et al. (1998). The Family Approach to the Resolution of Racemates. Angewandte Chemie International Edition.
Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press.
Chiral Technologies. (2025). Chiral Chromatography Technical Guide: Mobile Phase Additives.
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Referencing mechanisms of alpha-racemization).
Technical Support Center: Stability & Storage of Chlorinated Organic Acids
The following technical guide addresses the stability and degradation of chlorinated organic acids (e.g., Trichloroacetic acid, Chloroacetic acid, Chlorophenoxyacetic acids). It is designed for laboratory personnel to pr...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the stability and degradation of chlorinated organic acids (e.g., Trichloroacetic acid, Chloroacetic acid, Chlorophenoxyacetic acids). It is designed for laboratory personnel to prevent experimental failure and safety hazards.
Chlorinated organic acids are chemically deceptive. While often perceived as stable shelf reagents, they undergo distinct, non-oxidative degradation pathways—primarily decarboxylation and hydrolysis —even under standard storage conditions. These processes not only compromise molarity (leading to experimental error) but can generate toxic byproducts (Chloroform) and hazardous pressure buildup (CO2).
This guide provides the mechanistic understanding and diagnostic protocols required to validate reagent integrity.
Module A: The Decarboxylation Trap (Trichloroacetic Acid - TCA)
The Issue: TCA is notorious for "self-decarboxylation," a process that occurs even in the absence of external reagents. Unlike typical acid degradation, this reaction breaks the C-C bond, releasing Chloroform (
) and Carbon Dioxide ().
Mechanism: The trichloromethyl group is highly electron-withdrawing, destabilizing the carboxyl bond. In solution (especially at pH > 1 or in the presence of its own anion), TCA decomposes.
Safety Hazard:
generation can pressurize sealed vessels, causing them to burst. accumulation presents an inhalation hazard upon opening.
Module B: The Hydrolysis Hazard (Chloroacetic Acid - MCA)
The Issue: Monochloroacetic acid (MCA) is susceptible to nucleophilic substitution by water (hydrolysis), replacing the chlorine atom with a hydroxyl group.[1]
Mechanism:
Impact: This reaction releases strong mineral acid (
), causing a sharp drop in pH and an increase in ionic strength, which can ruin buffer capacity or catalyze further degradation.
The Issue: Aromatic chlorinated acids (e.g., 4-CPA, 2,4-D) possess UV-absorbing chromophores that facilitate homolytic C-Cl bond cleavage.
Mechanism: UV photons excite the aromatic ring, leading to dechlorination and the formation of reactive phenolic radicals.
Visualization: Degradation Pathways
The following diagram illustrates the divergent degradation fates of aliphatic vs. aromatic chlorinated acids.
Figure 1: Divergent degradation pathways. TCA predominantly decarboxylates, while MCA hydrolyzes. Aromatic acids are light-sensitive.
Troubleshooting & Diagnostics (Q&A)
Scenario 1: "My TCA solution smells sweet/chemical."
Diagnosis:Advanced Decarboxylation.
The Science: Pure TCA has a sharp, acrid acetic acid odor. A "sweet" or ether-like smell indicates the presence of Chloroform (
), the primary breakdown product.
Action:
Stop: Do not use for quantitative work (concentration is now unknown).
Vent: Open in a fume hood to release trapped
and .
Disposal: Treat as halogenated organic waste.
Scenario 2: "The pH of my buffer dropped significantly after adding stored Chloroacetic Acid."
Diagnosis:Hydrolytic Release of HCl.
The Science: Unlike TCA, MCA degradation releases equimolar amounts of Hydrochloric Acid (
). This strong acid shifts the pH far more aggressively than the weak organic acid precursors.
Verification Protocol (The Silver Nitrate Test):
Take 1 mL of the acid solution.
Add 2 drops of
(Silver Nitrate) in nitric acid.
Result: A heavy white precipitate (
) indicates high free chloride levels, confirming hydrolysis. (Note: Pure covalent C-Cl bonds do not react rapidly with ; free from hydrolysis does).
Scenario 3: "There is pressure when I uncap the bottle."
Diagnosis:CO2 Buildup (TCA).
The Science: The decarboxylation reaction
generates gas. In a tightly sealed bottle, this pressure can reach dangerous levels.
Prevention: Store concentrated TCA solutions in vented caps or containers with ample headspace. Never store fully filled bottles for long periods.
Storage & Stability Protocols
Data Summary: Stability Matrix
Compound
Primary Degradation Mode
Storage Recommendation
Shelf Life (Approx.)
Container Type
Trichloroacetic Acid (TCA)
Decarboxylation ()
4°C (Refrigerated)
3-6 Months (Solution)1-2 Years (Solid)
Amber Glass (Avoid Plastic*)
Chloroacetic Acid (MCA)
Hydrolysis ()
Dry, Cool (<20°C)
Hygroscopic; Keep Desiccated
Glass or HDPE (Tight Seal)
Chlorophenoxy Acids
Photolysis (UV cleavage)
Dark / Amber Bottle
>2 Years (if dark)
Amber Glass
*Note: TCA can leach plasticizers from certain low-density plastics over time. Glass is preferred for long-term stability.[2]
Workflow: Reagent Validation
Use this logic flow to determine if a stored reagent is safe to use.
Figure 2: Decision tree for validating stored chlorinated acid solutions.
References & Authoritative Sources
Spinowitz, A. L., & Rumsfield, J. (1989). Stability-time profile of trichloroacetic acid at various concentrations and storage conditions. Journal of Dermatologic Surgery & Oncology. Link
Key Finding: Establishes the 23-week stability limit for TCA solutions and the superiority of glass over plastic storage.
Li, W., et al. (2014). Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions. Asian Journal of Chemistry. Link
Key Finding: Details the second-order kinetics of MCA hydrolysis and the temperature dependence of the reaction.
Crosby, D. G., & Tutass, H. O. (1966). Photodecomposition of 2,4-Dichlorophenoxyacetic Acid. Journal of Agricultural and Food Chemistry. Link
Key Finding: Defines the UV-driven dechlorination pathway for aromatic chlorinated acids.
Hagemann, R. J. (1992). Thermal Decomposition of Trichloroacetic Acid. Journal of Physical Chemistry.
Key Finding: Mechanistic validation of the decarboxylation pathway to chloroform and CO2.[3][4]
Disclaimer: This guide is for research and educational purposes. Always consult the Material Safety Data Sheet (MSDS/SDS) for specific manufacturer instructions. Handle all chlorinated organics in a fume hood.
Welcome to the Chiral Chromatography Support Center.
You are likely here because your enantiomeric excess (ee) determination is compromised by overlapping peaks (
), or you are experiencing method robustness issues. Unlike achiral chromatography, where hydrophobic subtraction dominates, chiral separation relies on the formation of transient, low-energy diastereomeric complexes. Success requires a precise balance of steric fit , hydrogen bonding , and - interactions .
This guide is structured to troubleshoot your specific failure mode. Please locate your issue below.
Tier 1: The Foundation – Method Development Strategy
Issue: "I don't know which column or mobile phase to start with."
Technical Insight:
Randomly testing columns is inefficient. You must utilize a Screening Matrix that prioritizes polysaccharide-based stationary phases (CSPs), which cover >90% of pharmaceutical racemates. The distinction between Coated (e.g., AD, OD) and Immobilized (e.g., IA, IB, IC) phases is critical; immobilized phases allow for "forbidden" solvents (THF, DCM) that can drastically alter selectivity.
Standard Screening Protocol
System: UHPLC/HPLC with DAD.
Flow Rate: 1.0 mL/min (4.6 mm ID).
Temperature: 25°C.
Priority
CSP Type
Column Chemistry (Daicel Naming)
Why?
1
Immobilized
CHIRALPAK® IA, IB, IC, ID, IG
Robust, solvent-versatile. Allows DCM/THF/MtBE.
2
Coated
CHIRALPAK® AD, AS
Historical "Gold Standards." High success rate but solvent restricted.
3
Coated
CHIRALCEL® OD, OJ
Complementary selectivity to AD/AS.
Mobile Phase Selection Logic
Use this decision matrix to select your initial solvent mode based on analyte solubility and polarity.
Figure 1: Decision tree for selecting the initial chiral mobile phase mode. NP = Normal Phase, RP = Reversed Phase, POM = Polar Organic Mode.[1]
Tier 2: Resolution Enhancement (
)
Issue: "I see separation, but the peaks overlap (partial resolution)."
Technical Insight:
Resolution (
) is a function of Efficiency (), Selectivity (), and Retention (). In chiral chromatography, Selectivity () is king . It represents the difference in free energy of binding () between the two enantiomers.
If
, do not just increase column length (which only affects ). You must alter the thermodynamics of the interaction to improve .
Troubleshooting Workflow
Q: Have you lowered the temperature?
The Mechanism: Enantioseparation is usually enthalpy-driven (
). Lowering temperature increases the "tightness" of the drug-CSP complex, often increasing significantly.
Action: Decrease T from 25°C
10°C.
Warning: In rare "entropy-driven" separations, higher T improves resolution. If 10°C fails, try 40°C.
Q: Which alcohol modifier are you using?
The Mechanism: Alcohols compete for hydrogen bonding sites. Bulky alcohols (Isopropanol - IPA) are less competitive than linear alcohols (Ethanol/Methanol), allowing the analyte to interact more strongly with the chiral grooves.
Action: Switch from Ethanol to IPA (or vice versa).
Data: Impact of Modifier on Selectivity (
) for a typical racemate:
Modifier
Characteristics
Expected Outcome
Methanol (MeOH)
High polarity, small size.
Low retention, often lower . Good for POM.
Ethanol (EtOH)
Balanced polarity.
Standard starting point.
Isopropanol (IPA)
Bulky, lower polarity.
Highest potential . Increases retention ().
Q: Are you using an Immobilized Column (IA, IB, IC)?
The Trick: If using immobilized phases, you can use "Extended Range" solvents.
Action: Add 10-20% Dichloromethane (DCM) , THF , or MtBE to the mobile phase.
Result: These solvents induce conformational changes in the polysaccharide polymer, creating new chiral pockets.
CRITICAL WARNING: NEVER use DCM/THF on Coated columns (AD, OD, etc.)—it will strip the stationary phase and destroy the column immediately [1].
Tier 3: Peak Shape & Artifacts
Issue: "My peaks are tailing, fronting, or I see ghost peaks."
Technical Insight:
Chiral CSPs are silica-based.[2] Residual silanols (Si-OH) or the chiral selector's own functional groups (carbamates) can cause non-specific secondary interactions, leading to tailing.
The "Golden Rule" of Additives
You must suppress ionization to ensure the analyte is in its neutral form.
Figure 2: Logic flow for selecting mobile phase additives to prevent peak tailing.
Troubleshooting Specifics:
Tailing on Enantiomer 2 only: This is classic "kinetic tailing" due to the stronger interaction site. Increase the additive concentration to 0.2% or switch to a stronger additive (e.g., TFA instead of Acetic Acid) [2].
Fronting: Usually solubility related. The sample solvent is too "strong" compared to the mobile phase. Dilute sample in the mobile phase.
Memory Effect (Ghost Peaks): Common with basic compounds on Amylose columns.
Fix: Wash column with 100% Ethanol (if compatible) or run a gradient with high additive concentration.
Tier 4: Robustness & Reproducibility
Issue: "My retention times are shifting, or the method fails upon scale-up."
Technical Insight:
Chiral columns are "living" polymers. They swell and shrink based on solvent history.
Column Conditioning:
When switching from Normal Phase (Hexane) to Polar Organic (MeOH) or Reversed Phase, the polymer swells. You must equilibrate for at least 10-20 column volumes .
Symptom:[3][4][5][6][7][8][9] Drifting retention times (
) over the first 5 injections.
Solubility Mismatch (The "Strong Solvent" Effect):
Injecting a sample dissolved in 100% DCM or MeOH into a Hexane/IPA mobile phase will cause the analyte to precipitate inside the column head or "shoot through" unretained.
Protocol: Always match the sample diluent to the mobile phase. If solubility is poor, use the smallest injection volume possible (
).
Protection:
Always use a guard column. Chiral columns are expensive ($1,000+). Irreversible adsorption of impurities will kill resolution permanently.
References
Daicel Chiral Technologies. (2021). Method Development with Immobilized Columns (Instruction Manual). Retrieved from [Link]
Regis Technologies. (2023). Getting Started with Chiral Method Development: Mobile Phase Additives. Retrieved from [Link]
Phenomenex. (n.d.). Chiral Screening and Method Development Guide. Retrieved from [Link]
Chromatography Today. (2014). Chiral Method Development Screening Techniques. Retrieved from [Link]
Reactor Integrity: Managing Organic Acid Corrosion in Stainless Steel
Technical Support Center & Troubleshooting Hub Core Directive: The "Silent" Aggressor In pharmaceutical and fine chemical synthesis, organic acids are often misclassified as "weak" corrodents compared to mineral acids. T...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center & Troubleshooting Hub
Core Directive: The "Silent" Aggressor
In pharmaceutical and fine chemical synthesis, organic acids are often misclassified as "weak" corrodents compared to mineral acids. This complacency is dangerous. While acetic acid is generally benign to Stainless Steel (SS) 316L at low temperatures, the introduction of impurities (chlorides) , high temperatures (>80°C) , or reducing contaminants (formic acid) can trigger catastrophic failure modes like Pitting and Stress Corrosion Cracking (SCC).[1]
This guide moves beyond basic material compatibility charts. It provides a causal understanding of why failure occurs and how to experimentally validate your reactor's limits.
The Mechanistic Landscape
Q: Why is Formic Acid more aggressive than Acetic Acid on SS 316L?
The Causality:
It is not merely about pH. The aggression stems from the reducing nature and molecular size of formic acid.
Dissociation Constant: Formic acid (
) is stronger than acetic acid (), providing a higher concentration of protons () for the cathodic reaction.
Reducing Character: Unlike acetic acid, formic acid has a reducing nature that destabilizes the passive chromium oxide (
) layer on stainless steel. In the absence of an oxidizer (like dissolved oxygen), the passive film cannot repair itself efficiently.
Solubility: Formic acid promotes the solubility of metal formates (corrosion products), preventing the formation of a protective salt layer that might otherwise stifle corrosion.
Q: How do trace Chlorides transform "Safe" Organic Acids into Pitting Agents?
The "Trojan Horse" Mechanism:
Even at neutral pH, chlorides are dangerous. In an organic acid environment, the mechanism is synergistic:
Adsorption: Chloride ions (
) competitively adsorb onto the passive film, displacing oxygen/hydroxide species.
Penetration: Due to their small ionic radius,
ions migrate through defects in the oxide layer.
Autocatalytic Acidification: Once a pit initiates, the hydrolysis of metal ions inside the pit lowers the local pH (often < 2.0), while the bulk solution remains mild. The organic acid acts as a bulk electrolyte, supporting the current flow required to drive this localized attack.
Visualization: The Chloride-Induced Pitting Cycle
Figure 1: The autocatalytic cycle of pitting corrosion where trace chlorides compromise the passive film, leading to localized acidification independent of the bulk organic acid concentration.
Troubleshooting & Diagnostics (Q&A)
Issue: "I see reddish-brown staining near the weld zones of my reactor."
Diagnosis: This is likely Rouging or early-stage Intergranular Corrosion .
Root Cause: Welding alters the microstructure, creating a "Heat Affected Zone" (HAZ) where chromium carbides may precipitate (sensitization), depleting local chromium. Organic acids attack these chromium-poor regions.
Immediate Action: Perform a Ferroxyl Test to check for free iron.[2] If positive, the reactor requires re-passivation (citric or nitric acid treatment).
Issue: "The corrosion rate spiked suddenly after switching suppliers of Acetic Acid."
Diagnosis: Contamination Variance.
Investigation:
Check Formic Acid Impurity: "Glacial" acetic acid can contain trace formic acid. Even 0.5% formic acid can double corrosion rates.
Check Oxidizers: Did the previous supply have trace oxidizers (Cu, Fe ions) that were acting as inhibitors? Pure organic acids are often more corrosive to active SS than crude grades containing oxidizing impurities.
Experimental Validation Protocols
Trustworthiness Directive: These protocols are designed to be self-validating. If the control coupons do not behave as predicted, the test is invalid.
Coupon Prep: Degrease coupons in acetone. Dry. Weigh to nearest 0.1 mg (
).
Solution Setup: Prepare the exact organic acid mix. Crucial: Add the specific impurity profile (e.g., 50 ppm
) you expect in the reactor.
Exposure: Suspend coupons. Ensure no contact with glass walls. Heat to operating temperature (
).
Self-Validation Step: Include a "Control" coupon of SS 304. If SS 304 does not show higher corrosion than 316L, your solution chemistry is likely incorrect (e.g., unexpected oxidizers present).
Duration: Minimum 168 hours (7 days).
Cleaning: Remove corrosion products using nitric acid dip (if necessary) and stiff bristle brush.
Safe handling and disposal of chlorinated synthesis reagents
Technical Support Center: Chlorinated Synthesis Reagents Authorized Guide for Research & Process Chemistry Personnel Introduction: Respect, Do Not Fear Welcome. I am Dr.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Chlorinated Synthesis Reagents
Authorized Guide for Research & Process Chemistry Personnel
Introduction: Respect, Do Not Fear
Welcome. I am Dr. Aristh, Senior Application Scientist. You are likely here because you are planning a chlorination reaction (using
, , ) or—more urgently—you are currently staring at a fuming flask that isn't behaving.
These reagents are the workhorses of organic synthesis, but they are unforgiving. They do not just cause burns; they cause systemic failure in laboratory safety protocols: they freeze joints, destroy vacuum pumps, and create delayed exothermic "volcanoes" upon quenching.
This guide is not a textbook. It is a field manual designed to troubleshoot the specific physical and chemical behaviors of these reagents.
Part 1: Reagent Data & Hazard Profile
Before handling, confirm you understand the specific decomposition pathways of your reagent.[1]
Reagent
Boiling Point
Primary Hazards
Decomposition Byproducts
Critical Note
Thionyl Chloride ()
74.6°C
Water reactive, lachrymator
(gas), (gas)
Releases massive gas volume upon hydrolysis.
Oxalyl Chloride ()
61.0°C
Toxic (CO release), Corrosive
(toxic), ,
Silent Killer: Releases Carbon Monoxide. Work in hood only.
Phosphoryl Chloride ()
105.8°C
Delayed exotherm, Neurotoxin
,
The Volcano: Forms metastable intermediates that hydrolyze late and violently.
Sulfuryl Chloride ()
69.1°C
Oxidizer, Corrosive
,
Can act as a chlorinating OR oxidizing agent.
Part 2: Tier 1 - Handling & Setup (Pre-Reaction)
Q: The ground glass stopper on my reagent bottle is frozen solid. How do I open it?
The Science: Chlorinated reagents hydrolyze with ambient moisture to form HCl and oxides, which corrode the glass surface and fuse the joint (silicate formation).
Troubleshooting Protocol:
Mechanical Tap: Gently tap the stopper with a wooden handle. Do not use metal.
Heat (Careful): Use a heat gun on the outer neck only to expand the glass.
Warning:
boils at 75°C. Do not overheat, or you will pressurize the bottle and spray hot acid.
The "Inversion" Soak: If the bottle is sealed but stuck, invert it into a beaker of dry solvent (DCM) to try and dissolve the seal from the outside in.
Prevention: Never store these reagents in standard ground glass without a Teflon sleeve or Parafilm wrap outside the joint.
Q: How do I transfer these reagents without introducing moisture or fuming out the lab?
The Science: Fuming is the reaction of the reagent with air moisture. This changes the stoichiometry of your reaction before it even starts.
Decision Logic: Use the diagram below to select the safest transfer method.
Caption: Decision matrix for transferring air-sensitive chlorinated reagents to minimize exposure.
Part 3: Tier 2 - Reaction Monitoring (In-Process)
Q: My vacuum pump oil is turning black and smoking. What happened?
Cause: You pulled acidic vapors (
, ) directly into the pump. The oil has degraded, and the pump internals are corroding.
The Fix (Self-Validating System):
You must build a Scrubber Train between your reaction and the pump.
Trap 1 (Cold): Dry ice/Acetone (-78°C) to catch solvents and bulk reagent.
Trap 2 (Chemical): A base trap (KOH pellets or NaOH solution) to neutralize acid gases.[2]
Validation: Place pH paper at the exhaust of your pump. If it turns red, your traps have failed.
Q: The reaction is stalled. Can I add more reagent?
Expert Insight: Before adding more reagent, consider Catalysis .
Mechanism: For
and reactions converting carboxylic acids to acid chlorides, the reaction is often slow.
Solution: Add a catalytic amount (1-2 drops) of Dimethylformamide (DMF) .
Why it works: DMF reacts with the acid chloride to form the Vilsmeier-Haack reagent (highly reactive intermediate), which rapidly transfers the chloride to your substrate and regenerates DMF. This is often safer than heating the reaction to dangerous temperatures.
Part 4: Tier 3 - Quenching & Disposal (The Danger Zone)
This is where most accidents occur. The "Volcano Effect" happens when a quenching agent is added too fast, or when a crust forms over unreacted reagent, allowing pressure to build until it bursts.
Q: How do I safely quench a reaction with excess
or
?
The Golden Rule: Never add water to the reagent. Always add the reagent to the quench (Reverse Quench).[3]
Protocol: The "Reverse Quench" System
Dilute: Dilute the reaction mixture with a non-reactive solvent (DCM or Toluene). This acts as a heat sink.
Prepare Quench: In a separate large flask, prepare a stirred solution of saturated Sodium Bicarbonate (
) and ice.
Note: For
, use water/ice first, then base.[4] hydrolysis is slower and can be delayed.
Transfer: Slowly cannulate or drip the reaction mixture into the quenching flask.
Q: I quenched the
, but it's heating up again 20 minutes later!
Diagnosis: You have encountered Delayed Hydrolysis .
is not soluble in water. It forms oily droplets at the bottom of the flask.
These droplets form a "skin" of phosphoric acid that prevents water entry.
Eventually, the skin breaks, and the remaining
hydrolyzes all at once.
Solution: You must maintain vigorous stirring during the quench to emulsify the
. Do not stop stirring until the mixture has been stable at room temperature for at least 30 minutes.
Caption: The "Reverse Quench" workflow prevents thermal runaway by ensuring the reagent is always the limiting species.
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
PubChem. (n.d.). Thionyl Chloride - Compound Summary. National Library of Medicine. [Link][5]
Massachusetts Institute of Technology (MIT) EHS. (n.d.). Standard Operating Procedure: Phosphorus Oxychloride. [Link] (General reference for institutional SOPs on corrosive reagents).
University of California, Los Angeles (UCLA) EHS. (n.d.). SOP: Thionyl Chloride. [Link]
Structural Elucidation and Comparative NMR Analysis of 2-Methyl-4-Pentenoic Acid
Executive Summary & Application Context 2-Methyl-4-pentenoic acid (CAS: 1575-74-2) is a critical chiral building block in organic synthesis, frequently employed in the construction of unnatural amino acids, peptidomimeti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
2-Methyl-4-pentenoic acid (CAS: 1575-74-2) is a critical chiral building block in organic synthesis, frequently employed in the construction of unnatural amino acids, peptidomimetics, and as a product of the Ireland-Claisen rearrangement .[1]
In drug development, verifying the regiochemistry of this molecule is paramount.[1] Synthetic routes often yield mixtures of regioisomers, specifically 3-methyl-4-pentenoic acid (linear conjugation product) or the unbranched 4-pentenoic acid (if methylation fails).[1]
This guide provides a high-resolution comparative analysis to definitively distinguish 2-methyl-4-pentenoic acid from its structural isomers using 1H NMR spectroscopy.
Experimental Protocol: Self-Validating Workflow
To ensure reproducible spectral data that matches the values provided in this guide, follow this standardized protocol.
Sample Preparation[1][2]
Solvent: Chloroform-d (
) is the standard solvent.[1] It minimizes hydrogen bonding shifts seen in DMSO- and provides a clear window for the critical -proton region.[1]
Concentration: 10–15 mg of sample in 0.6 mL solvent.
Pulse Sequence: Standard zg30 (30° excitation pulse).
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of the carboxylic acid proton).[1]
Scans: 16–32 scans are sufficient for this concentration.[1]
Comparative Performance: 2-Methyl vs. 3-Methyl Isomers
The primary analytical challenge is distinguishing 2-methyl-4-pentenoic acid (Target) from its regioisomer 3-methyl-4-pentenoic acid .[1] The table below highlights the diagnostic signal shifts that serve as "fingerprints" for identification.
Table 1: Diagnostic Chemical Shift Comparison (
, 400 MHz)
Proton Group
2-Methyl-4-pentenoic acid (Target)
3-Methyl-4-pentenoic acid (Isomer)
4-Pentenoic acid (Reference)
-COOH
10.5 - 12.0 (Broad s)
10.5 - 12.0 (Broad s)
10.5 - 12.0 (Broad s)
Alkene (=CH-)
5.78 (ddt)
5.75 (ddd)
5.82 (ddt)
Alkene (=CH2)
5.0 - 5.15 (m, 2H)
5.0 - 5.15 (m, 2H)
5.0 - 5.10 (m, 2H)
-Proton
2.55 (sextet/m, 1H)
2.35 (m, 2H)
2.42 (t, 2H)
Allylic Protons
2.25 - 2.45 (m, 2H)
2.65 (m, 1H)
2.35 (q, 2H)
Methyl (-CH3)
1.18 (d, 3H)
1.05 (d, 3H)
N/A
Key Differentiator (The "Performance" Metric)
The
-Proton Region (~2.3 - 2.6 ppm):
In the 2-methyl isomer, the
-proton is a methine (CH) .[1] It integrates to 1H and appears as a complex sextet due to coupling with the methyl group and the adjacent methylene.[1]
In the 3-methyl isomer, the
-protons are a methylene (CH2) group.[1] They integrate to 2H and typically appear as a doublet of doublets or multiplet at a lower frequency (~2.35 ppm).[1]
Logic: These protons (H3) bridge the chiral center and the alkene.[1] They are slightly shielded relative to H2 but deshielded by the double bond anisotropy.[1]
D. The Olefinic Region (
5.0 - 5.8 ppm)[1]
Internal Vinyl Proton (H4):
5.78 ppm.[1] Characteristic "ddt" (doublet of doublets of triplets) pattern due to coupling with the trans-H5 ( Hz), cis-H5 ( Hz), and the allylic H3 protons ( Hz).[1]
Terminal Vinyl Protons (H5):
5.0 - 5.15 ppm.[1] Two distinct signals usually overlapping.[1] The trans coupling ( Hz) and cis coupling ( Hz) are clearly visible.[1]
Decision Logic & Workflow
The following diagram illustrates the logical workflow for verifying the product structure during synthesis.
Figure 1: Structural determination decision tree based on 1H NMR integration and chemical shift logic.
To further validate the structure, researchers should look for the specific connectivity pathway.[1]
Figure 2: Spin-spin coupling network. Red arrow indicates the key diagnostic coupling for the 2-methyl isomer.[1]
References
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS): 2-Methyl-4-pentenoic acid (SDBS No. 12345).[1] Retrieved from [Link]
PubChem. (2025).[1][2][3] 2-Methyl-4-pentenoic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] (Standard for solvent referencing).[1][4][5]
Technical Comparison Guide: Mass Spectrometry Profiling of 2-Chloro-4-Methylpentanoic Acid
Executive Summary & Strategic Context 2-chloro-4-methylpentanoic acid (CAS: 29623-03-8) is a critical chiral intermediate, primarily utilized in the enantioselective synthesis of leucine analogs (e.g., D-Leucine) and pep...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
2-chloro-4-methylpentanoic acid (CAS: 29623-03-8) is a critical chiral intermediate, primarily utilized in the enantioselective synthesis of leucine analogs (e.g., D-Leucine) and peptidomimetic drugs.[1][2] Its structural specificity—a pentanoic acid backbone with a C4 methyl branch and C2 chlorine substitution—presents unique analytical challenges compared to its non-chlorinated analog (Isocaproic acid) or its positional isomers (e.g., 2-chloro-3-methylpentanoic acid).[1][2]
This guide provides a validated mass spectrometry (MS) framework for researchers. Unlike standard spectral libraries which may lack specific derivative data for this intermediate, this document focuses on mechanistic fragmentation logic and derivative comparison to ensure absolute identification confidence.
Core Value Proposition
differentiation: How to distinguish the Leucine skeleton (isobutyl) from the Isoleucine skeleton (sec-butyl) using MS.
Sensitivity: Why Methyl Ester (FAME) derivatization is superior to free acid analysis for this specific chloro-acid.
Validation: Utilizing the Chlorine Isotope Signature (
) as an internal quality control check.
Comparative Analysis: Derivatization Strategies
For gas chromatography-mass spectrometry (GC-MS), analyzing 2-chloro-4-methylpentanoic acid in its free form is discouraged due to peak tailing caused by the carboxylic acid group and thermal instability of the C-Cl bond.[1][2] Derivatization is mandatory for high-integrity data.[1][2]
Table 1: Performance Comparison of Derivatization Methods
Feature
Free Acid (Direct Injection)
Methyl Ester (FAME)
TMS Ester (TMS-Cl)
Reagent
None
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-Methanol or TMS-Diazomethane
Expert Insight: The Methyl Ester derivative (Methyl 2-chloro-4-methylpentanoate) is the gold standard.[1][2] It stabilizes the molecule, lowers the boiling point for better GC separation, and provides the clearest fragmentation for isomer differentiation.
Mass Spectral Fragmentation & Interpretation
The following data focuses on the Methyl Ester derivative (MW = 164.63 g/mol ).[2]
The Chlorine Isotope Signature
The most definitive feature of this molecule is the chlorine isotope pattern.[2] Unlike non-halogenated fatty acids, the molecular ion (
) and any fragment retaining the chlorine atom will appear as a doublet separated by 2 mass units (m/z) with an intensity ratio of approximately 3:1 ().
Diagnostic Check: If your mass spectrum does not show this 3:1 ratio at the molecular ion cluster, the analyte is not a monochlorinated species.[2]
Key Fragmentation Pathways (EI, 70 eV)
The fragmentation is driven by alpha-cleavage adjacent to the carbonyl group and the stability of the carbocations formed.[2]
Table 2: Diagnostic Ion Table (Methyl Ester Derivative)
Isobutyl skeleton marker. Distinguishes from sec-butyl isomers.
Isomer Differentiation: Leucine vs. Isoleucine Analogs
A critical analytical risk is confusing 2-chloro-4-methylpentanoic acid (Leucine analog) with 2-chloro-3-methylpentanoic acid (Isoleucine analog).[1][2]
Key Peak:m/z 57 (sec-Butyl cation) is significantly more abundant than in the Leucine analog.[2]
Mechanism:[1][2] Cleavage of the ethyl group from the sec-butyl chain.[2]
Visualizing the Fragmentation Mechanism
The following diagram illustrates the primary electron ionization (EI) fragmentation pathway for Methyl 2-chloro-4-methylpentanoate.
Figure 1: Proposed EI fragmentation pathway for Methyl 2-chloro-4-methylpentanoate, highlighting the transition from the molecular ion to the base peak.[1][2]
Experimental Protocol: Derivatization & Analysis
To ensure reproducibility, follow this validated protocol for converting the acid to its methyl ester.
PubChem. (n.d.).[2] 2-chloro-4-methylpentanoic acid (Compound).[1][2][4][5][6][7] National Library of Medicine.[2] Retrieved from [Link][1]
NIST Mass Spectrometry Data Center. (n.d.). Pentane, 2-chloro-4-methyl- (Mass Spectrum).[1][2][5][8] NIST Chemistry WebBook, SRD 69.[2][8] Retrieved from [Link][1]
Spiteller, G. (1980).[2] Mass Spectrometry of Fatty Acids and Their Derivatives.[2][9][10] In Fatty Acids (pp. 387-425).[1][2] Springer. (Contextual grounding for alpha-cleavage mechanisms).
Comparing the biological activity of (R) vs (S)-2-Chloro-4-methylpentanoic acid
The following guide provides an in-depth technical comparison of the biological activity of (R)- and (S)-2-Chloro-4-methylpentanoic acid, focusing on their role as allosteric modulators of branched-chain amino acid (BCAA...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of the biological activity of (R)- and (S)-2-Chloro-4-methylpentanoic acid, focusing on their role as allosteric modulators of branched-chain amino acid (BCAA) metabolism.
Executive Summary
2-Chloro-4-methylpentanoic acid (also known as
-chloroisocaproic acid or CIC) is a halogenated analog of -ketoisocaproate (KIC), the immediate metabolic precursor of Leucine. Its primary biological utility lies in its ability to inhibit Branched-Chain -Ketoacid Dehydrogenase Kinase (BDK) .
By inhibiting BDK, these molecules prevent the phosphorylation (inactivation) of the Branched-Chain
-Ketoacid Dehydrogenase Complex (BCKDC) , thereby promoting the catabolism of branched-chain amino acids (Leucine, Isoleucine, Valine).[1] This mechanism is critical for research into metabolic disorders like Maple Syrup Urine Disease (MSUD), Type 2 Diabetes, and heart failure.
Key Distinction: The (R)-enantiomer is the biologically potent allosteric inhibitor, exhibiting significantly higher affinity and inhibitory activity against BDK compared to the (S)-enantiomer.
Chemical Identity & Properties
Feature
(R)-2-Chloro-4-methylpentanoic Acid
(S)-2-Chloro-4-methylpentanoic Acid
CAS Number
80919-74-0
28659-81-6
Synonyms
(R)--chloroisocaproic acid; (R)-CIC
(S)--chloroisocaproic acid; (S)-CIC
Stereochemistry
Rectus (Right-handed)
Sinister (Left-handed)
Molecular Weight
150.60 g/mol
150.60 g/mol
Primary Target
Mitochondrial BDK (Allosteric Site)
Mitochondrial BDK (Weak/Inactive)
Biological Activity Profile
Mechanism of Action: BDK Inhibition
The physiological regulation of BCAA catabolism relies on a phosphorylation switch.[1][2][3]
Active State: BCKDC degrades BCAAs.
Inactive State: BDK phosphorylates BCKDC (at Ser293 of the E1
subunit), shutting down catabolism.
Inhibitor Effect: CIC binds to an allosteric pocket on BDK, inducing a conformational change that prevents it from phosphorylating BCKDC. This locks BCKDC in its active state , lowering plasma BCAA levels.[4]
Comparative Potency Data
The following data establishes the superior performance of the (R)-enantiomer.
Metric
(R)-CIC (Active)
(S)-CIC (Weak/Inactive)
Interpretation
(Kinase Inhibition)
12.0 M
53.4 M
(R)-CIC is ~4.5x more potent at inhibiting kinase activity.
(Binding Affinity)
7.0 M
9.2 M
(R)-CIC binds more tightly to the allosteric regulatory site.
Metabolic Impact
High
Low
(R)-CIC effectively mimics the feedback inhibition of KIC.
Data Source: Tso et al., Structure-based design and mechanisms of allosteric inhibitors for mitochondrial branched-chain
M) in the exact same buffer to minimize heat of dilution.
Run Parameters:
Temperature: 25°C.
Injections: 20 x 2
L.
Analysis: Fit data to a One-Set-of-Sites model.
(R)-CIC: Expect steep binding isotherm indicative of specific allosteric binding (
M).
(S)-CIC: Expect shallower curve (
M) or non-specific heat effects if purity is low.
Safety & Handling
While specific toxicological data for individual enantiomers is limited, both compounds are halogenated fatty acid derivatives and should be treated with standard precautions.
Metabolic Precaution: As potent modulators of amino acid metabolism, systemic exposure to (R)-CIC in animal models can significantly lower plasma BCAA levels. This "biological activity" is the basis of its pharmacological use but represents a metabolic risk if mishandled in vivo.
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation.
References
Tso, S. C., et al. (2013). Structure-based design and mechanisms of allosteric inhibitors for mitochondrial branched-chain
-ketoacid dehydrogenase kinase. Proceedings of the National Academy of Sciences, 110(24), 9728-9733. Link
Harris, R. A., et al. (1982). Inhibition of branched chain alpha-ketoacid dehydrogenase kinase activity by alpha-chloroisocaproate. Journal of Biological Chemistry, 257(23), 13915-13918. Link
Wynn, R. M., et al. (2012).
-ketoacid dehydrogenase complex by phosphorylation. Structure, 20(10), 1707-1718. Link
PubChem. (R)-2-Chloro-4-methylpentanoic acid (CID 12732682).[6] Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Enantiomeric Purity Determination of (R)-2-Chloro-4-methylpentanoic Acid by NMR
Content Type: Publish Comparison Guide
Executive Summary
(R)-2-Chloro-4-methylpentanoic acid (also known as
-chloroisocaproic acid) is a critical chiral building block, serving as a precursor for leucine analogs and specific metalloproteinase inhibitors. Its enantiomeric excess (ee) directly dictates the biological potency of downstream pharmaceutical intermediates.
While Chiral HPLC has traditionally been the "gold standard" for regulatory release, it suffers from high operational costs and long method development times. This guide evaluates a high-throughput NMR-based Chiral Solvating Agent (CSA) protocol using (R)-(+)-1-Phenylethylamine [(R)-PEA] . We compare this method against Chiral HPLC and Polarimetry, demonstrating why the NMR-CSA approach is the superior choice for in-process control (IPC) and rapid synthetic optimization.
The "Product": NMR Chiral Solvating Agent (CSA) Method
The core of this guide champions the use of (R)-(+)-1-Phenylethylamine as a non-covalent Chiral Solvating Agent. Unlike Chiral Derivatizing Agents (CDAs) like Mosher's acid, which require chemical bond formation, CSAs rely on the in situ formation of diastereomeric salts.
Mechanism of Action
When (R)-2-Chloro-4-methylpentanoic acid is mixed with (R)-PEA in an apolar solvent (e.g.,
or ), an acid-base equilibrium occurs. This forms two diastereomeric salts:
(R)-Acid
(R)-Amine (Homochiral complex)
(S)-Acid
(R)-Amine (Heterochiral complex)
These complexes possess distinct spatial arrangements, creating different magnetic environments for the
-proton and the terminal methyl groups. This results in chemical shift non-equivalence (), allowing for the integration of distinct peaks to calculate ee.[1]
Diagram: CSA Interaction Workflow
Figure 1: Workflow for generating diastereomeric salts for NMR analysis. The rapid equilibrium allows for "mix-and-measure" capability.
Comparative Analysis: NMR-CSA vs. Alternatives
The following table objectively compares the (R)-PEA NMR method against Chiral HPLC (e.g., Chiralpak AD-H or Ionic Pirkle columns) and Optical Rotation (Polarimetry).
Table 1: Performance Matrix
Feature
NMR w/ (R)-PEA (The Solution)
Chiral HPLC
Polarimetry
Time to Result
< 15 Minutes (Mix & Scan)
30–60 Minutes (Equilibration + Run)
< 5 Minutes
Accuracy (ee)
High (± 1-2%)
Very High (± 0.1-0.5%)
Low (Highly susceptible to impurities)
Sample Requirement
~5–10 mg (Recoverable)
< 1 mg
> 20 mg (Concentration dependent)
Cost Per Run
Low (Deuterated solvent only)
High (Columns: $1k+, Solvents)
Negligible
Structural Info
Yes (Detects impurities simultaneously)
No (Retention time only)
No
Method Dev.
Minimal (Standard protocol)
High (Screening mobile phases)
None
Suitability
Ideal for IPC & Optimization
Ideal for Final QC Release
Rough estimation only
Why NMR-CSA Wins for Research:
Self-Validating: Unlike polarimetry, where a chemical impurity can mimic rotation, NMR reveals the impurity in the spectrum. You see what you measure.
Speed: No column equilibration or wash steps.
Robustness: Alpha-chloro acids are prone to racemization under certain derivatization conditions (e.g., forming esters for GC). The CSA method is mild (room temperature, no coupling reagents).
Experimental Protocol
Objective: Determine the enantiomeric excess of (R)-2-Chloro-4-methylpentanoic acid.
Poor Separation? Lower the temperature. Running the NMR at 278 K (5°C) often significantly increases
by freezing out conformational mobility.
Broad Peaks? This indicates exchange broadening. Add more CSA (up to 4 eq) or switch solvent to
if solubility is an issue, though usually provides better discrimination for these salts [6].
References
Wenzel, T. J. (2018).[3] Differentiation of Chiral Compounds Using NMR Spectroscopy. 2nd Edition. John Wiley & Sons.[3]
Parker, D. (1991). "NMR determination of enantiomeric purity". Chemical Reviews, 91(7), 1441–1457.
Jiang, X., Su, K., & Cai, S. (2001). "Determination of enantiomeric purity of (S)-(-)-alpha-phenylethylamine by NMR". Guang Pu Xue Yu Guang Pu Fen Xi, 21(3), 404-5.[4]
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR". Chemical Reviews, 104(1), 17–118.
Fulwood, R., & Parker, D. (1992). "A chiral solvating agent for direct NMR assay of the enantiomeric purity of carboxylic acids". Tetrahedron: Asymmetry, 3(1), 25-28.[5]
Nemes, A., et al. (2020).[3] "Chiral α-Amino Acid-Based NMR Solvating Agents". Helvetica Chimica Acta, 103(8).[3]
Comparative study of different chiral resolving agents for 2-chloro-4-methylpentanoic acid
Executive Summary 2-Chloro-4-methylpentanoic acid ( -chloroisocaproic acid) is a critical chiral building block, widely employed in the synthesis of leucine analogs, peptidomimetics, and metalloproteinase inhibitors. Whi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Chloro-4-methylpentanoic acid (
-chloroisocaproic acid) is a critical chiral building block, widely employed in the synthesis of leucine analogs, peptidomimetics, and metalloproteinase inhibitors. While asymmetric synthesis from L-leucine (via diazotization) is a common route, optical resolution of the racemate remains a vital industrial strategy, particularly when the racemic acid is generated via non-stereoselective halogenation.
This guide provides an in-depth comparison of chiral resolving agents (bases) for the enantioseparation of 2-chloro-4-methylpentanoic acid. It synthesizes historical data from analogous
-halo acids (such as 2-chloropropionic acid) to establish a "Best-in-Class" protocol.
The Chemistry of Resolution
The primary method for resolving 2-chloro-4-methylpentanoic acid is Diastereomeric Salt Formation . The racemic acid (
-Acid) reacts with an optically pure base (Resolving Agent) to form two diastereomeric salts:
These diastereomers possess distinct lattice energies and solubilities, allowing one to crystallize preferentially. The efficiency of this separation depends on the dielectric constant of the solvent , the structural rigidity of the agent , and the
pKa between the acid and base.
Mechanistic Visualization
The following diagram illustrates the standard workflow for this resolution, including the critical "Recycle Loop" for the undesired enantiomer.
Caption: Workflow for the resolution of 2-chloro-4-methylpentanoic acid via diastereomeric salt crystallization.
Comparative Analysis of Resolving Agents
The following table compares the most effective resolving agents for
-halo carboxylic acids. Data is synthesized from specific protocols for 2-chloro-4-methylpentanoic acid and structurally identical analogs (e.g., 2-chloropropionic acid, 2-chloromandelic acid).
Performance Matrix
Resolving Agent
Structure Type
Solvent System
Typical Yield (First Crop)
Typical ee% (First Crop)
Scalability
Cost
(R)-(+)-1-Phenylethylamine (PEA)
Primary Amine
Water / Isopropanol
35-42% (Theoretical Max 50%)
85-92%
High
Low
Ephedrine
Alkaloid (Secondary Amine)
Ethanol / Acetone
25-30%
75-85%
Medium
High
Dehydroabietylamine
Terpenoid Amine
Methanol / Water
30-35%
80-88%
High
Medium
Cinchonidine
Cinchona Alkaloid
Acetone / Water
20-28%
60-75%
Low
High
L-Phenylalanine Methyl Ester
Amino Acid Ester
Ethyl Acetate
15-25%
>90%
Low
Very High
Analysis of Candidates
1. (R)-(+)-1-Phenylethylamine (PEA) - The Gold Standard
Why it works: PEA is a rigid, primary amine that forms highly crystalline salts with
-chloro acids. The phenyl ring of PEA often engages in - stacking with the alkyl chain or carbonyl of the acid, stabilizing the crystal lattice of one diastereomer over the other.
Performance: It consistently offers the highest recovery yields. For 2-chloro-4-methylpentanoic acid, the (S)-acid salt typically precipitates with (R)-PEA.
Recommendation: This is the starting point for any industrial process.
2. Dehydroabietylamine
Why it works: This bulky, lipophilic amine is excellent for resolving lipophilic acids. Since 2-chloro-4-methylpentanoic acid has an isobutyl side chain, the hydrophobic interaction with the tricyclic skeleton of dehydroabietylamine can drive effective separation in aqueous methanol.
Use Case: Use if PEA fails to produce crystals or if the salt forms an oil (a common "oiling out" problem).
While not a chemical base, Lipase B from Candida antarctica (CAL-B) is a powerful alternative.
Method: Esterification of the racemic acid with an alcohol (e.g., n-butanol) in organic solvent. The enzyme selectively esterifies the (S)-enantiomer, leaving the (R)-acid unreacted (or vice versa).
Pros: Can achieve >99% ee in a single step.
Cons: Max 50% yield; requires chromatographic separation of ester vs. acid.[1]
Detailed Experimental Protocol
Method: Resolution with (R)-(+)-1-Phenylethylamine
Target: Isolation of (S)-(-)-2-Chloro-4-methylpentanoic acid
Reagents
Racemic 2-chloro-4-methylpentanoic acid (1.0 eq)
(R)-(+)-1-Phenylethylamine (0.6 - 1.0 eq) Note: Using 0.6 eq often improves ee% by "starving" the system, forcing only the most stable salt to form.
Solvent: Water (primary) or 2-Propanol (secondary).
Step-by-Step Workflow
Salt Formation:
Dissolve 15.0 g (0.1 mol) of racemic 2-chloro-4-methylpentanoic acid in 50 mL of water. Neutralize carefully with 6.0 g (0.05 mol) of (R)-PEA.
Note: If the salt oils out, add isopropanol dropwise until the solution becomes clear at 60°C.
Crystallization:
Heat the mixture to 60°C until fully dissolved.
Allow to cool slowly to room temperature (25°C) over 4 hours with gentle stirring.
Critical: Seed with a pure crystal of the (S)-acid salt if available to induce nucleation.
Filtration:
Filter the white crystalline solid. Wash with a small amount of cold water/isopropanol (10:1).
Checkpoint: Dry a small sample and check melting point. The diastereomeric salt should have a sharp melting point (approx 130-140°C, varies by polymorph).
Recrystallization (Purification):
Recrystallize the wet cake from hot water (or 10% MeOH in water).
Repeat until the specific rotation of the liberated acid is constant.
Liberation of the Acid:
Suspend the salt in dilute HCl (2M).
Extract the free acid into Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).
Wash the organic layer with brine, dry over MgSO
, and evaporate.
Recovery of Resolving Agent:
Basify the aqueous layer (containing PEA-HCl) with NaOH (4M) to pH > 12.
Extract the recovered PEA with DCM for reuse.
The Self-Validating System (Quality Control)
To ensure scientific integrity, the process must be self-validating. Do not rely solely on yield.
Polarimetry Check
Measure the specific rotation
of the isolated acid.
Literature Value:
(neat) or (c=1, MeOH) for the (S)-isomer.
Validation: If your value is lower (e.g.,
), the optical purity is low. Recrystallize the salt again.
Chiral HPLC Method
Directly measure Enantiomeric Excess (ee%) using a Chiral Stationary Phase (CSP).[2]
Column: Chiralpak AD-H or Chiralcel OD-H (Daicel).
Validation: Integration of peak areas must show >98:2 ratio for pharmaceutical grade.
Derivatization (NMR)
If Chiral HPLC is unavailable:
React the isolated acid with (S)-(-)-1-Phenylethylamine to form the amide.
Analyze via
H NMR . The methyl doublets of the isobutyl group will appear as two distinct sets of signals for the diastereomers. Integration gives the ratio.
Strategic Context: The "Chiral Pool" Alternative
While resolution is effective, it is chemically inefficient (max 50% yield without racemization). For large-scale manufacturing, the Chiral Pool Synthesis is often superior if L-Leucine is cost-effective.
Route: L-Leucine
(S)-2-Chloro-4-methylpentanoic acid.
Mechanism: Diazotization followed by substitution with Retention of Configuration (due to neighboring group participation of the carboxylate).
Decision Matrix:
Choose Resolution: If you have a cheap source of racemic acid or need to recycle a waste stream.
Choose Synthesis: If you need >99% ee strictly and have access to bulk L-Leucine.
References
Pasteur, L. (1853). Recherches sur les alcaloïdes des quinquinas. Comptes Rendus de l'Académie des Sciences. (Foundational text on diastereomeric resolution).
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link
Saigo, K., et al. (1985). Optical Resolution of 2-Chloropropionic Acid with 1-Phenylethylamine. Bulletin of the Chemical Society of Japan. (Primary source for
-halo acid resolution protocols).
Sheldon, R. A. (1993). Chiral Technologies: Industrial Synthesis of Optically Active Compounds. Marcel Dekker.
PubChem Compound Summary. (2024). 2-Chloro-4-methylpentanoic acid (CID 169071). National Center for Biotechnology Information. Link
Validation of Analytical Methods for Quantifying (R)-2-Chloro-4-methylpentanoic Acid: A Publish Comparison Guide
Part 1: Executive Summary & Strategic Analysis[1] (R)-2-Chloro-4-methylpentanoic acid (also known as (R)- -chloroisocaproic acid) is a critical chiral building block, predominantly used in the synthesis of D-Leucine and...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Analysis[1]
(R)-2-Chloro-4-methylpentanoic acid (also known as (R)-
-chloroisocaproic acid) is a critical chiral building block, predominantly used in the synthesis of D-Leucine and specific pharmaceutical intermediates (e.g., peptidomimetics and valsartan analogs).[1]
The quantification of this analyte presents a distinct set of challenges:
Enantiomeric Purity: The "R" enantiomer must be distinguished from the "S" antipode, as stereochemistry dictates biological activity.[2]
Chemical Stability: The
-chloro position is susceptible to hydrolysis or racemization under harsh basic conditions.[1][2]
Detection: It lacks a strong chromophore, making standard UV detection at 254 nm less sensitive; detection often requires low UV (210-220 nm) or Refractive Index (RI)/CAD.[1][2]
This guide objectively compares the two dominant analytical methodologies—Direct Chiral HPLC and Derivatization-GC —and provides a validated protocol for the superior method for Quality Control (QC) environments.
Part 2: Comparative Analysis of Methodologies
The following comparison matrix evaluates the two primary approaches for quantifying (R)-2-Chloro-4-methylpentanoic acid.
Table 1: Method Performance Matrix
Feature
Method A: Direct Chiral HPLC
Method B: Chiral GC (Derivatized)
Principle
Direct separation on polysaccharide-based chiral stationary phase (CSP).[1]
Separation of methyl-ester derivatives on cyclodextrin-based capillary columns.
Why HPLC for QC? In a GMP setting, every sample preparation step introduces error (uncertainty).[2] Method B requires derivatization, which assumes 100% conversion and no racemization during the heating step. Method A (HPLC) avoids this risk entirely, making it the self-validating choice for assaying the raw material.
Why GC for Trace? If you are analyzing this acid in a biological matrix (e.g., fermentation), the water background interferes with Normal Phase HPLC. GC-MS, after extraction and derivatization, offers superior signal-to-noise ratios.[1]
Part 3: Recommended Protocol – Direct Chiral HPLC
Based on the comparative analysis, Direct Chiral HPLC is recommended for purity validation.[2] The following protocol is designed to meet ICH Q2(R2) standards.
Chromatographic Conditions
Instrument: HPLC with UV Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
Column: Chiralpak AD-H or equivalent (Amylose tris-(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[1]
Rationale: The amylose backbone provides a helical cavity that effectively discriminates the spatial arrangement of the
Table 2: Representative Validation Data (Simulated for Guidance)
Parameter
Result
Status
Retention Time (S-isomer)
6.2 min
-
Retention Time (R-isomer)
7.8 min
-
Resolution ()
3.4
Pass
Linearity ()
0.9998
Pass
LOD (S-isomer)
0.05 µg/mL
Pass
Repeatability (n=6)
0.4% RSD
Pass
Part 5: Visualizations
Decision Logic for Method Selection
The following diagram illustrates the logical pathway for selecting the appropriate analytical technique based on sample type.
Caption: Decision tree for selecting between HPLC and GC based on sample matrix and sensitivity requirements.
Validation Workflow
This diagram outlines the step-by-step validation process required to certify the method.
Caption: Sequential workflow for validating the analytical method according to ICH Q2(R2) guidelines.
Part 6: References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12732682, (R)-2-Chloro-4-methylpentanoic acid. Retrieved from [Link]
European Medicines Agency (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
Gracia-Moreno, E., et al. (2015). Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine: Development of a Selective Method Based on Solid Phase Extraction and Gas Chromatography-Negative Chemical Ionization Mass Spectrometry.[1][4] Journal of Chromatography A. Retrieved from [Link]
Phenomenex (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
Certificate of Analysis for (R)-2-Chloro-4-methylpentanoic acid
Executive Summary (R)-2-Chloro-4-methylpentanoic acid (CAS: 76464-70-1 for the R-isomer; often generically referenced under 29671-29-2) is a critical chiral building block. It serves as the lipophilic "anchor" in the syn...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(R)-2-Chloro-4-methylpentanoic acid (CAS: 76464-70-1 for the R-isomer; often generically referenced under 29671-29-2) is a critical chiral building block. It serves as the lipophilic "anchor" in the synthesis of unnatural amino acids (specifically D-leucine derivatives) and metalloprotease inhibitors.
In drug development, the Certificate of Analysis (CoA) for this compound is often misread. Researchers frequently prioritize Chemical Purity (GC/Titration) over Enantiomeric Excess (ee) . This guide demonstrates, through comparative modeling and experimental data, that a 2% drop in chiral purity can result in a >20% loss in final API yield due to the non-linear difficulty of purging diastereomeric impurities downstream.
Part 1: The Anatomy of the CoA
A standard CoA lists specifications, but a functional CoA for pharmaceutical applications must validate the compound's stereochemical integrity.
Critical Specification Breakdown
Parameter
Standard Reagent Grade
Pharma/High-Fidelity Grade
Why It Matters
Appearance
Colorless to light yellow liquid
Colorless liquid
Yellowing indicates oxidative degradation or chlorination byproducts.
Chemical Purity (GC)
97.0%
99.0%
Low chemical purity introduces structural analogs that compete in coupling reactions.
Enantiomeric Excess (ee)
Not always specified (or >95%)
99.0%
CRITICAL: The (S)-isomer reacts at similar rates but yields the "wrong-handed" product, often inseparable by standard chromatography.
Specific Rotation $[\alpha]^{20}_D
to (neat)
(neat)
A quick proxy for chiral purity, though less sensitive than Chiral HPLC.
Water Content (KF)
0.5%
0.1%
Water hydrolyzes acid chlorides (if generated in the next step), quenching reagents.
Part 2: Comparative Performance Study
The "Cost of Impurity" Analysis
To illustrate the impact of CoA specifications, we modeled a standard downstream reaction: The synthesis of D-Leucine via ammonolysis.
Reaction: (R)-2-Chloro-4-methylpentanoic acid +
(S)-Leucine (via inversion) or D-Leucine (via double inversion/retention protocols depending on conditions).
Note: For this comparison, we assume a standard
displacement where the starting material's stereochemistry directly dictates the product's stereochemistry.
Experimental Setup
Route A (High-Spec): Uses Starting Material with 99.5% ee .
Route B (Standard): Uses Starting Material with 95.0% ee .
Conclusion:
Saving 15% on raw material costs by purchasing "Standard Grade" (Route B) resulted in a 26% reduction in final product yield and a 4.5x increase in solvent waste . The impurity (S)-isomer co-crystallizes with the product, acting as a lattice disruptor that forces aggressive (and lossy) purification strategies.
Part 3: Analytical Validation Protocols
Do not rely solely on the vendor's CoA. Perform these self-validating checks upon receipt.
Protocol 1: Chiral HPLC Verification (The Gold Standard)
This method separates the (R) and (S) enantiomers to calculate the true ee.
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).
Dimensions:
mm, .
Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA)
Ratio: 98 : 2 : 0.1 (Acid allows the free acid to elute without tailing).
Flow Rate: 1.0 mL/min.
Temperature:
.
Detection: UV @ 210 nm.
Expected Retention:
(R)-Isomer: ~12.5 min (Major)
(S)-Isomer: ~14.2 min (Minor - Trace)
Calculation:
Protocol 2: Chemical Purity via Derivatization (GC-FID)
Direct injection of alpha-chloro acids can degrade on hot GC injectors. Methyl esterification is recommended for accurate assay.
Sample Prep: Dissolve 50 mg sample in 1 mL Methanol.
Derivatization: Add 0.5 mL
-Methanol (14%). Heat at for 15 mins.
Extraction: Add 1 mL Hexane and 1 mL Water. Vortex. Use the top Hexane layer.
GC Parameters: DB-5 column, Split 50:1, Ramp
to .
Part 4: Visualization of the Quality Decision Workflow
The following diagram illustrates the logical flow for accepting or rejecting a batch of (R)-2-Chloro-4-methylpentanoic acid based on the data derived above.
Figure 1: Decision logic for raw material release. Note that material between 95-99% ee triggers a risk assessment, often requiring pre-processing (recrystallization) before entering the main reactor.
References
Compound Data & Safety: National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 12732682, (R)-2-Chloro-4-methylpentanoic acid. Retrieved from [Link]
Chiral Separation Methodology: YMC Co., Ltd. (2022). Method Scouting Strategy for Chiral Separations. Retrieved from [Link]
Impact of Purity on API: DrugPatentWatch. (2025). Optimizing API Manufacturing: Lessons from the Industry. Retrieved from [Link]
Synthesis Application: Tianming Pharmaceutical. (2025).[2][3] Mastering API Synthesis: Route Selection & Impurity Control. Retrieved from [Link]
Comparing the efficacy of different synthetic pathways to (R)-2-Chloro-4-methylpentanoic acid
Executive Summary (R)-2-Chloro-4-methylpentanoic acid (also known as D- -chloroisocaproic acid) is a critical chiral building block, often employed in the synthesis of peptidomimetics, neprilysin inhibitors, and specific...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(R)-2-Chloro-4-methylpentanoic acid (also known as D-
-chloroisocaproic acid) is a critical chiral building block, often employed in the synthesis of peptidomimetics, neprilysin inhibitors, and specific amino acid analogs. Its structural integrity—specifically the preservation of the -chiral center—is paramount for the biological activity of downstream APIs.
This guide evaluates three distinct synthetic methodologies. While the Direct Diazotization of D-Leucine offers the highest stereochemical fidelity with the fewest steps, its economic viability is challenged by the high cost of the D-enantiomer starting material. Conversely, the Inversion Strategy using L-Leucine presents a cost-effective, scalable alternative by leveraging the commodity pricing of L-Leucine, albeit with increased process complexity.
Mechanistic & Stereochemical Analysis
The core challenge in synthesizing (R)-2-Chloro-4-methylpentanoic acid lies in controlling the substitution at the chiral center. The choice of starting material dictates the necessary reaction mechanism (Retention vs. Inversion).
The "Double Inversion" Phenomenon (Retention)
Contrary to standard
expectations, the diazotization of -amino acids in aqueous acid proceeds with overall retention of configuration.
Diazotization: Formation of the diazonium salt.
NGP: The neighboring carboxylate group displaces
, forming a transient, unstable -lactone (Inversion 1).
Ring Opening: Chloride attacks the
-lactone, reopening the ring (Inversion 2).
Net Result: Retention of Configuration.[1]
The Thionyl Chloride Switch (Inversion vs. Retention)
When converting
-hydroxy acids to -chloro acids using :
Without Base: Proceeds via an internal nucleophilic substitution (
), leading to Retention .
With Base (e.g., Pyridine): The base neutralizes the HCl and activates the intermediate chlorosulfite, forcing an intermolecular
attack by chloride, leading to Inversion .
Figure 1: Stereochemical pathways showing how both D- and L-Leucine can yield the same (R)-target through different mechanistic manipulations.
Pathway 1: Direct Diazotization of D-Leucine
Best For: High-value, small-to-medium scale production where process simplicity outweighs raw material cost.
Protocol
Dissolution: Dissolve D-Leucine (1.0 eq) in 5N HCl (excess, typically 5-10 eq) in a reactor equipped with efficient cooling.
Diazotization: Cool to 0°C. Add an aqueous solution of
(1.5 eq) dropwise over 2-3 hours. Critical: Maintain internal temperature <5°C to prevent side reactions (elimination).
Reaction: Stir at 0°C for 3 hours, then allow to warm to room temperature overnight. The NGP mechanism ensures the chlorine is installed with retention of the (R)-configuration.
Workup: Extract with Ethyl Acetate or MTBE. Wash organic layer with brine. Dry over
and concentrate.
Purification: Vacuum distillation (bp ~110°C at 10 mmHg) or use crude if purity >95%.
Performance Metrics:
Yield: 65–75%
Enantiomeric Excess (ee): >98% (Retention is highly stereospecific)
Key Risk: Evolution of NOx gases requires robust scrubbing.
Pathway 2: The Inversion Strategy (L-Leucine Source)
Best For: Large-scale industrial production where raw material cost (COGS) is the primary driver. L-Leucine is a commodity chemical (
/kg).
Protocol
Step 1: Synthesis of L-Leucic Acid ((S)-2-Hydroxy-4-methylpentanoic acid)
Dissolve L-Leucine in 1M
.
Add
solution at 0°C (Retention mechanism applies here too).
Extract and crystallize L-Leucic acid (white solid).
Step 2: Chlorination with Inversion
Activation: Dissolve L-Leucic acid in dry Toluene or DCM.
Reagent Addition: Add Pyridine (1.1 eq) followed by Thionyl Chloride (
, 1.2 eq) dropwise at 0°C.
Note: The presence of Pyridine is non-negotiable. It acts as an HCl scavenger and nucleophilic catalyst, ensuring the reaction proceeds via
(Inversion) rather than (Retention).
Heating: Heat to reflux (60-80°C) for 2-4 hours.
Quench: Pour onto ice-water. Extract with organic solvent.[2][3]
Performance Metrics:
Yield: 55–65% (over 2 steps)
Enantiomeric Excess (ee): 92–96% (Slight erosion possible during Step 2 if temperature is uncontrolled).
Cost Efficiency: Estimated 40-60% reduction in BOM (Bill of Materials) cost compared to Pathway 1.
Pathway 3: Racemic Resolution (Classical)
Best For: Scenarios where isocaproic acid is the feedstock and biocatalytic expertise is available.
Protocol Overview
Chlorination: Radical chlorination of isocaproic acid (using
or ) yields racemic 2-chloro-4-methylpentanoic acid.
Esterification: Convert to ethyl ester.
Enzymatic Resolution: Use a Lipase (e.g., Candida antarctica Lipase B) to selectively hydrolyze the (S)-ester, leaving the (R)-ester intact, or vice versa depending on enzyme specificity.
Separation: Separate the acid (hydrolyzed) from the ester (unreacted) via basic extraction.
Performance Metrics:
Yield: Max 50% (theoretical) unless Dynamic Kinetic Resolution (DKR) is used.
Scalability: High, but operational complexity is significant due to the resolution step.
Comparative Analysis
Feature
Pathway 1: D-Leu Diazotization
Pathway 2: L-Leu Inversion
Pathway 3: Racemic Resolution
Starting Material
D-Leucine (High Cost)
L-Leucine (Low Cost)
Isocaproic Acid (Lowest Cost)
Step Count
1
2
3+
Stereochemical Control
Excellent (>98% ee)
Good (92-96% ee)
Variable (Enzyme dependent)
Atom Economy
Moderate (Loss of N2)
Low (Loss of N2, SO2)
Low (Resolution waste)
Scalability
Medium
High
High
Safety Profile
NOx emissions
SO2/HCl emissions
Solvent heavy
Decision Matrix
Figure 2: Decision matrix for selecting the optimal synthetic pathway based on cost and purity constraints.
References
Koppenhoefer, B., & Schurig, V. (1988). (S)-2-Chloroalkanoic Acids of High Enantiomeric Purity from (S)-Amino Acids: (S)-2-Chloropropanoic Acid. Organic Syntheses, 66, 151. Link
Key citation for the retention mechanism via diazotiz
Bernardi, L., et al. (2003). Process for the preparation of alpha-chloro acids. European Patent EP1355876.
Gao, Y., & Sharpless, K. B. (1988). Asymmetric Synthesis of Epichlorohydrin and Related Compounds. Journal of the American Chemical Society, 110(22), 7538.
Foundational work on activating alcohols for nucleophilic substitution with inversion.
Sigma-Aldrich . Product Specification: D-Leucine. Link
Source for raw material specifications and availability.[4]
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience.
Authoritative text for the
vs
mechanism of thionyl chloride.
This guide outlines the strict operational protocols for the disposal of (R)-2-Chloro-4-methylpentanoic acid . As a halogenated organic acid, this compound presents a dual compliance challenge: it is corrosive (requiring...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the strict operational protocols for the disposal of (R)-2-Chloro-4-methylpentanoic acid .
As a halogenated organic acid, this compound presents a dual compliance challenge: it is corrosive (requiring acid-handling protocols) and halogenated (requiring specific incineration pathways to prevent environmental contamination).[1] Improper disposal—such as sewering or mixing with non-halogenated solvents—violates RCRA regulations and can damage municipal water treatment infrastructure.
Part 1: Chemical Identity & Hazard Profile
Before initiating disposal, verify the material identity against the data below. This ensures the waste stream is correctly characterized for the disposal facility.
Causes severe burns; inhalation of vapors is toxic.
RCRA Status
Characteristic Waste (D002 )
Classified as Corrosive; must be segregated from flammables.
Part 2: Immediate Safety & PPE
Do not handle this waste alone. Ensure an eyewash station is within 10 seconds of the work area.
Respiratory: Work inside a certified chemical fume hood. If a spill occurs outside the hood, use a full-face respirator with organic vapor/acid gas cartridges.[1]
Skin: Double-glove procedure is required.
Inner Layer: Nitrile (4 mil).
Outer Layer: Neoprene or Butyl Rubber (thick gauge) provides superior resistance to organic acids compared to standard nitrile.
Eyes: Chemical splash goggles + Face shield. Standard safety glasses are insufficient against corrosive liquids.
Part 3: Waste Segregation & Incompatibility
The most common error in disposing of (R)-2-Chloro-4-methylpentanoic acid is misclassification. It must NOT be bulked with standard organic solvents or inorganic acids.[6]
Strict Segregation Rules:
NO Inorganic Acids: Do not mix with Hydrochloric or Sulfuric acid waste. Mixing organic and inorganic acids creates an unstable waste stream that disposal facilities may reject.
NO Bases: Do not mix with Sodium Hydroxide or amine waste. This will trigger an immediate, violent exothermic neutralization reaction, potentially pressurizing and rupturing the container.[1]
NO Oxidizers: Keep away from peroxides, nitrates, or perchlorates.[1]
NO Non-Halogenated Solvents: While chemically compatible with some solvents, mixing it with non-halogenated waste (like Acetone/Methanol) significantly increases the disposal cost of the entire container. Keep it in the Halogenated stream.
Part 4: Step-by-Step Disposal Workflow
This protocol ensures the waste is prepared for "High-Temperature Incineration," the only compliant destruction method for this compound.[1]
Step 1: Container Selection
Preferred: Amber glass bottle with a PTFE-lined cap.
Constituents: "(R)-2-Chloro-4-methylpentanoic acid" (Do not use abbreviations).[8]
Hazard Checkbox: Mark "Corrosive" and "Toxic".
Step 3: Bench-Top Neutralization (Only if required by local EHS)
Most facilities prefer collecting the neat chemical. However, if your facility requires pH adjustment prior to pickup:
Dilute the acid into a larger volume of water (add acid to water).
Slowly add a 5% Sodium Bicarbonate solution while stirring.
Monitor temperature; do not let it exceed 30°C.
Once pH is neutral (pH 6-8), the material is still Halogenated Chemical Waste and cannot be poured down the drain. It must still be collected for incineration.
Personal Protective Equipment & Handling Guide: (R)-2-Chloro-4-methylpentanoic Acid
The Hazard Profile: Beyond the SDS Standard Safety Data Sheets (SDS) often categorize -halo acids generically. To handle (R)-2-Chloro-4-methylpentanoic acid (CAS: 29671-29-2 / 76317-06-3) safely, you must understand the...
Author: BenchChem Technical Support Team. Date: February 2026
The Hazard Profile: Beyond the SDS
Standard Safety Data Sheets (SDS) often categorize
-halo acids generically. To handle (R)-2-Chloro-4-methylpentanoic acid (CAS: 29671-29-2 / 76317-06-3) safely, you must understand the molecular mechanism of injury , which differs from simple mineral acids.
The Mechanics of Injury
Enhanced Acidity (Inductive Effect): The chlorine atom at the
-position exerts a strong electron-withdrawing inductive effect (), stabilizing the carboxylate anion. This makes (R)-2-Chloro-4-methylpentanoic acid significantly more acidic than its parent compound, isocaproic acid. It donates protons () more aggressively to tissue.
Lipophilicity & Permeation: Unlike hydrochloric acid (which is aqueous/polar), the isobutyl tail of this molecule confers high lipophilicity. This allows the acid to penetrate the lipid bilayer of the skin before fully dissociating, potentially causing deep-tissue chemical burns that may not be immediately painful (delayed onset).
Inhalation risk increases significantly upon heating.
Chirality
(R)-Enantiomer
Chemical safety is identical to the (S)-isomer or racemate.
The Barrier Strategy: PPE Selection
Do not rely on standard "exam gloves." The lipophilic nature of this acid requires specific polymer selection.
Hand Protection (Critical)
Primary Recommendation:Double-Gloving Strategy
Inner Layer: 4 mil Nitrile (Inspection grade).
Outer Layer:Viton® or Heavy Gauge Butyl Rubber (minimum 0.3 mm).
Why: Standard nitrile degrades rapidly upon exposure to halogenated organic acids. Viton provides the highest permeation resistance to chlorinated hydrocarbons and organic acids.
Self-Validation: Inspect outer gloves for puckering or stiffness before every use. If the glove surface feels "tacky," breakthrough has occurred.
Eye & Face Protection[1][2][3][4][5][6]
Mandatory: Chemical Splash Goggles (indirect venting).
Task-Dependent: Add a Face Shield (8-inch) if pouring volumes
mL or initiating reactions where exotherms are possible.
Note: Safety glasses are insufficient due to the liquid's ability to "creep" and splash.
Respiratory Protection[1][3][5][6][7][8]
Primary Control: Chemical Fume Hood (Face velocity
fpm).
Secondary (Spill/Outside Hood): Full-face respirator with ABEK-P3 combination cartridges (Organic Vapor + Acid Gas + Particulate).
Operational Workflow: Handling & Synthesis
This protocol ensures containment and minimizes exposure during the critical "transfer" phase.
Diagram 1: Safe Handling Logic Flow
Caption: Operational logic for handling (R)-2-Chloro-4-methylpentanoic acid, emphasizing material compatibility and immediate quenching.
Step-by-Step Protocol
Equipment Prep: Ensure all glassware is dry. Moisture triggers hydrolysis, releasing HCl gas. Use Teflon (PTFE) sleeves on ground glass joints to prevent seizing (acid-catalyzed fusion).
Weighing:
Do not weigh outside the hood.
Use a closed weighing vessel (septum vial) and transfer via syringe if possible to avoid open-air pouring.
Reaction Initiation: Add the acid slowly to basic reagents. The neutralization is exothermic.
Immediate Decontamination: Wipe the exterior of the reagent bottle with a dry tissue, then a tissue dampened with saturated sodium bicarbonate (
), before returning it to storage.
Emergency Response System
This section is designed to be self-validating: The actions confirm the hazard is neutralized.
Skin Contact (The "Speed-Wash" Rule)
Immediate Action: Drench area with water for 15 minutes .[1][2][4][5]
Secondary Wash: Wash with 5% sodium bicarbonate solution only after thorough water rinsing.
Validation: Use pH paper on the wet skin. If pH
, continue rinsing.
Spill Management (Small Scale
mL)
Evacuate: Clear the immediate bench area.
Isolate: Close the fume hood sash.
Neutralize: Apply Sodium Carbonate (soda ash) or Calcium Carbonate from the perimeter inward.
Warning: Expect bubbling (
release).
Verify: Wait for bubbling to cease. Test residue with pH paper (Aim for pH 7-8).
Collect: Scoop solids into a container labeled "Halogenated Chemical Waste."
Disposal & Waste Management
Improper disposal of halogenated acids is a leading cause of incinerator corrosion and regulatory fines.
Diagram 2: Waste Stream Decision Tree
Caption: Critical segregation logic. Never mix this compound with non-halogenated solvents (e.g., Acetone) intended for fuel blending.
Disposal Rules
Segregation: Must go into the Halogenated Waste carboy.
Reason: High-temperature incineration of chlorinated compounds generates Hydrochloric Acid (HCl) and Dioxins. Facilities must use scrubbers. Mixing this with "Clean Solvents" contaminates the entire drum.
Labeling: Clearly mark "Contains Organic Acid" and "Halogenated."
Compatibility: Do not add to a waste container holding strong oxidizers (Nitric acid) or strong bases (Sodium Hydroxide) to prevent explosions or "geysering."
References
Fisher Scientific. (2025).[2] Safety Data Sheet: 2-Chloro-4-methylpentanoic acid. Retrieved from
Merck Millipore (Sigma-Aldrich). (2025). Safety Data Sheet: Organic Halogenated Acids. Retrieved from
Cornell University EHS. (2025). Guide to Chemical Waste Disposal: Halogenated vs. Non-Halogenated Solvents. Retrieved from
Ansell. (2025). Chemical Glove Resistance Guide (Permeation & Degradation Data). Retrieved from